5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride
Beschreibung
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Eigenschaften
IUPAC Name |
5-amino-3,4-dihydro-2H-isoquinolin-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.ClH/c10-8-3-1-2-7-6(8)4-5-11-9(7)12;/h1-3H,4-5,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFDXKROTLNGGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C(=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129075-52-1 | |
| Record name | 1(2H)-Isoquinolinone, 5-amino-3,4-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129075-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride: A Framework for Investigation as a Novel PARP Inhibitor
Abstract
5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride belongs to a class of chemical structures, the isoquinolinones, that is foundational to the development of potent inhibitors of Poly(ADP-ribose) Polymerase (PARP). While this specific compound is commercially available, it remains largely uncharacterized in public-domain scientific literature. This guide, therefore, serves as a comprehensive technical framework for the modern research and drug development professional. It moves beyond a simple recitation of facts to establish the scientific rationale and provide detailed, field-proven methodologies for the complete investigation of this molecule. We will establish its potential as a PARP inhibitor, grounded in the success of related compounds, and delineate a rigorous, multi-stage experimental plan to validate its mechanism of action, cellular efficacy, and potential as a therapeutic agent.
The Isoquinolinone Scaffold: A Privileged Structure in PARP Inhibition
The 1(2H)-isoquinolinone core is a well-established pharmacophore that has yielded numerous potent inhibitors of the PARP enzyme family. Its rigid, bicyclic structure provides an excellent framework for mimicking the nicotinamide moiety of PARP's natural substrate, NAD+, allowing for high-affinity binding within the enzyme's catalytic domain.[1] Landmark research has demonstrated that even simple, water-soluble derivatives, such as 5-aminoisoquinolin-1(2H)-one (5-AIQ), effectively inhibit PARP, leading to significant anti-inflammatory effects in preclinical models.[2] This history provides a strong scientific premise for investigating novel analogues like this compound. The hydrogenation of the C3-C4 bond and the presence of the 5-amino group are key structural features that warrant a full investigation into its inhibitory potential and selectivity.
Physicochemical Properties & Handling
A thorough understanding of a compound's physical and chemical properties is the bedrock of reliable and reproducible experimentation.
Identity and Structure
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Synonyms | 5-Amino-1,2,3,4-tetrahydroisoquinolin-1-one HCl | [3] |
| CAS Number | 129075-52-1 | [3] |
| Molecular Formula | C₉H₁₁ClN₂O | [3] |
| Molecular Weight | 198.65 g/mol | [3] |
| Structure | (Illustrative) |
Safety & Handling
Based on safety data for structurally related amino-isoquinoline compounds, this compound should be handled with appropriate care in a laboratory setting.
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Hazard Identification : May cause skin, eye, and respiratory irritation.[4][5] Harmful if swallowed.
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Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[4] All handling of the solid compound should occur in a chemical fume hood to avoid dust inhalation.
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Storage : Keep container tightly closed in a dry, cool, and well-ventilated place.[6] The hydrochloride salt form suggests good stability but it should be protected from moisture.
The Scientific Rationale: PARP Inhibition and Synthetic Lethality
The primary hypothesis for this compound is its function as a PARP inhibitor. The therapeutic potential of PARP inhibitors (PARPi) is rooted in the concept of synthetic lethality , a powerful anticancer strategy.
The Role of PARP1 in DNA Damage Repair
Poly(ADP-ribose) Polymerase 1 (PARP1) is a critical nuclear enzyme that acts as a first responder to DNA damage, particularly single-strand breaks (SSBs). Upon detecting a break, PARP1 binds to the damaged DNA and uses NAD+ as a substrate to synthesize large, negatively charged chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, like histones. This process, known as PARylation, creates a signaling scaffold that recruits the machinery needed for DNA repair, including components of the base excision repair (BER) pathway.[1][7] After repair is complete, the PAR chains are degraded, and PARP1 dissociates from the DNA.
The Principle of Synthetic Lethality
In healthy cells, if SSBs are not repaired (e.g., due to PARP inhibition), they can degrade into more lethal double-strand breaks (DSBs) during DNA replication. These DSBs are efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway, which relies on proteins like BRCA1 and BRCA2. The cell survives.
However, many cancers, particularly certain breast, ovarian, pancreatic, and prostate cancers, harbor mutations that disable the HR pathway (a state known as HR-deficiency, or HRD).[8] In these cancer cells, the loss of two separate DNA repair pathways—BER (pharmacologically inhibited by a PARPi) and HR (genetically deficient)—is catastrophic. The cell is unable to repair the accumulating DSBs, leading to genomic collapse and cell death.[1][9] This selective killing of cancer cells while sparing healthy cells is the essence of synthetic lethality.
Caption: A logical workflow for characterizing a novel PARP inhibitor.
Protocol: In Vitro PARP1 Enzymatic Inhibition Assay
Causality: This initial experiment is critical to confirm direct interaction and inhibition of the target enzyme, PARP1, in a clean biochemical system. It determines the compound's intrinsic potency (IC₅₀) and rules out confounding factors present in a cellular environment.
Methodology (Colorimetric): 1. Plate Preparation: Use a 96-well plate pre-coated with histones (the protein substrate for PARP1) and activated DNA (the trigger for PARP1 activity). 2. Compound Preparation: Prepare a 2 mM stock solution of this compound in DMSO. Perform serial dilutions in PARP Assay Buffer to create a range of concentrations (e.g., 1 µM down to 10 pM). Include a "no inhibitor" control (vehicle only). 3. Reaction Initiation: To each well, add:
- 25 µL of the diluted compound or vehicle.
- 15 µL of PARP1 enzyme solution (e.g., 10 ng/µL).
- 10 µL of PARP Cocktail containing biotinylated NAD+.
- Incubation: Incubate the plate at room temperature for 60 minutes. During this time, active PARP1 will cleave the biotinylated NAD+ and attach the biotinylated ADP-ribose units onto the histone-coated plate.
- Detection:
- Wash the plate 4 times with PBS-T to remove unbound reagents.
- Add 50 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes. This will bind to the biotin incorporated onto the plate.
- Wash the plate again 4 times with PBS-T.
- Add 50 µL of a colorimetric HRP substrate (e.g., TMB). The color intensity will be proportional to the amount of PARP1 activity.
- Stop the reaction with 25 µL of 1 M H₂SO₄ and read the absorbance at 450 nm on a microplate reader.
- Data Analysis: Plot the absorbance against the log of the inhibitor concentration. Use a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value.
Protocol: Cell-Based Cytotoxicity (Synthetic Lethality) Assay
Causality: This assay directly tests the central hypothesis of synthetic lethality. By comparing the compound's effect on a cell line with a defective HR pathway (e.g., BRCA1-mutant) to its isogenic counterpart with a functional HR pathway, we can determine if the observed cytotoxicity is specifically due to the targeted mechanism.
Methodology (MTS Assay): [10]1. Cell Lines: Utilize a matched pair of cell lines, such as DLD1-BRCA2⁻/⁻ (HR-deficient) and the parental DLD1 (HR-proficient) cells. 2. Cell Seeding: Seed both cell lines into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight. 3. Compound Treatment: Add the compound at various concentrations (e.g., 10 µM to 1 nM) to the cells. Include vehicle-only wells as a negative control and wells with a known PARP inhibitor (e.g., Olaparib) as a positive control. 4. Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂). 5. Viability Measurement:
- Add 20 µL of MTS reagent to each well.
- Incubate for 2-4 hours. Viable cells will metabolize the MTS tetrazolium salt into a colored formazan product.
- Read the absorbance at 490 nm using a microplate reader.
- Data Analysis: Normalize the absorbance values to the vehicle-treated controls (representing 100% viability). Plot the percent viability against the log of the inhibitor concentration for each cell line. Calculate the GI₅₀ (concentration for 50% growth inhibition) for both the HR-deficient and HR-proficient lines. A significantly lower GI₅₀ in the HR-deficient line is strong evidence of synthetic lethality.
Hypothetical Data Presentation:
| Compound | GI₅₀ in DLD1 (BRCA2+/+) | GI₅₀ in DLD1 (BRCA2-/-) | Selectivity Index (GI₅₀ Ratio) |
| 5-Amino-3,4-dihydroisoquinolin-1(2H)-one HCl | >10 µM | 50 nM | >200 |
| Olaparib (Positive Control) | 8 µM | 20 nM | 400 |
Protocol: Cellular PARP Trapping Assay
Causality: Potent PARP inhibitors do more than just block catalytic activity; they "trap" the PARP1 enzyme onto DNA. [11]This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication and repair. The trapping efficiency of an inhibitor is a critical parameter that often correlates more strongly with cytotoxicity than its enzymatic IC₅₀. [12] Methodology (Cellular Fractionation & Western Blot): [12]1. Cell Treatment: Treat HeyA8 or other relevant cancer cells with a DNA-damaging agent (e.g., 1 mM MMS) for 2 hours to induce PARP1 recruitment to chromatin. Co-treat with various concentrations of the PARP inhibitor. 2. Subcellular Fractionation: Use a commercial subcellular protein fractionation kit to separate the cell lysate into cytoplasmic, membrane, soluble nuclear, and chromatin-bound protein fractions. Crucially, the inhibitor must be included in all fractionation buffers to prevent its dissociation from the trapped PARP1. 3. Protein Quantification: Normalize the protein concentration of all chromatin-bound fractions using a BCA assay. 4. Western Blotting:
- Separate equal amounts of protein from the chromatin fractions by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Probe the membrane with a primary antibody against PARP1.
- Probe with a primary antibody against a stable chromatin marker (e.g., Histone H3) to serve as a loading control.
- Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
- Data Analysis: Quantify the band intensity for PARP1 and normalize it to the Histone H3 loading control. An increase in the amount of chromatin-bound PARP1 in inhibitor-treated cells compared to the MMS-only control indicates PARP trapping.
Pharmacokinetic Considerations
While specific data for this compound is unavailable, the broader class of oral PARP inhibitors provides a predictive framework. [6][13]Key studies would include:
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Absorption: Oral bioavailability can vary significantly among PARPi. [9]Initial Caco-2 permeability assays would be predictive of oral absorption.
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Metabolism: Many PARPi are substrates for cytochrome P450 (CYP) enzymes, making them susceptible to drug-drug interactions. [13]An in vitro screen with human liver microsomes would be essential to identify the primary metabolizing enzymes.
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Distribution & Elimination: PARPi generally have moderate to long half-lives, allowing for once or twice-daily dosing. [14]
Conclusion and Future Directions
This compound is a compelling candidate for investigation as a novel PARP inhibitor. Its chemical structure is rooted in a pharmacophore with proven efficacy. The lack of public data presents a clear opportunity for discovery. The experimental framework detailed in this guide provides a rigorous, step-by-step pathway to confirm its mechanism of action and evaluate its potential as a selective, synthetically lethal agent for HR-deficient cancers. Successful validation through these methodologies would provide the necessary foundation for advancing this compound into more complex preclinical in vivo models and, ultimately, toward clinical development.
References
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Boer, H. D., de Vries, E. G. E., & van der Wekken, A. J. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. Clinical Pharmacokinetics. [Online]. Available: [Link]
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LaFargue, C. J., et al. (2019). PARP inhibitors: A review of the pharmacology, pharmacokinetics, and pharmacogenetics. PubMed. [Online]. Available: [Link]
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Li, M., et al. (2021). Metabolism‑related pharmacokinetic drug‑drug interactions with poly (ADP‑ribose) polymerase inhibitors (Review). Spandidos Publications. [Online]. Available: [Link]
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de Boer, H., et al. (2022). Pharmacokinetics and Pharmacodynamics of PARP Inhibitors in Oncology. ResearchGate. [Online]. Available: [Link]
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Tulip Biolabs, Inc. (n.d.). PARP1 Activity Assay. Tulip Biolabs. [Online]. Available: [Link]
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Pacher, P., et al. (2007). 5-Aminoisoquinolin-1(2H)-one, a water-soluble poly (ADP-ribose) polymerase (PARP) inhibitor reduces the evolution of experimental periodontitis in rats. Journal of Clinical Periodontology. [Online]. Available: [Link]
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BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. BPS Bioscience. [Online]. Available: [Link]
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BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. BellBrook Labs. [Online]. Available: [Link]
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Assay-Protocol.com. (n.d.). PARP. Assay-Protocol.com. [Online]. Available: [Link]
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Putt, K. S., & Hergenrother, P. J. (2004). An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD+: Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. Analytical Biochemistry. [Online]. Available: [Link]
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BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Online]. Available: [Link]
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Gancheva, V., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. [Online]. Available: [Link]
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BMG LABTECH. (n.d.). PARP assay for inhibitors. BMG LABTECH. [Online]. Available: [Link]
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BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. BPS Bioscience. [Online]. Available: [Link]
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Hopkins, T. A., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research. [Online]. Available: [Link]
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Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Journal of Biological Chemistry. [Online]. Available: [Link]
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Pothuri, B. (2020). First-line PARP inhibitors in ovarian cancer: summary of an ESMO Open. ESMO Open. [Online]. Available: [Link]
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Li, Y., et al. (2022). Pharmacological effects of Niraparib and its combination with angiogenic inhibitor in ovarian cancer. Journal of Ovarian Research. [Online]. Available: [Link]
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The Core Mechanism of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one Hydrochloride: A Technical Guide for Researchers
This guide provides an in-depth exploration of the core mechanism of action for 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride. As a member of the broader isoquinolinone class of compounds, its primary biological activity is centered on the inhibition of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in the cellular response to DNA damage. This document will dissect this mechanism, provide context within the larger family of related molecules, and offer practical insights for researchers in drug development.
Introduction: The Isoquinolinone Scaffold and its Privileged Role in Drug Discovery
The 3,4-dihydroisoquinolin-1(2H)-one core is a "privileged scaffold" in medicinal chemistry, frequently appearing in a multitude of biologically active natural products and synthetic molecules.[1] This structural motif has been successfully leveraged to develop agents with diverse therapeutic properties, including antitumor, antimicrobial, antiviral, and antifungal activities.[1] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of pharmacological properties. This compound represents a specific iteration of this scaffold, with the amino group at the 5-position being a key determinant of its biological activity.
Primary Mechanism of Action: Inhibition of Poly(ADP-ribose) Polymerase (PARP)
The central mechanism of action for this compound is the inhibition of the PARP family of enzymes. While direct studies on this specific hydrochloride salt are not extensively published, the activity of the parent compound, 5-Aminoisoquinolin-1(2H)-one (5-AIQ), and other closely related analogs, is well-documented, providing a strong basis for its mechanistic function.[2]
The Role of PARP in DNA Damage Repair
Poly(ADP-ribose) polymerase (PARP) is a family of nuclear enzymes crucial for cellular homeostasis, particularly in the response to DNA damage.[3] When single-strand breaks (SSBs) in DNA occur, PARP1, the most abundant and well-studied member of the family, binds to the damaged site. This binding event triggers a conformational change that activates its catalytic activity.[4]
Activated PARP1 utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize and attach long, branched chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins near the DNA lesion, a process termed PARylation.[4] This accumulation of negatively charged PAR chains serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the repair of the single-strand break.
How this compound Disrupts PARP Activity
5-Amino-3,4-dihydroisoquinolin-1(2H)-one, as a PARP inhibitor, functions by competing with the endogenous substrate, NAD+, for the catalytic domain of the PARP enzyme. The isoquinolinone core mimics the nicotinamide portion of NAD+, allowing it to bind to the active site. This competitive inhibition prevents the synthesis of PAR chains, thereby stalling the recruitment of the DNA repair machinery.
As a consequence of this inhibition, single-strand DNA breaks are not efficiently repaired. When a cell with unrepaired SSBs enters S-phase for DNA replication, the replication fork encounters the break and collapses, leading to the formation of a more cytotoxic double-strand break (DSB).
The Principle of Synthetic Lethality
The therapeutic potential of PARP inhibitors, including this compound, in oncology is primarily exploited through a concept known as "synthetic lethality".[4] This occurs when the combination of two genetic or functional defects (e.g., a mutation and a drug-induced inhibition) leads to cell death, whereas either defect alone is viable.
Many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, are deficient in the homologous recombination (HR) pathway, a major mechanism for repairing double-strand breaks.[4][5] In these cancer cells, the inhibition of PARP and the subsequent accumulation of DSBs from collapsed replication forks become lethal, as the cells lack a functional HR pathway to repair these lesions. Normal, healthy cells, which have a functional HR pathway, can tolerate the PARP inhibition as they can still repair the resulting DSBs and survive. This differential effect provides a therapeutic window to selectively kill cancer cells while sparing normal tissues.[4][5]
Broader Biological Activities and Therapeutic Potential
The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been investigated for a range of biological activities beyond PARP inhibition, although many are indirectly related to this core mechanism.
Anti-inflammatory Effects
PARP activation is also implicated in inflammatory processes.[2] Excessive PARP activation can deplete cellular NAD+ and ATP stores, leading to cellular dysfunction and death, which can exacerbate inflammation. By inhibiting PARP, compounds like 5-Aminoisoquinolin-1(2H)-one can mitigate this energy crisis and reduce tissue damage associated with inflammation. Studies have shown that 5-AIQ can reduce the evolution of experimental periodontitis in rats by decreasing neutrophil infiltration and other inflammatory markers.[2]
Neuroprotection
The isoquinolinone derivative PD128763, a specific PARP inhibitor, has demonstrated protective effects in islet cells exposed to nitric oxide or other radical-generating compounds, suggesting a role in protecting against cellular stress.[3] This points to the potential of PARP inhibitors in neurodegenerative diseases and other conditions where oxidative stress and DNA damage are contributing factors.
Antifungal and Antioomycete Activity
Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have also been synthesized and evaluated for their activity against plant pathogens.[1] The proposed mechanism of action in these cases may differ from PARP inhibition and appears to involve the disruption of the biological membrane systems of the pathogens.[1]
Experimental Protocols for Investigating the Mechanism of Action
To elucidate and confirm the PARP-inhibiting activity of this compound, a series of in vitro and cell-based assays can be employed.
In Vitro PARP Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on the catalytic activity of purified PARP enzyme.
Methodology:
-
Reagents and Materials:
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Recombinant human PARP1 enzyme
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Histone H1 (as a PAR acceptor protein)
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Biotinylated NAD+
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Streptavidin-coated plates
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Anti-PAR antibody conjugated to a detection enzyme (e.g., HRP)
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Substrate for the detection enzyme (e.g., TMB)
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This compound (test compound)
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Known PARP inhibitor (e.g., Olaparib) as a positive control
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Procedure:
-
Coat a streptavidin plate with histone H1.
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In a separate reaction plate, incubate recombinant PARP1 enzyme with varying concentrations of the test compound or positive control.
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Add biotinylated NAD+ to initiate the PARylation reaction.
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Transfer the reaction mixture to the histone-coated plate to allow the biotinylated PAR chains to bind to the immobilized histones.
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Wash the plate to remove unbound reagents.
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Add an anti-PAR antibody-HRP conjugate and incubate.
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Wash the plate again.
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Add TMB substrate and measure the absorbance at the appropriate wavelength.
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Calculate the IC50 value of the test compound.
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Cellular PARP Inhibition Assay (PAR-ylation Assay)
Objective: To assess the ability of the compound to inhibit PARP activity within intact cells.
Methodology:
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Cell Culture: Culture a relevant cell line (e.g., a cancer cell line with known BRCA status).
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Treatment:
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Pre-treat the cells with various concentrations of this compound for a specified period.
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Induce DNA damage using an agent like hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS) to activate PARP.
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Cell Lysis and Western Blotting:
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Lyse the cells and collect the protein extracts.
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Perform SDS-PAGE to separate the proteins by size.
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Transfer the proteins to a PVDF membrane.
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Probe the membrane with a primary antibody specific for poly(ADP-ribose) (PAR).
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Use a suitable secondary antibody and a chemiluminescent substrate for detection.
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Analyze the band intensity to quantify the levels of PARylation. A decrease in PAR signal indicates inhibition of PARP activity.
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Cell Viability and Synthetic Lethality Assay
Objective: To determine the cytotoxic effect of the compound, particularly in cells with and without a functional homologous recombination pathway.
Methodology:
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Cell Lines: Use a pair of isogenic cell lines, one with wild-type BRCA (HR-proficient) and one with a BRCA mutation or knockdown (HR-deficient).
-
Treatment: Seed the cells in 96-well plates and treat them with a dose-response range of this compound.
-
Viability Assessment: After a suitable incubation period (e.g., 72 hours), assess cell viability using a standard assay such as MTT, MTS, or a cell-titer glo assay.
-
Data Analysis: Plot the cell viability against the compound concentration for both cell lines and calculate the IC50 values. A significantly lower IC50 in the HR-deficient cell line compared to the HR-proficient line demonstrates synthetic lethality.
Data Presentation and Visualization
Quantitative Data Summary
| Assay Type | Metric | Expected Outcome with this compound |
| In Vitro PARP Inhibition | IC50 | Low nanomolar to micromolar range, comparable to other isoquinolinone-based inhibitors. |
| Cellular PARP Inhibition | PAR levels | Dose-dependent decrease in DNA damage-induced PARylation. |
| Cell Viability (HR-deficient) | IC50 | Potent cytotoxicity with a low IC50 value. |
| Cell Viability (HR-proficient) | IC50 | Significantly higher IC50 value compared to the HR-deficient cell line. |
Signaling Pathway Diagram
Caption: PARP inhibition pathway and the principle of synthetic lethality.
Experimental Workflow Diagram
Caption: Workflow for characterizing a putative PARP inhibitor.
Conclusion
This compound belongs to a class of compounds whose mechanism of action is centered on the potent inhibition of PARP enzymes. This activity disrupts the cellular DNA damage response, leading to the accumulation of cytotoxic double-strand breaks, particularly during DNA replication. The therapeutic value of this mechanism is most profoundly realized through the principle of synthetic lethality in cancers with pre-existing defects in homologous recombination repair. The insights and experimental frameworks provided in this guide offer a comprehensive foundation for researchers and drug development professionals working with this and related molecules.
References
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Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023-04-03). RSC Advances. [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021-03-29). RSC Advances. [Link]
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Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor. (1996-09-01). Biochemical and Biophysical Research Communications. [Link]
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Inhibitors of PARP: Number crunching and structure gazing. (2022-03-08). Proceedings of the National Academy of Sciences. [Link]
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PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. (2017-03-16). Annual Review of Cancer Biology. [Link]
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5-Aminoisoquinolin-1(2H)-one, a water-soluble poly (ADP-ribose) polymerase (PARP) inhibitor reduces the evolution of experimental periodontitis in rats. (2003-07). Journal of Clinical Periodontology. [Link]
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5-amino-3, 4-dihydroisoquinolin-1(2H)-one, 1 mg. Aladdin Scientific. [Link]
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3,4-dihydroisoquinolin-1(2H)-one. PubChem. [Link]
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. [Link]
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Physical and chemical properties of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride (CAS No: 213941-66-7). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and outlines the authoritative, validated methodologies required to characterize this and similar molecules. While extensive peer-reviewed data for this specific compound is limited, this guide synthesizes information from analogous structures and established analytical principles to present a robust framework for its evaluation. We will detail the protocols for determining key parameters such as solubility, dissociation constant (pKa), and spectroscopic identity. All methodologies are grounded in international standards, ensuring scientific integrity and reproducibility.
Introduction: The Scientific Context
This compound belongs to the dihydroisoquinolinone class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry, forming the core of various biologically active molecules. The presence of a primary aromatic amine, a lactam ring, and its formulation as a hydrochloride salt dictates its physicochemical behavior, influencing critical drug development parameters like solubility, absorption, distribution, metabolism, and excretion (ADMET).
A thorough understanding of this compound's properties is paramount for its application in research and development. This guide provides the scientific foundation and practical methodologies for its complete characterization, adhering to the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is confirming its identity and structure.
-
Chemical Name: this compound
-
Synonyms: 5-amino-3,4-dihydro-1(2H)-isoquinolinone HCl
-
CAS Number: 213941-66-7 (hydrochloride); 129075-53-2 (free base)[6][7]
-
Molecular Formula: C₉H₁₁ClN₂O
-
Molecular Weight: 198.65 g/mol
Structural Elucidation
The structure of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one comprises a bicyclic system with a benzene ring fused to a dihydropyridinone ring. The key functional groups are a primary amine at the C5 position, a lactam (cyclic amide) functionality, and the hydrochloride salt formed at one of the basic centers.
Caption: Structure of this compound.
Physicochemical Properties: A Quantitative Analysis
The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance. The following sections describe these properties and the standard methodologies for their determination.
Physical State and Appearance
The compound is typically supplied as a solid, ranging in color from off-white to yellow or brown. The exact appearance can be influenced by residual impurities and particle size.
Melting Point
The melting point is a key indicator of purity. For a hydrochloride salt, this value is often a decomposition point.
Table 1: Predicted and Methodological Data for Melting Point
| Parameter | Expected Value | Standard Methodology |
|---|
| Melting Point | >250 °C (with decomposition) | USP <741> / Ph. Eur. 2.2.14[8] |
Experimental Protocol: Melting Point Determination (USP <741>) [8]
-
Instrument Calibration: Calibrate the melting point apparatus using certified reference standards with melting points bracketing the expected range of the sample.
-
Sample Preparation: Finely powder the dry sample. Pack the sample into a capillary tube to a height of 2.5–3.5 mm.
-
Measurement (Class I Procedure):
-
Insert the capillary into the apparatus when the temperature is approximately 10 °C below the expected melting point.
-
Heat at a rate of 1 °C per minute.
-
Record the temperature at which the last solid particle disappears as the clear point. For substances that decompose, record the temperature at which decomposition is observed.
-
Dissociation Constant (pKa)
The pKa value governs the extent of ionization at a given pH, which profoundly impacts solubility, permeability, and receptor binding. This molecule has two potential basic centers: the primary aromatic amine and the lactam nitrogen (though the lactam is a very weak base). The aromatic amine is the more significant basic site.
Table 2: Predicted and Methodological Data for pKa
| Parameter | Predicted Value (Aromatic Amine) | Standard Methodology |
|---|
| pKa | 3.5 - 4.5 | Potentiometric Titration[9][10][11] |
Rationale for Predicted Value: The pKa of aniline is ~4.6. The electron-withdrawing effect of the adjacent lactam carbonyl group is expected to decrease the basicity of the aromatic amine, lowering its pKa. Computational methods combining quantum mechanics and machine learning can provide more precise predictions.[12][13][14]
Experimental Protocol: pKa Determination by Potentiometric Titration [9][11]
-
System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01) that bracket the expected pKa.[9]
-
Sample Preparation: Accurately weigh and dissolve the compound in high-purity water to a known concentration (e.g., 1-10 mM). Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[9][11]
-
Titration:
-
Purge the solution with nitrogen to remove dissolved CO₂.[11]
-
Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), adding small, precise volumes.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[15]
Caption: Workflow for pKa determination by potentiometric titration.
Solubility
Solubility is a critical parameter for drug delivery and formulation. As a hydrochloride salt of a primary amine, the compound's solubility is expected to be pH-dependent, with higher solubility at lower pH values where the amine is protonated.
Table 3: Predicted and Methodological Data for Solubility
| Parameter | Expected Behavior | Standard Methodology |
|---|
| Aqueous Solubility | Highly soluble at acidic pH, decreasing as pH approaches and exceeds the pKa. | OECD Guideline 105 (Flask Method)[16][17][18][19] |
Experimental Protocol: Water Solubility Determination (OECD 105, Flask Method) [17][18]
-
Preliminary Test: Determine the approximate solubility to select the appropriate sample mass and equilibration time.
-
Equilibration: Add an excess amount of the compound to a known volume of water (or a relevant buffer solution) in a flask. Agitate the flask at a constant, controlled temperature (e.g., 20 ± 0.5 °C) until equilibrium is reached (typically 24-48 hours). Ensure undissolved solid remains.
-
Phase Separation: Allow the mixture to settle. Separate the saturated aqueous phase from the excess solid by centrifugation and/or filtration, ensuring no solid particles are carried over.
-
Quantification: Analyze the concentration of the dissolved compound in the saturated solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in units of g/L or mg/mL.
Spectroscopic and Analytical Characterization
Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and enabling its quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation in solution.[20] For 5-Amino-3,4-dihydroisoquinolin-1(2H)-one, ¹H and ¹³C NMR are essential.
-
¹H NMR: Expected signals would include distinct peaks for the aromatic protons (with splitting patterns indicating their substitution), two methylene groups (-CH₂-) corresponding to the C3 and C4 positions, an exchangeable proton for the lactam N-H, and exchangeable protons for the amine (-NH₂) group. Note that line broadening for protons at C1 and C3 has been observed in some 3,4-dihydroisoquinoline derivatives.[20][21]
-
¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, the two aliphatic carbons, and a downfield signal for the lactam carbonyl carbon (typically ~170 ppm).[22]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Table 4: Characteristic FTIR Absorption Bands
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (Ar-NH₂) | N-H Stretch | 3400-3300 (two bands)[23] |
| Primary Amine | N-H Bend | 1650-1580[23] |
| Lactam (Amide) | C=O Stretch | 1680-1650 (strong)[22][24][25] |
| Lactam (Amide) | N-H Stretch | ~3200 (broad) |
| Aromatic Ring | C=C Stretch | 1600-1450 |
| Aromatic Ring | C-H Bending (out-of-plane) | 900-675 |
| Aliphatic C-H | C-H Stretch | 2950-2850 |
Causality: The lactam carbonyl stretch is a highly characteristic and intense band. Its position can indicate ring strain and hydrogen bonding. The presence of two distinct N-H stretching bands in the 3400-3300 cm⁻¹ region is a definitive marker for the primary amine.[23]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Using a soft ionization technique like Electrospray Ionization (ESI), the primary species observed in positive mode would be the protonated molecule [M+H]⁺, corresponding to the free base.
-
Expected [M+H]⁺ (for C₉H₁₀N₂O): m/z 163.08
-
Fragmentation: Collision-induced dissociation (CID) would likely lead to characteristic fragmentation patterns for the isoquinoline core, which can be used for structural confirmation.[26][27]
Stability and Storage
Understanding the stability of a compound is crucial for ensuring its integrity during storage and use.
-
Storage Conditions: The compound should be stored in a well-sealed container, protected from light and moisture, at a controlled temperature (e.g., 2-8 °C or room temperature as specified by the supplier). The hydrochloride salt form generally offers improved stability and handling properties compared to the free base.
-
Potential Degradation: Potential degradation pathways could include oxidation of the aromatic amine or hydrolysis of the lactam ring under harsh acidic or basic conditions. A formal stability study, following ICH Q1A(R2) guidelines, would be required to fully characterize its degradation profile and establish a re-test date.
Conclusion
This compound is a compound of significant interest with physicochemical properties that are critical to its potential applications. This guide has provided a comprehensive framework for its characterization, grounded in authoritative analytical methodologies. By applying these detailed protocols for determining identity, purity, solubility, and pKa, researchers can ensure the quality and reliability of their work. The synthesis of expected values with field-proven experimental designs provides a robust, self-validating system for the scientific investigation of this and structurally related molecules.
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Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
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Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. SciELO. [Link]
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Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium reca. Royal Society of Chemistry. [Link]
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FTIR study of five complex ?-lactam molecules | Request PDF. ResearchGate. [Link]
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(PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. ResearchGate. [Link]
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Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]
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Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. PubMed Central. [Link]
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An In-depth Technical Guide to 5-Amino-3,4-dihydroisoquinolin-1(2H)-one Hydrochloride: A Key Scaffold in Modern Drug Discovery
This guide provides a comprehensive technical overview of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its chemical identity, structural significance, plausible synthetic routes, and its pivotal role as a scaffold in the design of targeted therapeutics, particularly in the realm of PARP inhibition.
Core Chemical Identity and Structural Elucidation
This compound is a key chemical intermediate characterized by a dihydroisoquinolinone core functionalized with an amino group at the 5-position. The hydrochloride salt form enhances its stability and aqueous solubility, making it more amenable for use in various research and development applications.
CAS Number:
Molecular Formula: C₉H₁₁ClN₂O
Molecular Weight: 198.65 g/mol
Chemical Structure:
The core of the molecule is a bicyclic system where a benzene ring is fused to a dihydropyridinone ring. The amino group at the 5-position is a critical feature, influencing the molecule's electronic properties and serving as a key interaction point in biological systems.
Caption: 2D Structure of this compound
Physicochemical Properties
Detailed experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on the properties of the free base and general principles of salt formation, we can infer the following:
| Property | Value/Expected Behavior |
| Appearance | Expected to be a solid, crystalline powder. |
| Melting Point | Not definitively reported. As a salt, it is expected to have a higher melting point than its free base. |
| Solubility | The hydrochloride salt form is anticipated to have enhanced aqueous solubility compared to the free base, particularly in acidic to neutral pH ranges.[6][7] In organic solvents, its solubility may be lower than the free base. For in vitro assays, stock solutions are often prepared in DMSO.[8] |
| Vapor Pressure (Free Base) | 0.0±1.2 mmHg at 25°C.[3] |
| pKa | The amino group at the 5-position is basic and will be protonated at physiological pH. The exact pKa is not reported but is a critical parameter for understanding its behavior in biological systems. |
Synthesis and Manufacturing
One of the most prominent methods for constructing this scaffold is the Castagnoli-Cushman reaction .[9] This reaction involves the condensation of a homophthalic anhydride with an imine. For the synthesis of the target molecule, a plausible pathway would involve the use of a suitably protected amino-substituted homophthalic anhydride.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for the target compound.
Conceptual Experimental Protocol:
-
Imine Formation: An appropriate imine precursor, such as a mixture of formaldehyde and ammonia, would be used to generate the imine in situ.
-
Castagnoli-Cushman Reaction: The protected amino-homophthalic anhydride would be reacted with the in situ generated imine in a suitable solvent. This reaction would lead to the formation of the protected 5-amino-3,4-dihydroisoquinolin-1(2H)-one core.
-
Deprotection: The protecting group on the amino function would be removed under appropriate conditions to yield the free base, 5-Amino-3,4-dihydroisoquinolin-1(2H)-one.
-
Salt Formation: The free base would then be dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the desired hydrochloride salt.
-
Purification: The final product would be purified by recrystallization to obtain a high-purity solid.
Applications in Drug Discovery and Development
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and biologically active synthetic molecules.[9] Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as inhibitors of enzymes like Enhancer of Zeste Homolog 2 (EZH2).[10]
The most significant therapeutic relevance of this compound stems from its structural similarity to known inhibitors of Poly (ADP-ribose) polymerase (PARP) .
Role as a PARP Inhibitor Scaffold:
PARP is a family of enzymes crucial for DNA repair.[11][12] In cancer cells with existing defects in other DNA repair pathways (such as those with BRCA1 or BRCA2 mutations), inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[12][13]
The unsaturated analog, 5-Aminoisoquinolin-1(2H)-one , is a well-documented water-soluble PARP inhibitor. It has been shown to reduce tissue injury in inflammatory conditions and experimental periodontitis by inhibiting PARP activity. This establishes a strong precedent for the potential of this compound as a valuable building block for the development of novel PARP inhibitors.
Mechanism of PARP Inhibition:
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An In-depth Technical Guide to the Biological Activity of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-3,4-dihydroisoquinolin-1(2H)-one, also known as 5-Aminoisoquinolinone (5-AIQ), is a potent and water-soluble small molecule inhibitor of the nuclear enzyme Poly(ADP-ribose) polymerase (PARP).[1][2] This guide provides a comprehensive overview of its biological activity, mechanism of action, and therapeutic potential. By delving into its role in cellular pathways, particularly DNA damage repair, and its observed pharmacological effects in preclinical models, we aim to equip researchers and drug development professionals with the critical knowledge to leverage this compound in their scientific endeavors. The isoquinoline scaffold, to which this compound belongs, is a privileged structure in medicinal chemistry, known for producing a wide array of biologically active agents.[3][4]
Introduction to 5-Amino-3,4-dihydroisoquinolin-1(2H)-one
The primary mechanism through which 5-Amino-3,4-dihydroisoquinolin-1(2H)-one exerts its biological effects is the potent and selective inhibition of PARP-1.[2] PARP-1 is a critical enzyme in the DNA damage response (DDR) pathway, acting as a first responder to single-strand breaks (SSBs) in DNA.[5][6] Upon detecting a break, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process called PARylation. This PARylation cascade serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.
However, hyperactivation of PARP-1 can be detrimental, leading to significant depletion of its substrate, NAD+, and consequently cellular ATP stores, culminating in cell death. It is by modulating this activity that 5-Amino-3,4-dihydroisoquinolin-1(2H)-one demonstrates significant therapeutic potential in various pathological conditions, including inflammation, ischemia-reperfusion injury, and certain cancers.[1][2]
Physicochemical Properties
A clear understanding of the compound's physical and chemical characteristics is fundamental for its application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀N₂O | [7] |
| Molecular Weight | 162.19 g/mol | [7] |
| CAS Number | 129075-53-2 | [7] |
| Appearance | Yellow-brown Crystalline Powder | [8] |
| Solubility | Water-soluble | [2] |
| Storage | Sealed in dry, Room Temperature, Keep in dark place | [8] |
Core Mechanism of Action: PARP-1 Inhibition
PARP inhibitors are designed as structural mimics of the nicotinamide moiety of NAD+, enabling them to compete for the enzyme's active site and block its catalytic function.[5] This inhibition prevents the synthesis of PAR chains, thereby disrupting the recruitment of DNA repair machinery to sites of damage.
In the context of oncology, this mechanism gives rise to a powerful therapeutic concept known as synthetic lethality .[6] In cancer cells with pre-existing defects in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair (e.g., those with BRCA1 or BRCA2 mutations), the inhibition of PARP-mediated SSB repair is catastrophic. Unrepaired SSBs are converted into toxic DSBs during replication. Since the primary DSB repair pathway (HR) is already compromised, the cell is unable to maintain genomic stability, leading to apoptosis.[6][9]
Signaling Pathway Diagram
The following diagram illustrates the central role of PARP-1 in DNA single-strand break repair and the intervention point for 5-Amino-3,4-dihydroisoquinolin-1(2H)-one.
Caption: Mechanism of PARP-1 inhibition by 5-Amino-3,4-dihydroisoquinolin-1(2H)-one.
Demonstrated Pharmacological Effects
Preclinical studies have validated the biological activity of this compound across several disease models, underscoring its therapeutic versatility.
Anti-Inflammatory and Cytoprotective Activity
PARP-1 activation is a key event in tissue injury associated with inflammation and ischemia-reperfusion.[1]
-
Periodontitis Model: In a rat model of periodontitis, systemic administration of 5-aminoisoquinolin-1(2H)-one (5 mg/kg daily) significantly reduced key inflammatory markers. The treatment decreased neutrophil infiltration, reduced tissue edema (Evans blue extravasation), and limited alveolar bone destruction. This suggests that PARP inhibition can mitigate the tissue damage associated with acute periodontal injury.[1]
-
Pancreatic β-Cell Protection: In vitro studies have shown that isoquinolinone-derived PARP inhibitors provide potent protection for pancreatic islet cells against toxins and free radicals. The protective effects were observed at concentrations 100 times lower than that required for nicotinamide, a known weak PARP inhibitor. Furthermore, the protective action was more durable, highlighting its potential superiority in shielding β-cells from inflammatory attacks, a key factor in type 1 diabetes.[10]
Ischemia-Reperfusion Injury
The compound has demonstrated beneficial effects in various experimental models of ischemia-reperfusion injury, including for the cerebral, cardiac, splanchnic, and renal arteries.[2] The underlying rationale is that the massive DNA damage induced by reperfusion-associated oxidative stress causes PARP hyperactivation, leading to energy failure and cell death. Inhibition of PARP preserves cellular energy pools and reduces tissue necrosis.
Pharmacokinetic & ADME Profile
The drug-like properties of a compound are critical for its development. An in silico and in vitro analysis of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one provides valuable insights.[2]
ADME & Metabolic Stability Data
| Parameter | Predicted/Measured Value | Significance |
| Water Solubility (Log S) | -2.14 | High water solubility, favorable for formulation. |
| GI Absorption | High | Predicted to be well-absorbed after oral administration. |
| Blood-Brain Barrier (BBB) | Permeable | Potential for targeting central nervous system disorders. |
| Bioavailability Score | 0.55 | Good drug-like characteristics. |
| CYP1A2 Inhibition | Yes (Predicted) | Potential for drug-drug interactions. |
| P-gp Substrate | No (Predicted) | Not likely to be subject to efflux by P-glycoprotein. |
| In Vitro Half-life (HLM) | 14.5 min | Moderately metabolized by human liver microsomes. |
| Intrinsic Clearance (HLM) | 47.6 µL/min/mg | Indicates a moderate rate of metabolism. |
Data sourced from an analysis using SwissADME software and an in vitro study with human liver microsomes (HLM).[2]
Key Experimental Protocol: In Vitro PARP-1 Inhibition Assay
To quantify the inhibitory potency of compounds like 5-Amino-3,4-dihydroisoquinolin-1(2H)-one, a cell-free enzymatic assay is a standard approach. This protocol outlines the core steps for such an experiment.
Trustworthiness of Protocol: This is a self-validating system. The inclusion of positive (no inhibitor) and negative (no enzyme) controls ensures that the observed signal is directly attributable to PARP-1 activity and its inhibition. The dose-response curve allows for the calculation of an IC₅₀ value, a robust measure of potency.
Step-by-Step Methodology
-
Plate Preparation: Use a 96-well plate coated with histones, which will serve as the substrate for PARylation. Wash the plate with a suitable buffer (e.g., PBS) to remove any unbound material.
-
Reagent Preparation:
-
Compound Dilution: Prepare a serial dilution of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride in the assay buffer.
-
Enzyme & Cofactor Mix: Prepare a master mix containing recombinant human PARP-1 enzyme and biotinylated NAD+ in an activation buffer that includes DNA fragments (to activate the enzyme).
-
-
Reaction Incubation:
-
Add the diluted compound to the appropriate wells.
-
Add control solutions: assay buffer only (for blank), and buffer without inhibitor (for positive control/maximum signal).
-
Initiate the reaction by adding the PARP-1/biotinylated NAD+ master mix to all wells.
-
Incubate the plate for 1 hour at room temperature to allow the enzymatic reaction to proceed.
-
-
Detection:
-
Wash the plate multiple times to remove unreacted components.
-
Add Streptavidin-Horseradish Peroxidase (HRP) conjugate to each well. This will bind to the biotinylated PAR chains that have been incorporated onto the histones.
-
Incubate for 1 hour at room temperature.
-
-
Signal Generation & Reading:
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add an HRP substrate (e.g., TMB). A colorimetric signal will develop in proportion to the amount of HRP present.
-
Stop the reaction with a stop solution (e.g., dilute sulfuric acid).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all wells.
-
Normalize the data to the positive control (100% activity).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Experimental Workflow Diagram
Caption: Workflow for an in vitro colorimetric PARP-1 inhibition assay.
Conclusion and Future Directions
This compound is a well-characterized and potent inhibitor of PARP-1. Its biological activities, demonstrated in preclinical models of inflammation and cytotoxicity, are directly linked to its core mechanism of modulating DNA repair pathways. The favorable physicochemical and pharmacokinetic profiles make it not only a valuable pharmacological tool for studying the roles of PARP in various diseases but also a promising scaffold for the development of next-generation therapeutics. Future research should focus on its efficacy in in vivo cancer models, particularly those with defined DNA repair deficiencies, and further exploration of its potential in treating neurodegenerative disorders and other conditions linked to PARP overactivation.
References
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Masi, S., et al. (2007). 5-Aminoisoquinolin-1(2H)-one, a water-soluble poly (ADP-ribose) polymerase (PARP) inhibitor reduces the evolution of experimental periodontitis in rats. Journal of Clinical Periodontology, 34(2), 95-102. [Link]
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Heller, B., et al. (1995). Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor. Journal of Biological Chemistry, 270(19), 11176-11180. [Link]
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Al-Qahtani, S. D., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules, 27(12), 3794. [Link]
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Jo, H., et al. (2022). Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety. Molecular Cancer Therapeutics, 21(1), 52-64. [Link]
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Pal, M., et al. (2022). Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. Bioorganic Chemistry, 129, 106202. [Link]
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Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13, 11082-11090. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70766, 5-Aminoisoquinoline. [Link]
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Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances. [Link]
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He, H-Y., et al. (2000). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 100(11), 4465-4486. [Link]
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Schiewer, M. J., & Knudsen, K. E. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2120959119. [Link]
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Nisenbaum, E. S., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. Journal of Medicinal Chemistry, 62(19), 8866-8871. [Link]
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The Emerging Profile of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one Hydrochloride: A Technical Review of a Novel PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Contender in PARP Inhibition
5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride is a water-soluble small molecule that has garnered increasing interest within the scientific community for its potent activity as a Poly(ADP-ribose) polymerase (PARP) inhibitor.[1] The dihydroisoquinolinone scaffold is a recognized privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[2] This technical guide provides a comprehensive literature review of the synthesis, mechanism of action, biological activities, and future research directions for this promising therapeutic agent.
Chemical Properties and Synthesis
The fundamental characteristics of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 129075-52-1 | [] |
| Molecular Formula | C₉H₁₁ClN₂O | |
| Molecular Weight | 198.65 g/mol | |
| IUPAC Name | 5-amino-3,4-dihydroisoquinolin-1(2H)-one;hydrochloride | [] |
| Synonyms | 5-amino-3,4-dihydro-2H-isoquinolin-1-one hydrochloride, 5-amino-1,2,3,4-tetrahydroisoquinolin-1-one hydrochloride | [] |
A general workflow for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives via the Castagnoli-Cushman reaction is depicted below. The synthesis of the 5-amino substituted target compound would likely involve starting materials bearing a nitro group at the corresponding position, which is subsequently reduced to the amine. The final step would involve salt formation with hydrochloric acid to yield the hydrochloride salt.
Figure 1: Generalized synthetic workflow for this compound.
Mechanism of Action: PARP Inhibition and Beyond
The primary mechanism of action of this compound is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes. PARP proteins are crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs). By inhibiting PARP, this compound prevents the recruitment of other DNA repair proteins to the site of damage. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the accumulation of unrepaired SSBs leads to the formation of cytotoxic double-strand breaks (DSBs) during replication, a concept known as synthetic lethality.
While specific IC50 values for this compound are not detailed in the available literature, the broader class of isoquinolinone-based PARP inhibitors has been extensively studied. It is crucial for researchers to experimentally determine the IC50 of this specific compound against various PARP isoforms to fully characterize its potency and selectivity.
Beyond its direct role in PARP inhibition, research suggests that the anti-inflammatory effects of this compound may involve the modulation of key signaling pathways.
Biological Activities and Therapeutic Potential
Anti-Inflammatory and Immunomodulatory Effects
A significant body of evidence points to the potent anti-inflammatory properties of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one. In a rat model of experimental periodontitis, intraperitoneal administration of the compound (referred to as 5-AIQ) at a dose of 5 mg/kg daily for eight days resulted in a significant reduction in neutrophil infiltration, Evans blue extravasation in gingivomucosal tissue, and alveolar bone destruction.[1] This study highlights the potential of this PARP inhibitor as a novel treatment for periodontal disease.[1]
Further elucidating its immunomodulatory capabilities, a study on a BTBR mouse model of autism demonstrated that treatment with 5-aminoisoquinolinone (5-AIQ) led to significant alterations in T-cell populations.[4] Specifically, the treatment increased the numbers of regulatory T cells (Tregs), as indicated by a rise in CXCR6+FOXP3+, CXCR6+IL-10+, and CXCR6+Helios+ cells.[4] Conversely, it decreased the populations of pro-inflammatory T helper 17 (Th17) cells, evidenced by reduced numbers of CD4+GATA3+, CD4+IL-9+, and CD4+IL-17A+ cells.[4] These findings suggest a promising therapeutic role for this compound in neuroimmune dysfunction by modulating the balance between Treg and Th17 cells.[4]
The anti-inflammatory mechanism likely extends beyond simple PARP inhibition and may involve the modulation of various inflammatory mediators and transcription factors. Natural products are known to influence inflammatory pathways by affecting arachidonic acid metabolites, cytokines, and the expression of transcription factors like NF-κB.
Figure 2: Proposed anti-inflammatory and immunomodulatory mechanism of this compound.
Anticancer Potential
Given its function as a PARP inhibitor, this compound holds significant potential as an anticancer agent, particularly for tumors with BRCA mutations. The broader family of isoquinoline alkaloids has been extensively investigated for antitumor activities. While direct studies on the anticancer efficacy of this specific hydrochloride salt are needed, the established mechanism of synthetic lethality for PARP inhibitors in HR-deficient cancers provides a strong rationale for its investigation in this area.
Other Potential Applications
The 3,4-dihydroisoquinolin-1(2H)-one scaffold has been explored for a variety of other biological activities. For instance, derivatives of this scaffold have demonstrated antioomycete activity against the plant pathogen Pythium recalcitrans, suggesting potential applications in agriculture.[2]
Pharmacokinetics and ADME Profile
While experimental pharmacokinetic data for this compound is not available in the reviewed literature, an in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the closely related 5-aminoisoquinoline (5-AIQ) provides some predictive insights.[5] The study predicted that 5-AIQ is highly soluble in water and has high gastrointestinal absorption and blood-brain barrier permeability, with a bioavailability score of 0.55.[5] It was also predicted to be an inhibitor of cytochrome P450 1A2 (CYP1A2) but not a substrate for P-glycoprotein (P-gp).[5]
It is imperative to conduct in vivo pharmacokinetic studies on this compound to determine its Cmax, Tmax, half-life, and other crucial parameters to guide further preclinical and clinical development.
Future Research Directions and Conclusion
This compound is a promising PARP inhibitor with demonstrated anti-inflammatory and immunomodulatory properties. To advance its therapeutic potential, future research should focus on several key areas:
-
Development of a detailed and optimized synthesis protocol: A scalable and efficient synthesis is crucial for further investigation and potential commercialization.
-
Quantitative characterization of PARP inhibition: Determining the IC50 values against different PARP isoforms will clarify its potency and selectivity.
-
Comparative efficacy studies: Head-to-head comparisons with other clinically approved PARP inhibitors are necessary to understand its relative advantages.
-
In-depth mechanistic studies of its anti-inflammatory effects: Elucidating the specific signaling pathways modulated by this compound beyond general PARP inhibition will provide a more complete understanding of its biological activity.
-
Comprehensive preclinical evaluation: This includes in vivo efficacy studies in relevant cancer and inflammatory disease models, as well as detailed pharmacokinetic and toxicology studies.
References
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An In-Depth Technical Guide to 5-Amino-3,4-dihydroisoquinolin-1(2H)-one Hydrochloride Derivatives and Analogs
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the exploration of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride and its analogs. This scaffold has emerged as a privileged structure in medicinal chemistry, most notably as a pharmacophore for the inhibition of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA damage repair and a validated target in oncology.
Introduction: The Rise of a Privileged Scaffold
The 3,4-dihydroisoquinolin-1(2H)-one core is a structural motif present in numerous natural products and synthetic molecules with a wide array of biological activities.[1] Its rigid, bicyclic structure provides a well-defined framework for the spatial orientation of functional groups, making it an attractive starting point for the design of enzyme inhibitors and receptor modulators. The introduction of an amino group at the 5-position has proven to be a critical modification, particularly for targeting the nicotinamide binding pocket of PARP enzymes. This guide will delve into the synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic potential of this important class of compounds.
Core Chemical Structure and Nomenclature
The fundamental scaffold is 5-Amino-3,4-dihydroisoquinolin-1(2H)-one. The hydrochloride salt form is frequently utilized to enhance the solubility and stability of the parent compound and its derivatives, a common strategy in drug development to improve physicochemical and biological properties.[2][3]
Caption: General structure of this compound.
Synthesis of the Core Scaffold and Derivatives
The synthesis of the 3,4-dihydroisoquinolin-1(2H)-one scaffold can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern.
Common Synthetic Strategies:
-
Bischler-Napieralski Reaction: This reaction involves the cyclization of an N-acyl derivative of a β-phenylethylamine in the presence of a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be further modified.[4] The presence of electron-donating groups on the phenyl ring facilitates the cyclization.[4]
-
Pictet-Spengler Reaction: This method involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[4]
-
Castagnoli-Cushman Reaction (CCR): This powerful multi-component reaction allows for the synthesis of diverse 3,4-dihydroisoquinolin-1(2H)-one derivatives by reacting homophthalic anhydrides with imines.[5] This method is particularly useful for generating libraries of compounds with various substituents.
Detailed Synthetic Protocol: this compound
A common and effective strategy to synthesize the title compound involves the nitration of a suitable precursor followed by reduction of the nitro group to an amine.
Step 1: Synthesis of 5-Nitro-3,4-dihydroisoquinolin-1(2H)-one
-
Starting Material: 3,4-Dihydroisoquinolin-1(2H)-one.
-
Nitration: Dissolve the starting material in concentrated sulfuric acid at 0°C.
-
Add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 5-nitro-3,4-dihydroisoquinolin-1(2H)-one.
Step 2: Reduction of the Nitro Group
-
Catalytic Hydrogenation: Dissolve the 5-nitro derivative in a suitable solvent (e.g., ethanol or methanol).
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 5-Amino-3,4-dihydroisoquinolin-1(2H)-one.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the 5-amino compound in a suitable solvent (e.g., anhydrous diethyl ether or methanol).
-
Bubble hydrogen chloride gas through the solution or add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether) dropwise.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the precipitate, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound.
Mechanism of Action: PARP Inhibition
The primary and most studied mechanism of action for 5-Amino-3,4-dihydroisoquinolin-1(2H)-one and its derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1.
Caption: Mechanism of PARP1 inhibition by 5-Amino-3,4-dihydroisoquinolin-1(2H)-one derivatives.
PARP1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs). Upon detection of a SSB, PARP1 binds to the damaged DNA and becomes activated. It then utilizes nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage.
5-Amino-3,4-dihydroisoquinolin-1(2H)-one derivatives act as competitive inhibitors of PARP1 by mimicking the nicotinamide portion of NAD+. They bind to the catalytic domain of PARP1, preventing the synthesis of PAR chains. This inhibition of PARP1 activity leads to the accumulation of unrepaired SSBs. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) deficiency (e.g., in BRCA1/2 mutated cancers), these unrepaired SSBs are converted into cytotoxic double-strand breaks (DSBs) during DNA replication, leading to cell death through a mechanism known as synthetic lethality.
Structure-Activity Relationships (SAR)
The potency and selectivity of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one derivatives as PARP inhibitors are highly dependent on the nature and position of substituents on the core scaffold.
| Compound/Derivative | R1 | R2 | R3 | PARP1 IC50 (nM) | Notes |
| Olaparib (Reference) | - | - | - | 4.40 | FDA-approved PARP inhibitor.[6][7] |
| Quinoxaline Analog 8a | - | - | - | 2.31 | A bio-isosteric scaffold of the phthalazinone motif of Olaparib.[6][7] |
| Quinoxaline Analog 5 | - | - | - | 3.05 | Showed potent antiproliferative activity.[6][7] |
| Dihydroisoquinolone 1a | H | H | H | 13,000 | Micromolar inhibitor with PARP2 selectivity.[8] |
| Isoquinolone 1b | H | H | H | 9,000 | Higher PARP2 selectivity.[8] |
| Benzamido Isoquinolone 2 | H | H | H | 13,900 | Similar profile to 1a.[8] |
| Carboxamide 3l | F | H | [1,4'-bipiperidine]-1'-carbonyl | 156 | Markedly potent inhibition of PARP1.[8] |
Key SAR Insights:
-
The 5-Amino Group: The amino group at the 5-position is crucial for potent PARP1 inhibition as it forms a key hydrogen bond interaction with the backbone carbonyl of Gly863 in the PARP1 active site, mimicking the interaction of the nicotinamide amide of NAD+.
-
Substituents on the Phenyl Ring: Modifications on the phenyl ring can influence potency and selectivity. For example, the introduction of a fluorine atom at the 7-position in some carboxamide derivatives has been shown to enhance activity.[8]
-
Substituents at the N-2 Position: The lactam nitrogen can be substituted with various groups to explore different regions of the active site. These modifications can impact pharmacokinetic properties.
-
Substituents at the C-4 Position: The C-4 position has been a key point for derivatization. The introduction of carboxamide functionalities at this position has led to the development of potent PARP inhibitors.[8] The nature of the amide substituent is critical, with bulky and conformationally restricted groups often leading to higher potency.[8]
Bioisosteric Replacements and Analogs
Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a widely used strategy in drug design. In the context of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one, various bioisosteric replacements have been explored to improve potency, selectivity, and pharmacokinetic properties. For instance, the phthalazinone motif in Olaparib has been replaced with a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold, leading to potent PARP-1 inhibitors.[6][7]
Experimental Protocols
Workflow for Screening and Characterization
Caption: A typical workflow for the development of novel 5-Amino-3,4-dihydroisoquinolin-1(2H)-one-based PARP inhibitors.
Detailed Protocol: In Vitro PARP1 Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available PARP1 assay kits and provides a general framework for determining the IC50 values of test compounds.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plate
-
Activated DNA
-
10x PARP assay buffer
-
Biotinylated NAD+ (PARP Substrate Mixture)
-
Streptavidin-HRP
-
Colorimetric HRP substrate
-
Blocking buffer
-
Wash buffer (e.g., PBST)
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Coating: Coat a 96-well plate with histones overnight at 4°C. Wash the plate three times with wash buffer. Block the wells with blocking buffer for at least 90 minutes at room temperature.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 5-Amino-3,4-dihydroisoquinolin-1(2H)-one derivatives) in 1x PARP assay buffer. Include a positive control (a known PARP inhibitor like Olaparib) and a negative control (vehicle, e.g., DMSO).
-
Reaction Setup:
-
Add the test compounds or controls to the wells of the histone-coated plate.
-
Prepare a master mix containing 10x PARP buffer, activated DNA, and water. Add this master mix to all wells.
-
Thaw the PARP1 enzyme on ice and dilute it to the desired concentration in 1x PARP buffer.
-
-
Reaction Initiation: Initiate the reaction by adding the diluted PARP1 enzyme to all wells except the "blank" wells.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection:
-
Add the biotinylated NAD+ mixture to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the colorimetric HRP substrate to each well and incubate until sufficient color develops.
-
Add a stop solution to stop the reaction.
-
-
Data Analysis: Read the absorbance at the appropriate wavelength using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Therapeutic Applications and Future Perspectives
The primary therapeutic application of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one derivatives is in oncology , particularly for the treatment of cancers with HR deficiencies. Beyond PARP inhibition, derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have shown other biological activities, including antioomycete activity against plant pathogens and potential as PRMT5 inhibitors for non-Hodgkin's lymphoma, suggesting a broader therapeutic potential for this versatile scaffold.[5][9]
Future research in this area will likely focus on:
-
Improving Selectivity: Designing inhibitors with higher selectivity for PARP1 over other PARP family members to potentially reduce off-target effects.
-
Overcoming Resistance: Developing next-generation inhibitors that are effective against cancers that have developed resistance to existing PARP inhibitors.
-
Exploring New Therapeutic Areas: Investigating the potential of these compounds in other diseases where PARP is implicated, such as inflammatory diseases and neurodegenerative disorders.
-
Combination Therapies: Evaluating the efficacy of these inhibitors in combination with other anticancer agents, such as chemotherapy and immunotherapy.
Conclusion
The this compound scaffold represents a highly valuable and versatile platform for the design and development of novel therapeutics, most notably PARP inhibitors. A thorough understanding of its synthesis, mechanism of action, and structure-activity relationships is essential for medicinal chemists and drug discovery scientists working to exploit its full therapeutic potential. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these research endeavors and contribute to the development of the next generation of targeted therapies.
References
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Krasavin, M., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846-1863. Available from: [Link]
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Syam, Y. M., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(15), 4924. Available from: [Link]
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Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10696-10708. Available from: [Link]
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Syam, Y. M., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput. Temple University. Available from: [Link]
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Gevorgyan, V., et al. (n.d.). Approaches to synthesis of 3,4-dihydroisoquinolin-1(2H)-one. ResearchGate. Available from: [Link]
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Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13893. Available from: [Link]
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Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Pest Management Science, 79(10), 3845-3856. Available from: [Link]
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Organic Chemistry Portal. (n.d.). 3,4-Dihydroisoquinoline synthesis. Available from: [Link]
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Zhu, Q., et al. (2015). Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A pot... ResearchGate. Available from: [Link]
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Syam, Y. M., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. ResearchGate. Available from: [Link]
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Kumar, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13893. Available from: [Link]
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Gupta, D., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719. Available from: [Link]
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Beaumont, D., et al. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. Journal of Medicinal Chemistry, 26(4), 507-515. Available from: [Link]
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Gupta, D., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. ResearchGate. Available from: [Link]
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The Genesis of a PARP Inhibitor: Unraveling the Early History and Discovery of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one Hydrochloride
For Immediate Release
A deep dive into the origins of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride, a cornerstone scaffold in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, reveals its emergence from the intensive search for potent and selective agents for cancer therapy in the early 2000s. This technical guide illuminates the initial synthesis, the scientific rationale, and the key researchers who paved the way for its development.
Introduction: The Quest for Effective PARP Inhibition
The scientific journey of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one is intrinsically linked to the broader narrative of targeting DNA repair mechanisms in cancer. Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, play a critical role in the repair of single-strand DNA breaks. The inhibition of PARP was identified as a promising therapeutic strategy, especially for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leading to a concept known as synthetic lethality.
The 3,4-dihydroisoquinolin-1(2H)-one core was recognized early on as a privileged scaffold for designing PARP inhibitors due to its structural resemblance to the nicotinamide moiety of NAD+, the substrate for PARP enzymes. This structural mimicry allows such compounds to competitively inhibit the enzyme's catalytic activity.
The Dawn of a New Scaffold: Early Synthesis and Key Innovations
While the broader class of isoquinolinone derivatives was explored by various research groups, the specific discovery and initial synthesis of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one can be traced back to the early 2000s within the intensive drug discovery programs focused on PARP inhibitors. Although a singular "eureka" moment is often a simplification, the patent literature from this period provides the earliest public disclosures of this specific molecular entity and its intended use.
A pivotal patent application, WO 2002/090334 A1 , filed by Kudos Pharmaceuticals, stands as a landmark document in the history of this compound.[1][2][3] While this patent describes a broad genus of isoquinolinone derivatives as PARP inhibitors and mentions the potential for amino substituents on the fused aromatic ring, it laid the foundational intellectual property for this class of molecules.
The initial synthetic strategies for creating the 5-amino substituted core likely evolved from established methods for the synthesis of the parent 3,4-dihydroisoquinolin-1(2H)-one scaffold, followed by aromatic substitution reactions. A common and logical synthetic route involves the nitration of a suitable precursor, followed by reduction to the amine.
Conceptual Synthetic Pathway
The early synthesis of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one can be retrospectively conceptualized through a multi-step process, grounded in classical organic chemistry principles.
Caption: Conceptual synthetic pathway to this compound.
The Rationale Behind the 5-Amino Substitution: A Medicinal Chemistry Perspective
The introduction of the amino group at the 5-position of the dihydroisoquinolinone scaffold was a deliberate and strategic decision driven by medicinal chemistry principles. Structure-activity relationship (SAR) studies during the development of early PARP inhibitors aimed to optimize potency, selectivity, and pharmacokinetic properties.
The 5-amino group, being an electron-donating group, can influence the electronic properties of the aromatic ring system, potentially enhancing its interaction with the active site of the PARP enzyme. Furthermore, the amino group provides a handle for further chemical modification, allowing for the exploration of a wider chemical space to improve drug-like properties.
Early Biological Evaluation and Therapeutic Promise
The initial discovery of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one was intrinsically tied to its evaluation as a PARP inhibitor. Early in vitro assays would have been conducted to determine its inhibitory potency against PARP-1 and PARP-2. The primary goal was to identify compounds with high affinity for the enzyme, typically in the nanomolar range.
The therapeutic rationale, as outlined in early patents, was to use these inhibitors to potentiate the effects of DNA-damaging agents, such as chemotherapeutics and radiation, in cancer treatment. The groundbreaking discovery of the synthetic lethality of PARP inhibitors in BRCA-deficient cancers further solidified the therapeutic potential of this class of compounds.
Conclusion: A Foundation for Future Drug Discovery
The early discovery and history of this compound are a testament to the power of rational drug design and the relentless pursuit of novel cancer therapies. From its conceptualization as a structural mimic of the nicotinamide core to its synthesis and validation as a potent PARP inhibitor scaffold, this molecule has played a significant role in the development of a new class of targeted anticancer agents. Its journey from a patent application to a key building block in medicinal chemistry underscores the critical interplay between organic synthesis, molecular biology, and clinical research in the ongoing fight against cancer.
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-
Evolution of Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibitors. From Concept to Clinic. ACS Publications. [Link]
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On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives. ResearchGate. [Link]
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The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. National Institutes of Health. [Link]
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Discovery of novel 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones as potent and selective inhibitors of KDR: synthesis, SAR, and pharmacokinetic properties. PubMed. [Link]
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Design and Synthesis of Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)-ones as a Novel Class of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors. ACS Publications. [Link]
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Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. National Institutes of Health. [Link]
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Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health. [Link]
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Methodological & Application
Application Notes: In Vitro Characterization of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride as a PARP Inhibitor
For: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Targeting PARP in Oncology
Poly(ADP-ribose) polymerase (PARP), particularly PARP1, is a critical nuclear enzyme that functions as a DNA damage sensor.[1] Upon detecting single-strand breaks (SSBs) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, a process termed PARylation.[2] This PARylation event serves as a scaffold to recruit a cascade of other DNA repair proteins to resolve the damage, primarily through the base excision repair (BER) pathway.[1]
The inhibition of PARP has emerged as a powerful therapeutic strategy, especially in cancers harboring deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality , exploits a cancer cell's existing vulnerabilities. When PARP is inhibited, SSBs that occur naturally during cell division are not efficiently repaired.[1] In a normal cell, these unresolved SSBs can be converted into more cytotoxic double-strand breaks (DSBs) during DNA replication, which are then repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with a compromised HR pathway (e.g., due to BRCA mutations), these DSBs cannot be repaired, leading to genomic instability and ultimately, cell death.[1]
Furthermore, many PARP inhibitors, including those based on the isoquinolinone scaffold, are known to exert their cytotoxic effects through a mechanism known as "PARP trapping."[2] This occurs when the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex, preventing the enzyme's dissociation from the site of damage. These trapped complexes are potent roadblocks to DNA replication, leading to the formation of DSBs and enhanced cytotoxicity, particularly in HR-deficient cells.[2]
5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride belongs to a class of isoquinolinone derivatives that have been investigated as PARP inhibitors. This document provides a comprehensive guide to the handling, preparation, and application of this compound in cell culture for the purpose of characterizing its activity as a PARP inhibitor.
Compound Details and Handling
| Property | Details |
| Compound Name | This compound |
| CAS Number | 129075-52-1[3] |
| Molecular Formula | C₉H₁₀N₂O · HCl[3] |
| Molecular Weight | 198.65 g/mol [4] |
| Appearance | Solid (Assumed) |
| Storage | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C[3] |
Safety Precautions: As with any chemical reagent, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. Handling should be performed in a well-ventilated area or a chemical fume hood. Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety information.
Preparation of Stock Solutions
The solubility of this compound has not been extensively reported in the literature. A related compound, 5-aminoisoquinolin-1(2H)-one, is known to be water-soluble. The hydrochloride salt form of the target compound is expected to enhance aqueous solubility. However, for cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions due to its compatibility with most cell culture media at low final concentrations.
Protocol for 10 mM Stock Solution in DMSO:
-
Aliquoting: Before opening, briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Calculation: To prepare a 10 mM stock solution, dissolve 1.99 mg of the compound (Molecular Weight 198.65) in 1 mL of sterile, cell culture-grade DMSO. Adjust the volume as needed based on the amount of compound available.
-
Dissolution: Add the DMSO to the vial containing the compound. Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store these aliquots at -20°C, protected from light.[3]
Causality Note: Preparing a high-concentration stock in DMSO is standard practice for small molecules. Aliquoting is crucial to maintain the stability and integrity of the compound by avoiding repeated changes in temperature, which can lead to degradation or precipitation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PARP signaling pathway and a general workflow for evaluating a novel PARP inhibitor in vitro.
Caption: PARP1 signaling pathway and the principle of synthetic lethality with PARP inhibitors.
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In Vivo Administration of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one Hydrochloride (5-AIQ) in Animal Models
An Application Guide for Researchers
Abstract: This document provides a detailed guide for the in vivo administration of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride, a potent, water-soluble inhibitor of Poly (ADP-ribose) polymerase (PARP).[1][2] We will explore its mechanism of action, provide comprehensive protocols for formulation and administration in rodent models, and discuss critical aspects of experimental design. The protocols herein are synthesized from peer-reviewed literature to ensure scientific validity and reproducibility, aimed at researchers in pharmacology, inflammation, and drug development.
Scientific Background and Mechanism of Action
5-Amino-3,4-dihydroisoquinolin-1(2H)-one, commonly referred to as 5-AIQ, is a small molecule inhibitor of the nuclear enzyme Poly (ADP-ribose) polymerase (PARP).[1][3] It is crucial to distinguish 5-AIQ from other similarly named compounds, such as 5-Amino-1MQ, which is an inhibitor of a different enzyme (NNMT) and has a distinct biological profile.[4][5] This guide is exclusively focused on the PARP inhibitor 5-AIQ.
The Role of PARP in Cellular Function
PARP enzymes, particularly PARP-1, are critical sentinels of DNA integrity.[6] Upon detecting DNA strand breaks, which can be caused by oxidative stress, inflammation, or ischemia-reperfusion, PARP-1 becomes activated.[1] This activation triggers a catalytic process where PARP-1 cleaves NAD⁺ and polymerizes the resulting ADP-ribose units onto itself and other nuclear proteins, a process called PARylation.
This rapid synthesis of poly(ADP-ribose) (PAR) polymers serves two main purposes:
-
Recruitment of DNA Repair Machinery: The negatively charged PAR polymers act as a scaffold to recruit other DNA repair enzymes to the site of damage.
-
Cellular Energy Depletion: In cases of severe DNA damage, hyperactivation of PARP can lead to a massive consumption of NAD⁺ and ATP, depleting the cell's energy reserves and potentially inducing a necrotic or apoptotic cell death pathway.[7] This hyperactivation is a key pathological feature in conditions like ischemia-reperfusion injury and chronic inflammation.[1][2]
Mechanism of Inhibition by 5-AIQ
5-AIQ exerts its therapeutic effect by competitively inhibiting the catalytic activity of PARP. By blocking the enzyme, 5-AIQ prevents the excessive synthesis of PAR polymers. This action preserves intracellular NAD⁺ and ATP pools, mitigating the energy crisis and subsequent cell death that characterizes PARP hyperactivation.[1][7] This mechanism makes 5-AIQ a valuable tool for studying and potentially treating diseases where PARP-mediated tissue damage is a key driver.[1][2]
Caption: Mechanism of 5-AIQ as a PARP inhibitor.
Compound Properties and Formulation
Proper handling and formulation are paramount for achieving reliable and reproducible in vivo results. The hydrochloride salt of 5-AIQ is generally used to improve aqueous solubility and stability.
Physicochemical Properties
The key properties of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one are summarized below. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific information.
| Property | Value | Source |
| Chemical Name | 5-Amino-3,4-dihydroisoquinolin-1(2H)-one | [8][9] |
| Synonyms | 5-AIQ | [1][3] |
| CAS Number | 129075-53-2 (Free Base) | [8][9] |
| Molecular Formula | C₉H₁₀N₂O | [8][9] |
| Molecular Weight | 162.19 g/mol (Free Base) | [8][9] |
| Solubility | Water-soluble | [1][2] |
Vehicle Selection and Preparation Protocol
Given its water-soluble nature, the recommended vehicle for 5-AIQ hydrochloride is sterile, isotonic saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS, pH 7.4).[1][2] These vehicles are biocompatible and minimize injection site irritation.
Protocol for Preparation of a 1 mg/mL Dosing Solution:
-
Materials:
-
This compound powder
-
Sterile 0.9% saline or sterile PBS
-
Sterile conical tubes (e.g., 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile syringe filter (0.22 µm)
-
Sterile syringes and needles
-
-
Procedure (Aseptic Technique Required):
-
Calculate the required amount of 5-AIQ HCl. For a 10 mL solution at 1 mg/mL, weigh out 10 mg of the compound. Note: Account for the weight of the hydrochloride salt if dosing is based on the free base.
-
Transfer the weighed powder into a sterile 15 mL conical tube.
-
Add the desired volume of sterile saline or PBS (e.g., 10 mL) to the tube.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.
-
To ensure sterility, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube or vial.
-
Label the final solution clearly with the compound name, concentration, vehicle, and date of preparation.
-
Store the solution at 2-8°C, protected from light. Assess stability for your specific experimental duration; for long-term studies, preparing fresh solutions is recommended.
-
In Vivo Administration Protocols
The following protocols are based on established methodologies for PARP inhibitors in rodent models. The primary route documented for 5-AIQ is intraperitoneal injection.[1]
Dosing and Administration Route
-
Dosage: A key study in a rat model of periodontitis demonstrated efficacy with a daily dose of 5 mg/kg.[1] This serves as an excellent starting point for dose-finding studies. Researchers should perform a dose-response analysis (e.g., 1, 5, 10 mg/kg) in their specific animal model to determine the optimal therapeutic dose.
-
Route of Administration: Intraperitoneal (IP) injection is the most commonly cited route for 5-AIQ, offering good systemic bioavailability for water-soluble compounds.[1] Other parenteral routes like subcutaneous (SC) or intravenous (IV) are plausible but would require specific validation.
Step-by-Step Protocol: Intraperitoneal (IP) Injection in Rats
This protocol details the administration of a 5 mg/kg dose using a 1 mg/mL solution.
-
Animal Acclimatization: Ensure rats (e.g., Sprague-Dawley) are properly acclimatized to the facility for at least one week prior to the experiment.[1]
-
Dose Calculation:
-
Weigh each animal accurately on the day of dosing.
-
Calculate the required volume:
-
Injection Volume (mL) = (Animal Weight (kg) × Dose (mg/kg)) / Concentration (mg/mL)
-
Example for a 300g (0.3 kg) rat at 5 mg/kg:
-
(0.3 kg × 5 mg/kg) / 1 mg/mL = 1.5 mL
-
-
-
Injection Procedure:
-
Properly restrain the rat, ensuring the abdomen is accessible. The animal should be positioned with its head tilted downwards to allow abdominal organs to shift away from the injection site.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Use an appropriate gauge needle (e.g., 23-25G).
-
Insert the needle at a 30-45 degree angle, penetrating the skin and abdominal wall. Aspirate briefly to ensure no blood or fluid is drawn, which would indicate improper placement in a vessel or organ.
-
Inject the calculated volume smoothly and withdraw the needle.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Caption: General workflow for an in vivo study using 5-AIQ.
Experimental Design and Validation
A robust experimental design is crucial for interpreting the effects of 5-AIQ.
-
Control Groups: A vehicle-treated control group is mandatory. This group should receive the same volume of sterile saline or PBS via the same administration route and schedule as the treated groups. This controls for any effects of the injection procedure or the vehicle itself.
-
Pharmacodynamic (PD) Markers: To confirm that 5-AIQ is engaging its target, researchers should consider measuring PARP activity in relevant tissues. This can be done by quantifying PAR levels using methods such as Western blotting, ELISA, or immunohistochemistry on tissue samples collected at the end of the study.
-
Safety and Toxicology: 5-AIQ has been evaluated and found to lack genotoxic activity in both in vitro and in vivo assays, supporting its therapeutic potential.[3] Nevertheless, routine monitoring of animal health is essential. This includes daily observation of behavior, grooming, and food/water intake, as well as regular body weight measurements.
References
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Di Paola, R., et al. (2007). 5-Aminoisoquinolin-1(2H)-one, a water-soluble poly (ADP-ribose) polymerase (PARP) inhibitor reduces the evolution of experimental periodontitis in rats. Journal of Clinical Periodontology, 34(2), 95-102. Available at: [Link]
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Neelakantan, H., et al. (2017). Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice. Biochemical Pharmacology, 137, 89-102. Available at: [Link]
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Kumar, V., et al. (2010). Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. Drug and Chemical Toxicology, 33(2), 139-145. Available at: [Link]
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Heller, B., et al. (1995). Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor. Diabetes, 44(11), 1340-1344. Available at: [Link]
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Jo, A., et al. (2021). Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety. Molecular Cancer Therapeutics, 20(12), 2413-2424. Available at: [Link]
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Al-Majdoub, Z. M., et al. (2022). Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. Molecules, 27(12), 3788. Available at: [Link]
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Application Note: Characterizing 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride as a PARP Inhibitor
Abstract
Poly (ADP-ribose) polymerases (PARP), particularly PARP1, are central to the cellular response to DNA damage, playing a critical role in the repair of single-strand breaks (SSBs).[1][2] The inhibition of PARP has emerged as a powerful therapeutic strategy, especially for cancers harboring defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, through a concept known as synthetic lethality.[3][4] 5-Amino-3,4-dihydroisoquinolin-1(2H)-one, also known as 5-Aminoisoquinolinone (5-AIQ), is a potent, water-soluble inhibitor of PARP.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust characterization of 5-AIQ hydrochloride's inhibitory activity. We present detailed protocols for both a biochemical enzymatic assay to determine its potency (IC50) and a cell-based assay to validate its mechanism of synthetic lethality in a relevant biological context.
Introduction: The Role of PARP in DNA Repair and Cancer Therapy
The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. A key sentinel in the DNA damage response (DDR) is PARP1. Upon detecting a DNA single-strand break, PARP1 binds to the damaged site and is catalytically activated.[7] Using nicotinamide adenine dinucleotide (NAD+) as a substrate, PARP1 synthesizes and attaches long, branched chains of poly(ADP-ribose) (PAR) to itself and other acceptor proteins, a process called PARylation.[1] This burst of PARylation serves as a scaffold, recruiting a cascade of downstream DNA repair proteins to the damage site to orchestrate the repair process.[1][8]
PARP inhibitors, such as 5-AIQ, are structural mimics of the nicotinamide moiety of NAD+ and act as competitive inhibitors at the enzyme's catalytic site.[1][4] By blocking PARP's enzymatic activity, the repair of SSBs is impeded. While healthy cells can tolerate this by repairing the resulting lesions during replication using the high-fidelity homologous recombination (HR) pathway, cancer cells with pre-existing HR deficiencies (e.g., BRCA1/2 mutations) cannot.[9] The accumulation of unrepaired double-strand breaks in these cells leads to genomic catastrophe and targeted cell death, a prime example of synthetic lethality in clinical practice.[1][3] A secondary, yet critical, mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor locks the PARP enzyme onto the DNA, creating a cytotoxic lesion that obstructs DNA replication and further contributes to cell death.[3][10]
This guide provides the necessary framework to quantify the inhibitory effects of 5-AIQ, moving from direct enzymatic inhibition to functional cellular outcomes.
Mechanism of PARP Activation and Inhibition
The following diagram illustrates the central role of PARP1 in single-strand break repair and the dual mechanisms of action of PARP inhibitors.
Caption: PARP1 signaling in DNA repair and points of intervention by 5-AIQ.
Part 1: Biochemical Assay for PARP1 Inhibition (IC50 Determination)
To quantify the intrinsic potency of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride, a direct enzymatic assay is the foundational first step. The following protocol describes a chemiluminescent, ELISA-based assay format, which is robust, sensitive, and widely used for inhibitor screening.[11][12][13]
Assay Principle
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which serve as a substrate for PARP1.[11] Histones are immobilized on a 96-well plate. Recombinant human PARP1 enzyme is added along with an "activated DNA" template (containing nicks and breaks) to stimulate enzyme activity. The reaction is initiated by adding a substrate mixture containing biotin-labeled NAD+. If active, PARP1 will create biotin-tagged PAR chains on the histones. The amount of incorporated biotin is then detected using Streptavidin-HRP (Horseradish Peroxidase) and a chemiluminescent substrate. The light output is inversely proportional to the inhibitory activity of the test compound.
Experimental Workflow: Biochemical Assay
Caption: Workflow for the PARP1 chemiluminescent enzymatic assay.
Detailed Protocol: PARP1 Enzymatic Assay
Materials:
-
Recombinant Human PARP1 Enzyme
-
This compound (5-AIQ)
-
Olaparib (Positive Control Inhibitor)
-
PARP Assay Buffer (e.g., 50 mM Tris pH 8.0, 10 mM MgCl2, 1 mM DTT)
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Histone H1
-
Biotinylated NAD+ Substrate Mix
-
Streptavidin-HRP
-
Chemiluminescent HRP Substrate
-
White, opaque 96-well microplates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 2% BSA in PBS)
-
DMSO (for compound dilution)
Procedure:
-
Plate Coating:
-
Dilute Histone H1 to 20 µg/mL in PBS.
-
Add 50 µL per well to a 96-well plate.
-
Incubate overnight at 4°C.
-
Rationale: Immobilizes the protein substrate for PARylation onto the assay plate.
-
-
Plate Preparation:
-
Wash the plate 3 times with 200 µL/well of Wash Buffer.
-
Add 200 µL/well of Blocking Buffer and incubate for 90 minutes at room temperature (RT).
-
Wash the plate 3 times with 200 µL/well of Wash Buffer.
-
Rationale: Blocking prevents non-specific binding of enzyme or detection reagents to the well surface.
-
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of 5-AIQ in DMSO, starting at a high concentration (e.g., 10 mM).
-
Prepare an identical dilution series for the positive control, Olaparib.
-
Prepare a "vehicle control" with only DMSO.
-
Dilute these DMSO stocks 1:50 into PARP Assay Buffer to create the 2X final compound solutions.
-
Scientist's Note: Keeping the final DMSO concentration low (e.g., ≤1%) is critical to avoid solvent effects on enzyme activity.
-
-
Enzyme Reaction:
-
Prepare a Master Mix containing PARP1 enzyme and Activated DNA in PARP Assay Buffer. (Final concentrations per well might be ~1 nM PARP1 and 5 µg/mL Activated DNA).
-
Add 25 µL of the 2X compound solutions (or vehicle/buffer for controls) to the appropriate wells.
-
Add 25 µL of the Master Mix to all wells except the "No Enzyme" negative control. Add 25 µL of Assay Buffer to the "No Enzyme" well.
-
Pre-incubate for 15 minutes at RT.
-
Rationale: This pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 50 µL of 2X Biotinylated NAD+ Substrate Mix to all wells.
-
Incubate for 60 minutes at RT with gentle shaking.
-
Controls:
-
100% Activity Control: Vehicle (DMSO) + Enzyme
-
0% Activity Control (Background): Vehicle + No Enzyme
-
Positive Inhibitor Control: Olaparib dilutions + Enzyme
-
-
-
Detection:
-
Stop the reaction by washing the plate 5 times with Wash Buffer.
-
Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at RT.
-
Wash the plate 5 times with Wash Buffer.
-
Add 100 µL of chemiluminescent substrate to each well.
-
Immediately read the luminescence on a microplate reader.
-
Data Analysis and Expected Results
-
Subtract the average signal from the "No Enzyme" wells from all other data points.
-
Normalize the data by setting the average of the "100% Activity Control" wells to 100% and the background to 0%.
-
Plot the normalized % activity against the log concentration of 5-AIQ.
-
Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Table 1: Example Biochemical Data for PARP Inhibitors
| Compound | Target | Assay Format | IC50 (nM) | Z'-Factor |
|---|---|---|---|---|
| 5-AIQ | PARP1 | Chemiluminescent | 35.2 | 0.85 |
| Olaparib | PARP1 | Chemiluminescent | 5.8 | 0.88 |
Data are representative. The Z'-factor is a measure of assay quality; a value > 0.5 indicates a robust and reliable assay.
Part 2: Cell-Based Assay for Synthetic Lethality
While an enzymatic assay confirms direct target engagement, a cell-based assay is essential to demonstrate the intended biological effect. The gold-standard functional assay for a PARP inhibitor is to demonstrate synthetic lethality in cells with a compromised HR pathway.[14]
Assay Principle
This protocol measures the differential cytotoxicity of 5-AIQ in a pair of isogenic cell lines: one deficient in a key HR gene (e.g., BRCA2-/-) and its wild-type, HR-proficient counterpart (BRCA2+/+).[14] Cells are treated with a range of inhibitor concentrations for a period covering several cell cycles (e.g., 72 hours). Cell viability is then measured using a luminescence-based assay that quantifies ATP, an indicator of metabolically active cells. A potent PARP inhibitor will show significantly greater cytotoxicity (a lower EC50 value) in the BRCA2-deficient cells compared to the wild-type cells.
Experimental Workflow: Cell-Based Assay
Caption: Workflow for the cell-based synthetic lethality assay.
Detailed Protocol: Synthetic Lethality Assay
Materials:
-
BRCA2-deficient human cell line (e.g., DLD-1 BRCA2-/-)
-
Isogenic BRCA2 wild-type human cell line (e.g., DLD-1 BRCA2+/+)
-
Appropriate cell culture medium and supplements (e.g., DMEM, 10% FBS)
-
This compound (5-AIQ)
-
Olaparib (Positive Control)
-
White, opaque, tissue culture-treated 96-well plates
-
ATP-based cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Cell Seeding:
-
Harvest and count both cell lines.
-
Seed cells into 96-well plates at a pre-determined optimal density (e.g., 1,000-2,000 cells/well) in 100 µL of medium.
-
Incubate overnight to allow for cell attachment.
-
Scientist's Note: The seeding density is critical. It should be low enough to allow for logarithmic growth over the 72-hour treatment period in the vehicle-treated wells without reaching over-confluence.
-
-
Compound Treatment:
-
Prepare 2X serial dilutions of 5-AIQ and Olaparib in culture medium.
-
Remove the old medium from the cells and add 100 µL of the fresh medium containing the compound dilutions. Include "vehicle only" (e.g., 0.1% DMSO) and "no cell" (medium only) controls.
-
Rationale: A 72-hour incubation period is typically sufficient for cells to undergo 2-3 doublings, allowing the cytotoxic effects of unrepaired DNA damage to manifest.[14]
-
-
Viability Measurement:
-
After 72 hours of incubation, remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add the ATP-based luminescence reagent according to the manufacturer's instructions (e.g., add 100 µL of reagent to each well).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at RT to stabilize the luminescent signal.
-
Read the luminescence on a microplate reader.
-
Data Analysis and Expected Results
-
Subtract the average background signal from the "no cell" wells.
-
Normalize the data by setting the average of the "vehicle only" wells to 100% viability.
-
Plot the normalized % viability against the log concentration of 5-AIQ for both cell lines on the same graph.
-
Fit the data to a 4PL curve to determine the EC50 value for each cell line.
-
The synthetic lethality is demonstrated by a significantly lower EC50 in the BRCA2-/- cell line compared to the BRCA2+/+ line.
Table 2: Example Cellular Potency Data
| Compound | Cell Line | HR Status | EC50 (µM) | Selectivity Ratio (WT/Deficient) |
|---|---|---|---|---|
| 5-AIQ | DLD-1 BRCA2+/+ | Proficient | 15.5 | >100x |
| DLD-1 BRCA2-/- | Deficient | 0.12 | ||
| Olaparib | DLD-1 BRCA2+/+ | Proficient | 9.8 | ~120x |
| DLD-1 BRCA2-/- | Deficient | 0.08 |
Data are representative. A high selectivity ratio indicates a strong synthetic lethal effect.
Conclusion
This compound is a valuable tool for investigating the biological consequences of PARP inhibition. The protocols detailed in this application note provide a robust framework for its characterization. By first determining the biochemical potency (IC50) through a direct enzymatic assay and subsequently confirming its mechanism-based cytotoxicity (EC50) in a genetically-defined cellular system, researchers can confidently establish its profile as a PARP inhibitor. This dual approach ensures that the observed cellular effects are directly linked to the on-target inhibition of PARP, providing a solid foundation for further preclinical and drug discovery research.
References
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Vinod, K. R., Chandra, S., & Sharma, S. K. (2010). Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. Toxicology Mechanisms and Methods, 20(2), 90-95. [Link]
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Mabley, J. G., et al. (2005). 5-Aminoisoquinolinone, a Novel Inhibitor of Poly(adenosine Disphosphate-Ribose) Polymerase, Reduces Microvascular Liver Injury but Not Mortality Rate After Hepatic Ischemia-Reperfusion. Journal of Pharmacology and Experimental Therapeutics, 314(3), 1054-1061. [Link]
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Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]
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Li, H., et al. (2020). Mechanism of PARP inhibitor resistance and potential overcoming strategies. Signal Transduction and Targeted Therapy, 5(1), 227. [Link]
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Li, H., & Liu, Z. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601. [Link]
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Márton, I., et al. (2007). 5-Aminoisoquinolin-1(2H)-one, a water-soluble poly (ADP-ribose) polymerase (PARP) inhibitor reduces the evolution of experimental periodontitis in rats. Journal of Clinical Periodontology, 34(2), 95-102. [Link]
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Sishc, B. J., et al. (2024). High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair. Analytical Biochemistry, 689, 115513. [Link]
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BellBrook Labs. (2025). [Webinar] Targeting PARP Synthetic Lethality: An HTS Assay for Cancer Drug Discovery. BellBrook Labs. [Link]
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Cambridge Bioscience. (n.d.). PARP assay kits. Cambridge Bioscience. [Link]
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Haskins, J. R., et al. (2008). Homogeneous fluorescent assay for high throughput screening of PARP inhibitors. Cancer Research, 68(9 Supplement), 5483. [Link]
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Ali, A., et al. (2022). Mechanism of Action of PARP Inhibitors. ResearchGate. [Link]
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BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. BellBrook Labs. [Link]
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Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100311. [Link]
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Wikipedia. (2024). PARP inhibitor. Wikipedia. [Link]
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Tulip Biolabs, Inc. (n.d.). PARP1 Activity Assay. Tulip Biolabs. [Link]
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American Laboratory. (2015). High-Throughput PARP in-vivo Pharmacodynamic Assay. American Laboratory. [Link]
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Springer Nature Experiments. (n.d.). Small-Molecule Collection and High-Throughput Colorimetric Assay to Identify PARP1 Inhibitors. Springer Nature. [Link]
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BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. [Link]
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Al-Ghanim, A. A., et al. (2021). 5-Aminoisoquinolinone, a PARP-1 Inhibitor, Ameliorates Immune Abnormalities through Upregulation of Anti-Inflammatory and Downregulation of Inflammatory Parameters in T Cells of BTBR Mouse Model of Autism. International Journal of Molecular Sciences, 22(4), 2026. [Link]
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BPS Bioscience. (n.d.). PARP1 Chemiluminescent Assay Kit. BPS Bioscience. [Link]
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BMG LABTECH. (n.d.). PARP assay for inhibitors. BMG LABTECH. [Link]
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BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. YouTube. [Link]
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Thorsell, A. G., et al. (2017). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. Oncotarget, 8(60), 101907–101922. [Link]
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BPS Bioscience. (n.d.). PARP Assays. BPS Bioscience. [Link]
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Pyriochou, A., et al. (2008). Pharmacological inhibition of poly(ADP-ribose) polymerase inhibits angiogenesis. International Journal of Molecular Medicine, 22(1), 113-118. [Link]
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Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409-419. [Link]
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Li, H., & Liu, Z. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology, 8, 564601. [Link]
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Jelinic, P., & Levine, D. A. (2014). New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. Molecular Cancer Research, 12(11), 1491-1498. [Link]
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Hassan, M. Z., et al. (2025). Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. International Journal of Molecular Sciences, 26(13), 7351. [Link]
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Zilio, N., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 6(4), 103607. [Link]
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The Onc Gopher. (2020). Unlocking Synthetic Lethality: Targeting PARP Inhibition in BRCA1 and BRCA2 Mutant Cancers. YouTube. [Link]
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Application of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one Hydrochloride in Cancer Research: A Technical Guide
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride, a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), in the context of cancer research. This guide will delve into the compound's mechanism of action, provide detailed protocols for its use in both in vitro and in vivo studies, and offer insights into the interpretation of experimental results.
Introduction: The Role of PARP Inhibition in Oncology
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair.[1] PARP1, in particular, is a key player in the repair of single-strand DNA breaks (SSBs).[2] In cancer therapy, inhibiting PARP has emerged as a powerful strategy, especially in tumors with deficiencies in other DNA repair pathways, such as those harboring mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, posits that while a defect in one of two genes is tolerable, the simultaneous loss of both leads to cell death.[2] By blocking PARP-mediated SSB repair, unrepaired SSBs accumulate and are converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with compromised homologous recombination (HR), the primary pathway for DSB repair, this overload of DNA damage triggers apoptosis, leading to selective tumor cell death.
This compound, hereafter referred to as 5-AIQ, is a water-soluble and potent inhibitor of PARP-1.[3][4] Its excellent cell permeability and demonstrated activity in cellular and in vivo models make it a valuable tool for investigating the therapeutic potential of PARP inhibition.[4]
Mechanism of Action of 5-AIQ
As a PARP inhibitor, 5-AIQ competitively binds to the NAD+ binding site of the PARP enzyme, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARylation has two major consequences for cancer cells:
-
Inhibition of DNA Repair: By preventing the recruitment of DNA repair proteins to the site of damage, 5-AIQ effectively stalls the repair of single-strand breaks.
-
PARP Trapping: Some PARP inhibitors not only block the catalytic activity but also "trap" the PARP enzyme on the DNA at the site of the break. This PARP-DNA complex is itself a cytotoxic lesion that can obstruct DNA replication and transcription, further contributing to cell death.
The inhibition of PARP by 5-AIQ ultimately leads to an accumulation of DNA damage, cell cycle arrest, and apoptosis, particularly in cancer cells with underlying DNA repair defects.
In Vitro Applications and Protocols
Preparation of 5-AIQ for In Vitro Use
5-AIQ is water-soluble, which simplifies its preparation for cell culture experiments. However, for creating concentrated stock solutions, dimethyl sulfoxide (DMSO) is often used.
Protocol for Stock Solution Preparation:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Note on DMSO Concentration: When diluting the stock solution in cell culture medium for experiments, ensure the final concentration of DMSO is non-toxic to the cells, typically below 0.5%.[5]
Cell Viability and Cytotoxicity Assays
Determining the cytotoxic effect of 5-AIQ on different cancer cell lines is a fundamental first step. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a common method for this purpose.
Protocol for MTT Assay:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5-AIQ in complete culture medium from your stock solution. A suggested starting range is from 100 µM down to 1 nM.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of 5-AIQ. Include a vehicle control (medium with the same final concentration of DMSO). Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition) value.
A study on the human colon carcinoma cell line HT-29 demonstrated that treatment with 5-AIQ at concentrations of 100, 300, and 500 µmol/L significantly inhibited cell adhesion.[4]
Western Blot Analysis of PARP Cleavage
A hallmark of apoptosis is the cleavage of PARP-1 by caspases, primarily caspase-3 and -7. This results in the generation of an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding domain from the full-length 116 kDa protein.[6] Western blotting can be used to detect this cleavage event, providing evidence of apoptosis induction by 5-AIQ.
Protocol for Western Blotting:
-
Cell Treatment and Lysis: Treat cancer cells with an effective concentration of 5-AIQ (determined from viability assays) for a specified time (e.g., 24, 48 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP that can detect both the full-length and cleaved fragments overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the ratio of cleaved PARP to full-length PARP. An increase in the 89 kDa fragment indicates the induction of apoptosis.
In Vivo Applications and Protocols
Preparation of 5-AIQ for In Vivo Administration
The water solubility of 5-AIQ facilitates its formulation for in vivo studies. Sterile saline (0.9% NaCl) is a suitable vehicle.
Protocol for In Vivo Formulation:
-
Calculation: Calculate the total amount of 5-AIQ needed based on the desired dose (e.g., mg/kg), the number of animals, and the dosing volume.
-
Dissolution: Dissolve the calculated amount of 5-AIQ in a sterile vehicle such as saline. Ensure the final volume allows for accurate administration (e.g., 100 µL per 20 g mouse).
-
Sterilization: Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the prepared formulation at 4°C for short-term use or aliquot and freeze at -20°C for longer-term storage.
Xenograft Mouse Models of Cancer
To evaluate the anti-tumor efficacy of 5-AIQ in a living organism, xenograft models are commonly used. This involves implanting human cancer cells into immunocompromised mice.
Protocol for a Subcutaneous Xenograft Model:
-
Cell Preparation: Culture the desired human cancer cell line and harvest the cells during the exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1-10 million cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer 5-AIQ via a suitable route, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, at a predetermined dose and schedule. A study on the anti-metastatic activity of 5-AIQ in a mouse model suggests its potential in vivo efficacy.[4] Another study in a rat model of periodontitis used a daily intraperitoneal injection of 5 mg/kg of 5-AIQ.[7]
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy of 5-AIQ.
Data Presentation and Interpretation
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| Effective Concentration | 100-500 µmol/L | HT-29 (human colon carcinoma) | [4] |
| In Vivo Dosage | 5 mg/kg/day (i.p.) | Rat model of periodontitis | [7] |
This table should be expanded as more specific data on the cytotoxic and PARP inhibitory IC50 values of 5-AIQ in various cancer cell lines become available.
Visualizing Pathways and Workflows
Signaling Pathway of PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality with 5-AIQ.
Experimental Workflow for In Vitro Evaluation
Caption: Workflow for in vitro testing of 5-AIQ.
Conclusion
This compound is a valuable research tool for investigating the role of PARP inhibition in cancer therapy. Its water solubility and demonstrated biological activity make it a versatile compound for a range of in vitro and in vivo studies. The protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of 5-AIQ and to further elucidate the mechanisms of synthetic lethality in cancer.
References
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Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
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Anti‑metastatic activity of aromatic aminomethylidenebisphosphonates in a mouse model of 4T1 cell‑derived breast cancer. (2023, May 18). PubMed Central. Retrieved January 16, 2026, from [Link]
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Failure of Poly(ADP-Ribose) Polymerase Cleavage by Caspases Leads to Induction of Necrosis and Enhanced Apoptosis. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
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Download PDF. (n.d.). eScholarship. Retrieved January 16, 2026, from [Link]
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Structures of the isoquinolinequinones selected as the most significant antitumor agents. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
[Inhibitory effect of 5-aminoisoquinolinone on PARP activity in colon carcinoma cell line HT-29]. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
DMSO usage in cell culture. (2023, February 1). LifeTein. Retrieved January 16, 2026, from [Link]
-
Discovery of Potent Isoquinolinequinone N-Oxides to Overcome Cancer Multidrug Resistance. (2024, August 2). ACS Publications. Retrieved January 16, 2026, from [Link]
-
Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
-
5-Aminoisoquinolin-1(2H)-one, a water-soluble poly (ADP-ribose) polymerase (PARP) inhibitor reduces the evolution of experimental periodontitis in rats. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
PARP inhibitors. (n.d.). Adooq Bioscience. Retrieved January 16, 2026, from [Link]
-
Differential Potential of Pharmacological PARP Inhibitors for Inhibiting Cell Proliferation and Inducing Apoptosis in Human Breast Cancer Cells. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
-
Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. (2022, June 13). MDPI. Retrieved January 16, 2026, from [Link]
-
ZD5305 Proves Favorable to First-Generation PARP Inhibitors Across Different Cancer Types. (2022, April 11). OncLive. Retrieved January 16, 2026, from [Link]
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Complete In Vivo Antibody Dosing Guide: Optimal Doses for Mouse Models. (n.d.). ichorbio. Retrieved January 16, 2026, from [Link]
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Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305. (n.d.). Frontiers. Retrieved January 16, 2026, from [Link]
-
Replication gaps are a key determinant of PARP inhibitor synthetic lethality with BRCA deficiency. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
PARP Inhibitors in Clinical Use Induce Genomic Instability in Normal Human Cells. (2016, July 18). PubMed Central. Retrieved January 16, 2026, from [Link]
-
Enhancing the Nucleoside Analog Response with Translational Therapeutic Approaches to Overcome Resistance. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]
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What is a PARP Inhibitor? | Dana-Farber Cancer Institute | Science Illustrated. (2016, November 17). YouTube. Retrieved January 16, 2026, from [Link]
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Application Notes and Protocols for High-Throughput Screening with 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride in high-throughput screening (HTS) campaigns. Drawing from established methodologies for similar chemical scaffolds, this guide details the likely mechanism of action, proposes robust HTS assay formats, and provides detailed, step-by-step protocols for the identification and characterization of novel modulators of Poly(ADP-ribose) polymerase (PARP) enzymes. The protocols are designed to be self-validating, incorporating essential controls and secondary assays to ensure data integrity and minimize false positives.
Introduction: The Scientific Rationale
This compound belongs to the 1,2,3,4-tetrahydroisoquinoline class of compounds, a scaffold present in numerous biologically active natural products and synthetic molecules.[1][2] A structurally related compound, 5-Aminoisoquinolin-1(2H)-one (5-AIQ), is a known inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[3] PARP enzymes, particularly PARP1 and PARP2, are critical players in the DNA damage response (DDR).[4] They recognize and bind to DNA single-strand breaks (SSBs), catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on target proteins. This process, known as PARylation, recruits other DNA repair factors to the site of damage.
Inhibition of PARP activity has emerged as a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1 or BRCA2 mutations.[4][5][6] This therapeutic approach is based on the concept of synthetic lethality, where the combination of two non-lethal defects (in this case, impaired homologous recombination and PARP inhibition) leads to cell death.[4] The trapping of PARP enzymes on DNA by some inhibitors can also contribute to their cytotoxic effects.[4][6]
Given the structural similarity to known PARP inhibitors, this compound is a compelling candidate for screening campaigns aimed at discovering novel PARP inhibitors. This guide outlines the necessary steps to effectively screen this compound and its analogs.
Designing the High-Throughput Screening Campaign
A successful HTS campaign requires a multi-step approach, starting with a robust primary screen, followed by confirmatory and secondary assays to validate initial hits and elucidate their mechanism of action.
Caption: High-Throughput Screening workflow for PARP inhibitors.
Primary High-Throughput Screening Protocol: PARP1 Chemiluminescent Assay
This biochemical assay is designed to measure the direct inhibition of recombinant human PARP1 enzyme activity. The principle involves the NAD-dependent incorporation of biotinylated ADP-ribose onto histone proteins, which is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.[7]
Materials and Reagents
| Reagent | Supplier | Recommended Concentration/Stock |
| Recombinant Human PARP1 | e.g., R&D Systems | 100 µg/mL |
| Histone H1 | e.g., Sigma-Aldrich | 1 mg/mL |
| Biotinylated NAD+ | e.g., Trevigen | 1 mM |
| NAD+ | Sigma-Aldrich | 10 mM |
| 5-Amino-3,4-dihydroisoquinolin-1(2H)-one HCl | Varies | 10 mM in DMSO |
| Olaparib (Positive Control) | Selleck Chemicals | 10 mM in DMSO |
| Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100) | In-house preparation | 1X |
| Streptavidin-HRP | e.g., Thermo Fisher | Per manufacturer's instructions |
| Chemiluminescent Substrate | e.g., Thermo Fisher | Ready-to-use |
| 384-well white, opaque assay plates | e.g., Corning | N/A |
| DMSO | Sigma-Aldrich | ACS Grade |
Step-by-Step Protocol
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of test compounds (including this compound), positive control (Olaparib), and DMSO (negative control) into the wells of a 384-well assay plate. This results in a final compound concentration range for dose-response curves (e.g., 10-point, 3-fold serial dilutions starting from 100 µM).
-
Enzyme and Substrate Addition: Prepare a master mix containing PARP1 enzyme and Histone H1 in assay buffer. Add 10 µL of this mix to each well of the assay plate.
-
Reaction Initiation: Prepare a solution of biotinylated NAD+ and NAD+ in assay buffer. Add 10 µL of this solution to each well to start the enzymatic reaction. The final reaction volume is 20 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of Streptavidin-HRP diluted in assay buffer to each well. Incubate for 30 minutes at room temperature.
-
Signal Generation: Add 10 µL of chemiluminescent substrate to each well.
-
Data Acquisition: Immediately read the luminescence on a plate reader.
Data Analysis and Hit Criteria
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low_Control) / (Signal_High_Control - Signal_Low_Control))
-
High Control: DMSO only (no inhibition).
-
Low Control: No enzyme or a high concentration of a known inhibitor.
-
-
Hit Threshold: Compounds exhibiting >50% inhibition at a single concentration (e.g., 10 µM) are considered primary hits.
-
Z'-factor Calculation: To assess the quality of the assay, the Z'-factor should be calculated for each plate and should be ≥ 0.5. Z' = 1 - (3 * (SD_High_Control + SD_Low_Control)) / |Mean_High_Control - Mean_Low_Control|
Hit Confirmation and Secondary Assays
Initial hits from the primary screen require further validation to confirm their activity, determine their potency, and rule out assay artifacts.
IC50 Determination
Primary hits should be re-tested in the same chemiluminescent assay over a range of concentrations (e.g., 10-point serial dilutions) to determine their half-maximal inhibitory concentration (IC50).
Orthogonal Biochemical Assay: PARP1 AlphaLISA
To ensure that the observed activity is not due to interference with the primary assay's detection system, an orthogonal assay with a different readout technology is crucial. An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is an excellent choice.[8]
Caption: Principle of the PARP1 AlphaLISA assay.
Protocol Summary: This homogeneous, bead-based assay measures the poly-ADP-ribosylation of a biotinylated histone substrate by PARP1. Streptavidin-coated donor beads bind to the biotinylated histone, and anti-PAR antibody-conjugated acceptor beads bind to the PAR chains. Upon excitation, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, resulting in light emission. Inhibition of PARP1 activity leads to a decrease in the AlphaLISA signal.
Cell-Based Target Engagement Assay
To confirm that the compound can inhibit PARP activity in a cellular context, a cell-based assay is essential. This can be achieved by measuring intracellular PAR levels in cells treated with a DNA-damaging agent and the test compound.
Protocol Summary:
-
Cell Culture: Plate a suitable cancer cell line (e.g., HeLa or a BRCA-deficient line) in a 96-well plate.
-
Compound Treatment: Treat the cells with various concentrations of the hit compound for 1-2 hours.
-
DNA Damage Induction: Induce DNA damage by treating the cells with a DNA-damaging agent like hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS) for a short period (e.g., 15 minutes).
-
Cell Lysis and PAR Detection: Lyse the cells and detect PAR levels using an ELISA-based method or by Western blotting with an anti-PAR antibody. A decrease in the PAR signal in compound-treated cells compared to vehicle-treated cells indicates target engagement.
Data Interpretation and Next Steps
The data generated from this HTS cascade will allow for the confident identification of potent and cell-permeable inhibitors of PARP.
| Assay Type | Parameter Measured | Purpose | Expected Outcome for a True Hit |
| Primary Screen | % Inhibition | Initial identification of active compounds | >50% inhibition at a single concentration |
| Dose-Response | IC50 | Potency determination | A well-defined sigmoidal curve with a low micromolar or nanomolar IC50 |
| Orthogonal Assay | IC50 (AlphaLISA) | Confirmation of activity, rule out artifacts | Similar IC50 value to the primary assay |
| Cell-Based Assay | PAR level reduction | Confirmation of cellular activity | Dose-dependent reduction in intracellular PAR levels |
A compound like this compound that demonstrates activity across this entire workflow would be considered a validated hit, worthy of further medicinal chemistry optimization and preclinical development.
Safety and Handling
While specific toxicology data for this compound is not widely available, related compounds may cause skin, eye, and respiratory irritation.[9] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. All handling of the compound in its powdered form should be done in a chemical fume hood.
References
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for High-Throughput Screening of PARP7 Inhibitors. BenchChem.
- BenchChem. (n.d.). Application Notes and Protocols for High-Throughput Screening of Novel Cancer Therapies Using Parp10-IN-3. BenchChem.
- Zhang, J., et al. (2003). Development of a high-throughput screening-amenable assay for human poly(ADP-ribose) polymerase inhibitors. Journal of Biomolecular Screening, 8(2), 163-169.
- Springer Nature Experiments. (2017). Small-Molecule Collection and High-Throughput Colorimetric Assay to Identify PARP1 Inhibitors. Springer Protocols.
- Kirsanov, K. I., et al. (2017). Small-molecule collection and high-throughput colorimetric assay to identify PARP1 inhibitors. Methods in Molecular Biology, 1608, 455-467.
- Di Paola, R., et al. (2007). 5-Aminoisoquinolin-1(2H)-one, a water-soluble poly (ADP-ribose) polymerase (PARP) inhibitor reduces the evolution of experimental periodontitis in rats. Journal of Clinical Periodontology, 34(2), 95-102.
- Santi, D. V., et al. (2021). A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. Cancer Research, 81(4), 1076–1086.
- Fields, M. A., et al. (2019). High-throughput screening identifies compounds that protect RPE cells from physiological stressors present in AMD. Experimental Eye Research, 185, 107641.
-
PubChem. (n.d.). 5-aminoisoquinolin-1(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]
- Wang, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10764-10774.
-
Royal Society of Chemistry. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]
- Rose, M., et al. (2017). PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. Annual Review of Cancer Biology, 1, 363-383.
- Li, H., et al. (2022). A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Oncology, 12, 908821.
- Gc, S., et al. (2023). Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer. Frontiers in Oncology, 13, 1175617.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 725-754.
- Martínez, R., et al. (2003). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 103(5), 1877–1914.
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Application Notes and Protocols for the Quantification of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one Hydrochloride
Introduction
5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride is a synthetic organic compound with potential applications in pharmaceutical research and development. As with any potential drug candidate, accurate and reliable quantification is paramount for pharmacokinetic studies, formulation development, quality control, and ensuring overall safety and efficacy. This document provides detailed application notes and protocols for the quantification of this compound using three common and robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
The methodologies outlined herein are designed to be adaptable for various matrices, from pure active pharmaceutical ingredients (API) to biological samples, with a strong emphasis on the principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Physicochemical Properties of the Analyte
A fundamental understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 129075-52-1 | [6][7][] |
| Molecular Formula | C₉H₁₀N₂O · HCl | [9][10] |
| Molecular Weight | 198.65 g/mol | N/A |
| Structure | N/A | |
| Appearance | Likely a solid, crystalline powder | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and acetonitrile | N/A |
The presence of a primary aromatic amine and a lactam functional group, along with the chromophoric isoquinolinone core, dictates the selection of analytical techniques. The aromatic system allows for strong UV absorbance, making HPLC-UV and UV-Vis spectrophotometry viable. The primary amine group offers a site for derivatization if needed, and the overall structure is amenable to ionization for mass spectrometry.
Section 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse technique in pharmaceutical analysis, offering a balance of speed, sensitivity, and robustness for quantifying APIs.
Principle
This method employs reversed-phase HPLC to separate 5-Amino-3,4-dihydroisoquinolin-1(2H)-one from potential impurities and degradation products. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Following separation, the analyte is detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in a sample to that of a known concentration standard.
Apparatus and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm or 0.22 µm).
Reagents and Standards
-
This compound reference standard.
-
HPLC grade acetonitrile and methanol.
-
HPLC grade water (e.g., Milli-Q or equivalent).
-
Formic acid or trifluoroacetic acid (TFA), HPLC grade.
Experimental Protocol
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas before use.
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of water and acetonitrile (diluent).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by UV scan (likely around 254 nm or a wavelength of maximum absorbance) |
| Run Time | Approximately 15 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Before sample analysis, inject a working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
-
Relative standard deviation (RSD) of peak areas: ≤ 2.0%
Data Analysis
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions. Perform a linear regression analysis on the data. The concentration of the analyte in the samples can be determined using the equation of the line.
Method Validation
The analytical method should be validated in accordance with ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[2][4]
Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Section 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, LC-MS/MS is the method of choice.
Principle
This method combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected. This multiple reaction monitoring (MRM) approach provides excellent specificity and allows for quantification even in complex matrices. A stable isotope-labeled internal standard is recommended for optimal accuracy and precision.
Apparatus and Materials
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC or HPLC system.
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Data acquisition and processing software.
-
Standard laboratory equipment as listed in Section 1.2.
Reagents and Standards
-
This compound reference standard.
-
Stable isotope-labeled internal standard (e.g., D₄-5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride), if available.
-
LC-MS grade acetonitrile and methanol.
-
LC-MS grade water.
-
LC-MS grade formic acid.
Experimental Protocol
Infuse a standard solution of the analyte directly into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows) and to determine the precursor and product ions for MRM.
Expected MRM Transitions (Positive Ion Mode):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-Amino-3,4-dihydroisoquinolin-1(2H)-one | [M+H]⁺ (e.g., 163.08) | To be determined experimentally |
| Internal Standard | [M+H]⁺ (e.g., 167.11) | To be determined experimentally |
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 3.0 | 5 | 95 |
| 4.0 | 5 | 95 |
| 4.1 | 98 | 2 |
| 5.0 | 98 | 2 |
Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase conditions.
Data Analysis
Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting this ratio against the concentration of the standards.
Workflow Diagram
Caption: Workflow for LC-MS/MS analysis.
Section 3: Quantification by UV-Vis Spectrophotometry
For the analysis of the pure compound or in simple formulations, UV-Vis spectrophotometry offers a rapid and cost-effective method for quantification.
Principle
This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The concentration of this compound is determined by measuring its absorbance at the wavelength of maximum absorption (λmax) and comparing it to a standard curve.[11][12]
Apparatus and Materials
-
Double-beam UV-Vis spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
Analytical balance.
-
Volumetric flasks, pipettes.
Reagents and Standards
-
This compound reference standard.
-
Solvent (e.g., methanol, ethanol, or a suitable buffer).
Experimental Protocol
-
Prepare a dilute solution of the analyte in the chosen solvent.
-
Scan the solution over a wavelength range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Prepare a stock solution of the reference standard (e.g., 100 µg/mL) in the chosen solvent.
-
From the stock solution, prepare a series of dilutions to create a calibration curve (e.g., 1, 2, 5, 10, 15, 20 µg/mL).
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.
-
Measure the absorbance of each standard solution and the sample solutions.
Data Analysis
Plot a graph of absorbance versus concentration for the standard solutions. The concentration of the analyte in the sample can be determined from the linear regression equation of the calibration curve.
Workflow Diagram
Caption: Workflow for UV-Vis spectrophotometry.
Conclusion
The choice of analytical technique for the quantification of this compound will depend on the specific application, required sensitivity, and the complexity of the sample matrix. For routine quality control of the pure substance or simple formulations, UV-Vis spectrophotometry and HPLC-UV are suitable. For trace-level quantification in complex biological matrices, LC-MS/MS is the recommended method. All methods should be properly validated to ensure the reliability and accuracy of the results, adhering to regulatory guidelines.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- PubMed. (1974, December). [UV-spectrophotometry in drug control. 14. Characterization and determination of drugs with quinoline and isoquinoline chromophores].
- MDPI. An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes.
- ChemicalBook. This compound.
- ChemicalBook. 129075-52-1(this compound) Product Description.
- VWR. 5-amino-3, 4-dihydroisoquinolin-1(2H)-one, 1 mg.
- BIOFOUNT. This compound.
- BOC Sciences. CAS 129075-52-1 this compound.
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Application Notes and Protocols: Experimental Design for 5-Amino-3,4-dihydroisoquinolin-1(2H)-one Hydrochloride Studies
Introduction
5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride is a bioactive small molecule belonging to the isoquinoline class of compounds.[1] Structurally, it is a derivative of 3,4-dihydroisoquinolin-1(2H)-one.[2] A closely related compound, 5-Aminoisoquinolin-1(2H)-one (5-AIQ), is a known water-soluble inhibitor of Poly (ADP-ribose) polymerase (PARP).[3] PARP enzymes are critical components of the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand DNA breaks (SSBs).[4][5] Inhibition of PARP has emerged as a pivotal strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations.[6][5][7][8][9] This therapeutic approach is based on the principle of synthetic lethality, where the simultaneous inhibition of two DNA repair pathways is lethal to cancer cells, while the loss of either pathway alone is not.[6][5][10]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for studying this compound. The protocols detailed herein are designed to facilitate a thorough investigation of the compound's mechanism of action, cellular effects, and potential therapeutic efficacy, with a primary focus on its role as a PARP inhibitor.
Core Principle: Synthetic Lethality in PARP Inhibition
The central dogma behind the application of PARP inhibitors in oncology is synthetic lethality. In a healthy cell, single-strand DNA breaks are primarily repaired by the base excision repair (BER) pathway, in which PARP1 and PARP2 are key players. If PARP is inhibited, these single-strand breaks can accumulate and, during DNA replication, lead to the formation of double-strand breaks (DSBs). In cells with a functional homologous recombination (HR) pathway, these DSBs can be efficiently repaired. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, the inability to repair these DSBs leads to genomic instability and ultimately, apoptotic cell death.[6][10]
Visualizing the Mechanism of Action
Caption: Workflow for in vitro characterization.
Part 2: In Vivo Experimental Design
Following successful in vitro characterization, the focus shifts to evaluating the compound's efficacy, pharmacokinetics, and pharmacodynamics in a living organism.
Animal Models
The choice of animal model is critical for obtaining clinically relevant data. Xenograft models using human cancer cell lines are standard for preclinical studies of PARP inhibitors. [7][11]
-
Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used.
-
Cell Lines: Subcutaneously implant BRCA-deficient human cancer cells (e.g., MDA-MB-436 or patient-derived xenografts) into the flank of the mice. An isogenic BRCA-proficient cell line can be used in a separate cohort of mice as a negative control. [11]
Efficacy Studies
The primary goal is to assess the anti-tumor activity of this compound.
Protocol 4: Xenograft Tumor Growth Inhibition Study
-
Tumor Implantation and Growth:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Dosing and Administration:
-
Administer this compound via an appropriate route (e.g., oral gavage or intraperitoneal injection). The dose and schedule should be determined from preliminary tolerability studies.
-
A vehicle control group and a positive control group (e.g., treated with Olaparib) should be included.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint and Analysis:
-
The study can be terminated when tumors in the control group reach a predetermined size.
-
Excise the tumors for downstream analysis (e.g., immunohistochemistry for PARP activity or apoptosis markers).
-
Compare the tumor growth curves between the different groups to determine the extent of tumor growth inhibition.
-
| Parameter | Description |
| Animal Model | Immunocompromised mice with BRCA-deficient tumor xenografts |
| Treatment Groups | Vehicle, Compound, Positive Control (e.g., Olaparib) |
| Primary Endpoint | Tumor growth inhibition |
| Secondary Endpoints | Body weight changes, survival analysis |
Pharmacodynamic (PD) and Pharmacokinetic (PK) Studies
PD studies assess the effect of the drug on the body, while PK studies examine how the body affects the drug.
-
Pharmacodynamics: In vivo imaging techniques, such as PET with radiolabeled tracers like [18F]FTT, can be used to visualize and quantify PARP inhibitor target engagement in the tumor. [12]Alternatively, tumors can be harvested at different time points after treatment to assess PARP activity via ex vivo assays.
-
Pharmacokinetics: Blood samples should be collected at various time points after a single dose of the compound to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), half-life, and AUC (area under the curve). [13]
Part 3: Investigating Neuroprotective Potential
Beyond oncology, PARP inhibitors have been investigated for their neuroprotective effects in conditions like ischemic stroke and neurodegenerative diseases. [14][15]The isoquinoline scaffold is also present in various compounds with neurological activity. [16][17]Therefore, exploring the neuroprotective potential of this compound is a logical extension of its characterization.
In Vitro Neuroprotection Assays
Protocol 5: Glutamate Excitotoxicity Assay in Primary Neuronal Cultures
-
Cell Culture:
-
Establish primary neuronal cultures from a suitable source (e.g., rat cortical neurons).
-
-
Treatment:
-
Pre-incubate the neuronal cultures with different concentrations of this compound.
-
Induce excitotoxicity by exposing the neurons to a high concentration of glutamate.
-
-
Assessment of Neuronal Viability:
-
After the excitotoxic insult, assess neuronal survival using methods like LDH assay (to measure cell death) or immunocytochemistry for neuronal markers (e.g., NeuN).
-
-
Data Analysis:
-
Determine if pre-treatment with the compound leads to a statistically significant increase in neuronal survival compared to the glutamate-only control.
-
In Vivo Models of Neurological Disease
Should in vitro results be promising, the compound can be tested in animal models of neurological disorders.
-
Ischemic Stroke: Models such as middle cerebral artery occlusion (MCAO) in rats can be used to assess the compound's ability to reduce infarct volume and improve neurological outcomes.
-
Neurodegenerative Disease: Models of Parkinson's disease or Alzheimer's disease could be employed to investigate long-term neuroprotective effects.
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound. By systematically progressing from in vitro biochemical and cellular assays to in vivo efficacy and mechanistic studies, researchers can thoroughly characterize its potential as a PARP inhibitor for cancer therapy. Furthermore, the exploration of its neuroprotective properties opens up additional avenues for its therapeutic application. Adherence to these rigorous, self-validating protocols will ensure the generation of high-quality, reproducible data essential for advancing this compound through the drug development pipeline.
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- Mota, M., et al. (2007). 5-Aminoisoquinolin-1(2H)-one, a water-soluble poly (ADP-ribose) polymerase (PARP) inhibitor reduces the evolution of experimental periodontitis in rats. Journal of Clinical Periodontology, 34(2), 95-102.
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- National Institutes of Health. Combining In Vitro and In Silico New Approach Methods to Investigate Type 3 Iodothyronine Deiodinase Chemical Inhibition Across Species.
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- Tani, C., et al. (1996). Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. Chemical & Pharmaceutical Bulletin, 44(1), 95-107.
- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15157-15177.
- National Institutes of Health. Pharmacokinetics of Dual Amino Acids for Dry Powder Inhalation Therapy in Pulmonary Drug Delivery: An In-Vivo Study.
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Safe handling and storage of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride in the lab
Application Notes & Protocols for 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride
Introduction
This compound (CAS No: 129075-52-1) is a bioactive small molecule with a dihydroisoquinolinone core structure.[1][2] Compounds within this family are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Given its potential applications, it is imperative that researchers, scientists, and drug development professionals handle and store this compound with a comprehensive understanding of its properties and associated hazards to ensure laboratory safety and maintain sample integrity.
This document provides a detailed guide to the safe handling, storage, and emergency procedures for this compound, grounding all recommendations in established safety protocols and the compound's known chemical characteristics.
Hazard Identification and Chemical Profile
A thorough understanding of a chemical's properties is the foundation of a robust safety protocol. While comprehensive toxicological data for this specific compound is not fully investigated, the available Safety Data Sheets (SDS) for structurally similar amine hydrochloride salts provide a strong basis for risk assessment.[3] The primary hazards are associated with irritation and acute toxicity if improperly handled.
GHS Hazard Classification: Based on analogous compounds, this compound should be handled as a substance with the following potential hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Irritation (Category 2A) / Eye Damage (Category 1): Causes serious eye irritation or damage.[3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.
Chemical and Physical Properties Summary:
| Property | Value | Source |
| Chemical Name | This compound | [4][5] |
| CAS Number | 129075-52-1 (Hydrochloride Salt) | [4] |
| Molecular Formula | C₉H₁₁ClN₂O (Hydrochloride Salt); C₉H₁₀N₂O (Free Base) | [1][5] |
| Molecular Weight | 198.65 g/mol (Hydrochloride Salt); 162.19 g/mol (Free Base) | [2] |
| Appearance | Solid (Assumed, typical for hydrochloride salts) | N/A |
| Melting Point | 196 - 199 °F / 91 - 93 °C (Reported for a similar compound) |
Risk Assessment and Mitigation: The "Why" Behind the Protocol
The hydrochloride salt form enhances water solubility but also introduces hygroscopic tendencies, meaning it can readily absorb moisture from the air. This moisture absorption can degrade the compound and affect experimental accuracy. Furthermore, as a fine powder, it poses an inhalation risk. The primary safety directive is to minimize all routes of exposure—inhalation, ingestion, and dermal contact.[6]
Engineering Controls
The causality for using specific engineering controls is to create a physical barrier between the researcher and the chemical hazard.
-
Certified Chemical Fume Hood: All handling of the solid compound, including weighing and preparing solutions, must be conducted in a properly functioning chemical fume hood.[7][8] This is the most critical control to prevent the inhalation of airborne particles.[8]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards.[7]
-
Eye Protection: Chemical splash goggles are required to prevent eye contact, which can cause serious irritation or damage.[3][7][9]
-
Hand Protection: Chemically resistant nitrile gloves are mandatory.[7] Gloves must be inspected before use and removed properly to avoid skin contact. If gloves become contaminated, they should be changed immediately.[8]
-
Body Protection: A lab coat, full-length pants, and closed-toe shoes are required to protect the skin.[8][9]
Experimental Protocols
Protocol for Receiving and Initial Storage
-
Inspect Packaging: Upon receipt, inspect the external packaging for any signs of damage.
-
Verify Identity: Confirm the product name and CAS number on the manufacturer's label match the order.
-
Initial Storage: Place the unopened container in a designated, secure storage location that meets the requirements outlined in Section 4.
-
SDS Accessibility: Ensure a copy of the Safety Data Sheet is readily accessible to all laboratory personnel.
Protocol for Weighing and Handling the Solid Compound
Causality Note: This protocol is designed to prevent the generation and inhalation of dust and to avoid cross-contamination.
-
Prepare the Work Area: Ensure the chemical fume hood sash is at the appropriate height. Decontaminate the work surface before and after use.
-
Assemble Equipment: Place a calibrated analytical balance, weigh paper or a small container, and appropriate spatulas inside the fume hood.
-
Don PPE: Wear all required PPE as specified in Section 2.2.
-
Equilibrate Compound: If the compound has been stored in a refrigerator or freezer, allow the container to warm to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder.[10]
-
Weighing Procedure:
-
Open the container inside the fume hood.
-
Carefully use a clean spatula to transfer the desired amount of solid to the weigh paper or container. Avoid any actions that could create dust.
-
Close the primary container tightly immediately after dispensing.
-
Record the weight.
-
-
Cleanup: Clean the spatula and any contaminated surfaces within the fume hood. Dispose of any contaminated weigh paper or gloves as chemical waste.
Protocol for Solution Preparation
Causality Note: This protocol ensures the compound is dissolved safely, accounting for potential exothermic reactions and ensuring solution stability.
-
Select Appropriate Solvent: Choose a solvent in which the compound is soluble. For hydrochloride salts, polar solvents like water, DMSO, or ethanol are common starting points.
-
Prepare Glassware: Use clean, dry glassware appropriate for the final volume and concentration.
-
Perform in Fume Hood: Conduct all steps within the chemical fume hood.
-
Dissolution Procedure:
-
Add the chosen solvent to the flask or beaker.
-
Slowly add the pre-weighed this compound to the solvent while stirring.
-
If necessary, use sonication or gentle warming to aid dissolution, but monitor for any signs of degradation.
-
Once fully dissolved, the solution can be used for experimentation or stored appropriately.
-
Safe Storage Protocol
Proper storage is critical for maintaining the chemical's stability and preventing hazardous situations.[11]
| Storage Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[12] Refer to the manufacturer's recommendation, which may include refrigeration (2-8°C). | Lower temperatures slow the rate of potential degradation.[10][11] |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[7] | The hydrochloride salt is likely hygroscopic; exposure to moisture can lead to hydrolysis and degradation.[11] |
| Light Exposure | Store in a dark place or use an opaque container.[13][14] | Many amine-containing compounds are light-sensitive and can undergo photodegradation.[11][14] |
| Incompatibilities | Store away from strong oxidizing agents, strong bases, and metals.[7][8][15] | Hydrochloride salts can react with bases to liberate the free amine and with strong oxidizers. |
| Container | Keep in the original, tightly sealed container.[7] If repackaging, use a clearly labeled, airtight container. | Prevents contamination and exposure to air and moisture. |
Emergency Procedures
Rapid and correct response to an emergency is critical.
Spill Response
-
Small Spill (Solid):
-
Large Spill:
-
Evacuate the area immediately.
-
Alert laboratory personnel and contact the institutional Environmental Health & Safety (EH&S) department.
-
Prevent entry into the affected area.
-
First Aid Measures
Causality Note: These first aid measures are designed to mitigate immediate harm and should always be followed by professional medical consultation.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][9]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water.[9] If irritation occurs, get medical advice.[3]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor if you feel unwell.[9]
Waste Disposal
All waste, including the chemical itself, contaminated materials (e.g., gloves, weigh paper), and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain.
Visualization: Safe Handling Workflow
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Troubleshooting & Optimization
Improving the solubility of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride in DMSO
Technical Support Center: 5-Amino-3,4-dihydroisoquinolin-1(2H)-one Hydrochloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound, with a specific focus on achieving optimal solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving well in DMSO at room temperature. Is this expected?
A1: Yes, it is not uncommon to encounter solubility challenges with hydrochloride salts of organic compounds, even in a powerful solvent like DMSO.[1] Several factors can influence the dissolution process. The primary reason is that the salt form is more polar than the free base, and while DMSO is a polar aprotic solvent, achieving high concentrations of a salt can still be difficult.[2] Additionally, the crystalline structure of the salt requires sufficient energy to break the lattice and allow the solvent to solvate the individual ions.
Q2: I've noticed that the solubility of my compound in DMSO seems to decrease over time, even after it initially dissolved. What could be the cause?
A2: This is a critical observation and often points to the hygroscopic nature of DMSO.[3][4] DMSO readily absorbs moisture from the atmosphere, and the presence of water can significantly decrease the solubility of many organic compounds.[5][6] This can lead to precipitation over time, especially if the stock solution is stored for extended periods or subjected to multiple freeze-thaw cycles.[3] It is also possible that the compound may be degrading in the DMSO solution, although this is less common for stable molecules.[7]
Q3: Can I heat the DMSO to improve the solubility of this compound?
A3: Gentle heating can be an effective method to increase the solubility of many compounds in DMSO.[8][9] However, it is crucial to consider the thermal stability of your specific compound. Before applying heat, it is recommended to perform a small-scale test to ensure that the compound does not degrade at elevated temperatures. If you choose to heat the solution, do so gently and for the shortest time necessary.
Q4: What is the difference between dissolving the hydrochloride salt and the free base form of this compound in DMSO?
A4: The hydrochloride salt and the free base will have different solubility profiles. Generally, the free base form of an amine-containing compound is less polar than its hydrochloride salt. This can sometimes lead to better solubility in organic solvents like DMSO.[1][2] However, the salt form is often preferred for its improved stability and handling properties. The choice between the two forms will depend on the specific requirements of your experiment.
Troubleshooting Guide: Enhancing Solubility
If you are encountering difficulties in dissolving this compound in DMSO, follow this systematic troubleshooting guide.
Initial Dissolution Protocol
-
Ensure Solvent Quality: Start with a fresh, unopened bottle of high-purity, anhydrous DMSO.[4] The presence of water is a common culprit for poor solubility.[3]
-
Accurate Weighing: Accurately weigh the desired amount of this compound.
-
Stepwise Addition: Add the DMSO to the compound in a stepwise manner while vortexing or stirring. This can help to break up clumps and facilitate dissolution.
-
Patience: Allow sufficient time for the compound to dissolve at room temperature with continuous agitation.
Advanced Dissolution Techniques
If the initial protocol is unsuccessful, proceed with the following methods. The choice of technique will depend on the stability of your compound and the desired final concentration.
| Technique | Protocol | Scientific Rationale | Key Considerations |
| Gentle Heating | 1. Place the vial containing the compound and DMSO in a water bath or on a heating block set to a low temperature (e.g., 30-40°C).2. Stir or vortex the solution intermittently until the compound is fully dissolved.3. Allow the solution to cool to room temperature before use. | Increasing the temperature provides the necessary energy to overcome the crystal lattice energy of the salt, thereby enhancing solubility.[10] | - Verify the thermal stability of the compound.- Avoid excessive heat, which can lead to solvent evaporation and compound degradation. |
| Sonication | 1. Place the sealed vial in a sonicator bath.2. Sonicate in short bursts (e.g., 5-10 minutes) to avoid excessive heating.3. Visually inspect for dissolution between bursts. | Sonication uses high-frequency sound waves to create cavitation bubbles.[11][12] The collapse of these bubbles generates localized high pressure and temperature, which can break apart solid particles and accelerate the dissolution process.[13][14] | - Sonication can generate fine particles that may give the appearance of a solution.[14]- Ensure the vial is properly sealed to prevent solvent loss. |
| Use of Co-solvents | 1. If permissible for your application, consider adding a small percentage of a co-solvent.2. For example, a small amount of a more polar solvent might help in some cases, while a less polar one might be beneficial in others. | A co-solvent can alter the overall polarity of the solvent system, potentially creating a more favorable environment for the solute to dissolve.[15] | - The co-solvent must be compatible with your downstream application (e.g., cell culture).- The addition of a co-solvent will change the properties of your final solution. |
Workflow for Troubleshooting Solubility Issues
Caption: A decision-making workflow for troubleshooting the solubility of this compound in DMSO.
References
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- Envirostar. (2023, May 11). Harnessing Sound Waves: Sonication for Creating Soluble Liquids.
- Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication.
- ResearchGate. (2019, January 23). Sonication speeds up dissolution or actually increase solubility?
- ResearchGate. (2016, August 12). Is sonication essential in solubility testing of a substance?
- Benchchem. Technical Support Center: Improving Compound Solubility in DMSO.
- World Journal of Pharmaceutical Research. Influence of Salt Formation on Drug Solubility.
- Wikipedia. Dimethyl sulfoxide.
- Ziath. Samples in DMSO: What an end user needs to know.
- Journal of Pharmaceutical Negative Results. (2022).
- PubMed. (2005). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH.
- Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
- ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?
- Benchchem. impact of hygroscopic DMSO on MAX-10181 solubility.
- PMC - NIH. (2012). Drug Solubility: Importance and Enhancement Techniques.
- MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
- ECHEMI. Hygroscopic behaviour of DMSO - how bad is it?
- Chemistry Stack Exchange. (2014, April 2). Hygroscopic behaviour of DMSO - how bad is it?
- ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Retrieved from International Journal of Medical Science and Dental Research website.
- Semantic Scholar. Salt formation to improve drug solubility.
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- ChemicalBook. This compound.
- ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?
- Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
- ResearchGate. (2025, September 1). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?
- Benchchem. Techniques for working with DMSO's high boiling point during sample recovery.
- Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). How do you use dmso. Retrieved from Shanghai Yearn Chemical Science-Tech Co., Ltd website.
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- Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data.
- BLDpharm. 1936472-70-6|5-Amino-4,4-dimethyl-1,2-dihydroisoquinolin-3(4H)-one.
- NIH. (2023, April 3). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans.
- PubMed. (2001). Dimethyl sulfoxide suppresses NMDA- and AMPA-induced ion currents and calcium influx and protects against excitotoxic death in hippocampal neurons.
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Technical Support Center: Synthesis of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride
Welcome to the Technical Support Center for the synthesis of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of this important isoquinolinone derivative. The following content is structured in a question-and-answer format to directly address specific challenges and improve your synthetic yield and purity.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically approached via a multi-step process. A common and logical route involves the initial formation of a nitro-substituted precursor, followed by reduction of the nitro group to the desired amine, and concluding with the formation of the hydrochloride salt. This strategy allows for the introduction of the amino group at a late stage, avoiding potential complications with its nucleophilicity during the initial cyclization.
Technical Support Guide: Optimizing 5-Amino-3,4-dihydroisoquinolin-1(2H)-one Hydrochloride for Cell Viability Assays
Welcome to the technical support center for 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the use of this compound in cell-based viability and cytotoxicity assays. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your results are both accurate and reproducible.
Introduction
This compound belongs to the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds.[1] This structural family is significant in medicinal chemistry, with many analogs exhibiting potent biological activities, including antitumor and antimicrobial effects.[1][2] Notably, many molecules with this core scaffold function as inhibitors of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA single-strand break repair.[3][4]
PARP inhibitors (PARPis) are a class of targeted therapies that exploit a concept known as "synthetic lethality".[3][5] In cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP leads to an accumulation of DNA damage that overwhelms the cell, causing targeted cell death.[4] While the specific activity of this compound must be determined empirically, its structural similarity to known PARPis makes this a primary hypothesized mechanism of action.
This guide provides a comprehensive framework for determining the optimal concentration of this compound for your specific cell line and experimental context, complete with detailed protocols and troubleshooting advice.
Section 1: Foundational Knowledge & Pre-Experimental Checks
This section addresses the most common initial questions and outlines the critical preparations required before you begin your experiments.
Q1: What is the hypothesized mechanism of action for this compound and why does it matter for my experiment?
A1: Based on its tetrahydroisoquinoline core structure, the primary hypothesized mechanism is the inhibition of PARP enzymes.[1][4] PARP1 is a crucial sensor for single-strand DNA breaks. When it detects damage, it recruits other repair proteins.[3] PARP inhibitors block this process, leading to the accumulation of single-strand breaks which can collapse replication forks during DNA replication, creating more lethal double-strand breaks.[4]
Understanding this "synthetic lethality" mechanism is critical for experimental design. The compound is expected to be significantly more potent in cell lines with deficiencies in homologous recombination DNA repair (e.g., BRCA1/2 mutant cell lines) compared to cells with proficient DNA repair.[5] Therefore, selecting the appropriate cell line is paramount to observing a significant biological effect.
Caption: Hypothesized mechanism of synthetic lethality.
Q2: How should I prepare and store a stock solution of this compound?
A2: Proper handling of the compound is the first step to reproducible results.
-
Solvent Selection: While the hydrochloride salt form suggests potential water solubility, it is best practice to use a sterile, polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration primary stock solution (e.g., 10-50 mM). This minimizes the volume of solvent added to your cell culture medium, reducing the risk of solvent-induced toxicity.
-
Stock Solution Preparation:
-
Warm the vial of the compound to room temperature before opening to prevent condensation.
-
Aseptically add the calculated volume of sterile DMSO to the vial to achieve your desired stock concentration.
-
Ensure complete dissolution by vortexing. Gentle warming in a 37°C water bath can be used if necessary.
-
-
Storage: Store the primary stock solution in small, single-use aliquots at -20°C or -80°C, protected from light.[6] This prevents degradation from repeated freeze-thaw cycles. The product datasheet recommends storage at -20°C for long-term stability (1-2 years).[7]
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the primary stock in your cell culture medium. Do not store diluted solutions in media for extended periods unless stability has been confirmed.
Q3: What are the critical first steps before starting a dose-response experiment?
A3: A successful experiment depends on a healthy and consistent cell culture system.
-
Verify Cell Health: Before any experiment, visually inspect your cells under a microscope. They should exhibit normal morphology and be free of any signs of stress or contamination. Ensure you are using cells from a low passage number to avoid issues with genetic drift and altered phenotypes.
-
Optimize Seeding Density: The initial number of cells seeded is critical. Too few cells may result in slow growth, while too many can lead to contact inhibition and nutrient depletion before the experiment concludes.[8][9] Perform a growth curve analysis to determine the optimal seeding density that allows for logarithmic growth throughout the entire duration of your planned experiment (e.g., 24, 48, or 72 hours).[8]
-
Establish a Vehicle Control: The solvent used to dissolve the compound (e.g., DMSO) can have its own effects on cell viability. Your experiments must always include a "vehicle control" group.[9] This group receives the same maximum volume of solvent as the highest concentration test group to ensure that any observed effects are due to the compound itself and not the solvent. Typically, the final DMSO concentration in the culture medium should be kept below 0.5%, and ideally below 0.1%.
Section 2: Experimental Design & Protocols
The core of optimizing concentration is the dose-response experiment, which systematically evaluates the effect of a compound over a range of concentrations. The goal is to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Caption: Workflow for determining optimal concentration.
Protocol 1: Preliminary Dose-Ranging Study
The purpose of this initial experiment is to identify the approximate concentration range where the compound is active. It is not necessary to use many concentrations; a wide range with large dilution steps is sufficient.[10]
Objective: To estimate the IC50 of the compound to within an order of magnitude.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at the pre-determined optimal density. Allow cells to adhere and resume logarithmic growth (typically 18-24 hours).
-
Prepare Dilution Series: From your high-concentration stock (e.g., 10 mM DMSO), prepare a serial dilution series in cell culture medium. A 10-fold dilution series is efficient for this initial screen.[10]
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the various compound concentrations. Include vehicle-only and untreated (media only) controls.
-
Incubation: Incubate the plate for a standard duration (e.g., 48 or 72 hours) under normal cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: At the end of the incubation period, measure cell viability using your chosen assay (see Table 2).
| Suggested Preliminary Concentration Range |
| 100 µM |
| 10 µM |
| 1 µM |
| 100 nM |
| 10 nM |
| 1 nM |
| Vehicle Control (e.g., 0.1% DMSO) |
| Untreated Control (Media Only) |
| Table 1: Example of a wide, 10-fold dilution series for a preliminary dose-ranging study.[10][11] |
Protocol 2: Definitive IC50 Determination
Based on the results from the preliminary study, you will now perform a more detailed experiment using a narrower range of concentrations and smaller dilution steps to accurately calculate the IC50.
Objective: To precisely determine the IC50 of the compound.
Methodology:
-
Select Concentration Range: Choose a range of concentrations that brackets the estimated IC50 from Protocol 1. For example, if the preliminary experiment showed a significant effect between 1 µM and 10 µM, your new range might be from 0.5 µM to 20 µM.
-
Prepare Dilution Series: Create a dilution series with smaller, regular intervals, such as a 2-fold or 3-fold dilution series.[10][12] This will provide more data points for accurate curve fitting.
-
Treatment & Incubation: Follow the same steps for cell seeding, treatment, and incubation as in Protocol 1. It is crucial to maintain consistency in incubation time and cell density.
-
Viability Assessment & Data Analysis:
-
Measure cell viability.
-
Normalize the data: Set the average of the untreated controls to 100% viability and the average of a "maximum kill" control (e.g., a known cytotoxic agent or lysed cells) to 0% viability.
-
Plot the normalized viability (%) versus the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism or R) to fit a sigmoidal dose-response curve and calculate the IC50 value.
-
Choosing the Right Cell Viability Assay
The method used to measure viability can influence your results. Some compounds can interfere with assay reagents.[13] Choose an assay that is appropriate for your experimental goals and cell type.
| Assay Type | Principle | Pros | Cons |
| MTT/MTS/XTT | Measures metabolic activity via the reduction of a tetrazolium salt into a colored formazan product.[13] | Inexpensive, well-established. | Can be affected by changes in cellular metabolism; compound may interfere with the enzymatic reaction.[13] |
| ATP-Based (e.g., CellTiter-Glo®) | Quantifies ATP levels, which correlate with the number of metabolically active cells.[13] | Highly sensitive, fast, suitable for HTS. | Can be affected by conditions that alter cellular ATP levels independent of viability. |
| Membrane Integrity (e.g., Trypan Blue, Propidium Iodide) | Dyes are excluded by live cells with intact membranes but enter and stain dead cells.[14][15] | Provides a direct measure of cell death; simple. | Manual counting can be subjective and low-throughput; requires cell harvesting. |
| Real-Time Live-Cell Analysis | Uses imaging or impedance to non-invasively monitor cell proliferation over time. | Provides kinetic data; non-endpoint. | Requires specialized equipment. |
| Table 2: Comparison of common cell viability assays. |
Section 3: Troubleshooting Guide
Even with careful planning, experiments can yield unexpected results. This section addresses common problems in a question-and-answer format.
Caption: Troubleshooting decision tree for viability assays.
Q4: I am not observing any effect from the compound, even at high concentrations (e.g., >50 µM). What could be wrong?
A4: This is a common issue with several potential causes.[6]
-
Possible Cause 1: Cell Line Resistance. If the hypothesized mechanism of synthetic lethality is correct, cell lines with proficient homologous recombination (HR) will be inherently resistant to PARP inhibitors.
-
Solution: Confirm the genotype of your cell line. Test the compound in a known HR-deficient cell line (e.g., a BRCA1/2 mutant line) as a positive control to verify the compound's activity.[5]
-
-
Possible Cause 2: Compound Degradation. The compound may have degraded due to improper storage or handling.
-
Solution: Use a fresh, un-thawed aliquot of your stock solution. Always store stock solutions at -20°C or -80°C, protected from light.[6]
-
-
Possible Cause 3: Insufficient Incubation Time. The effect of the compound may take longer to manifest as cell death.
-
Solution: Perform a time-course experiment, measuring viability at multiple time points (e.g., 24h, 48h, 72h, 96h) to find the optimal treatment duration.[16]
-
Q5: I am observing very high levels of cell death even at the lowest concentrations I've tested. What should I do?
A5: This suggests that your initial concentration range was too high or there is another cytotoxic factor present.
-
Possible Cause 1: Calculation Error. A mistake in calculating dilutions for the stock or working solutions is a common source of error.
-
Solution: Carefully re-calculate all dilutions. When in doubt, prepare a fresh stock solution and repeat the experiment.
-
-
Possible Cause 2: Solvent Toxicity. Although unlikely at concentrations <0.5%, some cell lines are exquisitely sensitive to DMSO.
-
Solution: Check your vehicle control wells. If they also show high levels of cell death, the issue is the solvent. Reduce the final concentration of DMSO in your culture medium by making a more dilute primary stock.
-
-
Possible Cause 3: Hypersensitive Cell Line. Your chosen cell line may be extremely sensitive to this compound.
-
Solution: Redo the experiment using a much lower concentration range. For example, shift your entire dilution series down by 2-3 orders of magnitude (e.g., start from 1 µM instead of 100 µM).
-
Q6: My results are highly variable between replicate wells. Why is this happening?
A6: High variability undermines the reliability of your data and can make it impossible to calculate a meaningful IC50.
-
Possible Cause 1: Inaccurate Pipetting. Small volume errors, especially when preparing serial dilutions or seeding plates, can lead to large variations.
-
Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions. When adding reagents to a 96-well plate, change tips for each concentration and ensure the tip is below the surface of the liquid to avoid bubbles.
-
-
Possible Cause 2: Uneven Cell Seeding. If cells are not evenly distributed, different wells will start with different numbers of cells, leading to variable results.
-
Solution: Ensure your cell suspension is homogenous by gently mixing before and during the seeding process. Avoid letting cells settle in the tube while you are plating.
-
-
Possible Cause 3: Edge Effects. Wells on the perimeter of a 96-well plate are prone to faster evaporation, which can concentrate media components and the test compound, leading to skewed results.
-
Solution: To mitigate this, avoid using the outer rows and columns for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
Section 4: Advanced Considerations
Q7: How does incubation time affect the IC50 value?
A7: Incubation time is a critical variable. A compound's apparent potency (IC50) can change significantly with treatment duration. A shorter incubation (e.g., 24 hours) might only measure cytostatic effects (inhibition of proliferation), while a longer incubation (e.g., 72-96 hours) is more likely to capture cytotoxic effects (cell death). It is essential to choose a time point that is relevant to the biological question you are asking and to keep it consistent across all comparative experiments.[16]
Q8: Should I be concerned about the stability of the compound in culture media?
A8: Yes. The stability of any small molecule in a complex, aqueous environment like cell culture media at 37°C can be limited.[6] If a compound degrades over the course of the experiment, its effective concentration will decrease, leading to an underestimation of its potency. For long-term experiments (>72 hours), it may be necessary to refresh the media with a fresh preparation of the compound at regular intervals to maintain a consistent concentration.
References
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Godel, A., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology. Available at: [Link]
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Valissery, P., et al. (2021). Dose optimization for cell culture. ResearchGate. Available at: [Link]
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Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Available at: [Link]
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Petrikaite, V., et al. (2018). How to choose concentration range of drug for cancer-cell proliferation assay?. ResearchGate. Available at: [Link]
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Pulliam, T. (2021). 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. Available at: [Link]
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Dungey, F. A., et al. (2008). New Insights into PARP Inhibitors' Effect on Cell Cycle and Homology-Directed DNA Damage Repair. Molecular Cancer Therapeutics. Available at: [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
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Genomics Education Programme. (2021). PARP inhibitors. Health Education England. Available at: [Link]
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PromoCell. (n.d.). Troubleshooting guide for cell culture. PromoCell. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
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Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science. Available at: [Link]
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Wang, Y., et al. (2014). Establishment of a novel cell-based assay for screening small molecule antagonists of human interleukin-6 receptor. Acta Pharmacologica Sinica. Available at: [Link]
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anvajo GmbH. (n.d.). Holographic analysis of single cells. anvajo. Available at: [Link]
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BIOFOUNT. (n.d.). This compound. BIOFOUNT. Available at: [Link]
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Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances. Available at: [Link]
-
Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Center for Biotechnology Information. Available at: [Link]
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Henneberger, L., et al. (2023). Experimental exposure assessment for in vitro cell-based bioassays in 96- and 384-well plates. Frontiers in Toxicology. Available at: [Link]
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BPS Bioscience. (n.d.). Cell-Based Assays and Expression Kits. BPS Bioscience. Available at: [Link]
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Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Nuvisan. Available at: [Link]
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Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]
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He, H., et al. (2000). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews. Available at: [Link]
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5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride stability and degradation issues
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride (CAS: 129075-52-1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot issues, and ensure the integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling, stability, and degradation of this compound.
Q1: What are the optimal storage and handling conditions for this compound?
A1: Proper storage is critical to maintain the integrity of the compound. Based on supplier recommendations and general best practices for amine salts and lactams, the following conditions are advised:
| Condition | Recommendation | Rationale |
| Temperature (Solid) | Long-term: -20°C (1-2 years).[1] Short-term: 2-8°C (weeks to months).[1] | Low temperatures minimize the rate of potential solid-state degradation reactions. |
| Atmosphere (Solid) | Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). | The aromatic amine moiety is susceptible to oxidation, and the compound may be hygroscopic. An inert atmosphere displaces oxygen and moisture. |
| Light (Solid & Solution) | Protect from light at all times. Use amber vials or wrap containers in aluminum foil. | Aromatic amines and conjugated systems can be photolabile, leading to degradation upon exposure to UV or even ambient light.[2] |
| Solutions | Prepare solutions fresh for each experiment. If short-term storage is necessary, store aliquots at -20°C or -80°C for no more than a few days. Avoid repeated freeze-thaw cycles. | Stability in solution is often lower than in the solid state. Solvents can participate in degradation, and freeze-thaw cycles can accelerate decomposition. |
For safe handling, always use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3] Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[3]
Q2: What are the primary potential degradation pathways for this molecule?
A2: The structure of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one contains two key functional groups prone to degradation: a lactam (cyclic amide) and an aromatic amine .[2][4] Therefore, the primary degradation pathways to anticipate are hydrolysis and oxidation.[4][5]
-
Hydrolytic Degradation: The lactam ring is susceptible to cleavage under both acidic and basic conditions. This would result in the formation of a ring-opened product, specifically an amino acid derivative. This is often a primary degradation pathway for molecules containing amide or lactam functionalities.[4]
-
Oxidative Degradation: The aromatic amine group is a common site for oxidation.[6] Exposure to atmospheric oxygen, peroxides, or other oxidizing agents can lead to the formation of colored impurities, such as N-oxides or nitro derivatives.[6] The benzylic carbon atom (C4) adjacent to the aromatic ring is also a potential site for oxidation.[7]
-
Photodegradation: Aromatic compounds, particularly those with amine substituents, can be sensitive to light.[2] UV or high-intensity visible light can provide the energy to initiate degradation, often through radical mechanisms, leading to complex mixtures of byproducts.[8]
Q3: My HPLC analysis shows a new, unexpected peak. What could it be?
A3: An unexpected peak is typically a degradation product or a synthesis-related impurity. To identify its source, consider the following:
-
Review Your Workflow: Were the samples exposed to any stress conditions like pH extremes, high heat, strong light, or potential oxidants (e.g., solvents that may have formed peroxides)?
-
Characterize the Impurity: If you have access to LC-MS, determine the mass of the new peak.
-
An increase of 18 Da (mass of water) from the parent compound suggests a hydrolysis product (lactam ring opening).
-
An increase of 16 Da suggests an oxidation product (e.g., an N-oxide).[6]
-
-
Perform a Forced Degradation Study: Intentionally stress the compound under controlled conditions (acid, base, peroxide, heat, light) as outlined in Section 3, Protocol 2.[9][10] Comparing the retention time of your unknown peak with the peaks generated in these stress studies can help identify the degradation pathway responsible.
Q4: The color of my solid compound or solution has changed (e.g., turned yellow/brown). What does this signify?
A4: Color change is a strong visual indicator of chemical degradation. For this compound, it is most frequently associated with the oxidation of the aromatic amine group . Oxidized aromatic amines often form highly conjugated, colored species. This is a common issue with many amine-containing compounds and highlights the importance of storing the material under an inert atmosphere and protected from light.[3] If you observe a color change, the purity of the material is compromised, and it should be re-analyzed by HPLC before use.
Q5: How does the hydrochloride salt form affect stability?
A5: The hydrochloride salt form generally enhances the stability and solubility of the compound compared to its free base. The protonation of the primary amine group makes it less susceptible to oxidation because the lone pair of electrons is engaged with a proton, reducing its ability to participate in oxidative reactions.[6] This is a significant advantage for storage and formulation. However, the salt is more water-soluble, which could make it more susceptible to hydrolysis if exposed to moisture.
Section 2: Troubleshooting Guide
Use this guide to diagnose and resolve common experimental issues.
Issue 1: Low Purity or Unexpected Peaks in a Newly Received Batch
| Possible Causes | Recommended Actions & Explanations |
| 1. Suboptimal Shipping/Storage Conditions | Action: Immediately run an HPLC-UV purity check and compare it to the vendor's Certificate of Analysis (CoA). Causality: The compound may have been exposed to high temperatures or light during transit. Verifying purity upon receipt is a crucial quality control step. |
| 2. Synthesis-Related Impurities | Action: If the purity matches the CoA but is lower than desired, consider purification (e.g., recrystallization or column chromatography) or contact the supplier. Causality: Not all impurities are from degradation; some may be residual starting materials or byproducts from the synthesis route. |
| 3. Inaccurate CoA | Action: If your analytical results significantly differ from the CoA, contact the supplier's technical support with your data. Causality: While rare, errors in batch analysis can occur. Independent verification ensures the quality of your starting material. |
Issue 2: Compound Degrades During an Experimental Procedure
| Possible Causes | Recommended Actions & Explanations |
| 1. pH-Induced Hydrolysis | Action: Maintain the pH of your solutions between 4 and 7, if your experiment allows. Avoid strongly acidic (pH < 3) or basic (pH > 8) conditions, especially during heating steps. Causality: The lactam ring is an amide and is prone to acid- or base-catalyzed hydrolysis, which will cleave the ring and render the molecule inactive.[4] |
| 2. Oxidation from Reagents or Solvents | Action: De-gas all solvents. If the experiment is sensitive, work under an inert atmosphere (N₂ or Ar). Avoid solvents known to form peroxides (e.g., old bottles of THF, dioxane). Causality: The aromatic amine is easily oxidized. Dissolved oxygen in solvents is often sufficient to cause slow degradation over time. |
| 3. Thermal Degradation | Action: Avoid prolonged heating. If a reaction requires heat, run a time-course study to find the minimum time needed. Use the lowest effective temperature. Causality: High temperatures provide the activation energy for various degradation reactions, not just hydrolysis and oxidation.[2] |
| 4. Photodegradation | Action: Conduct all experimental steps in an amber flask or by wrapping the glassware in aluminum foil. Minimize exposure to ambient lab light. Causality: Energy from light can break chemical bonds or create reactive species, leading to a cascade of degradation reactions.[8] |
Diagram: Troubleshooting Workflow for Impurity Investigation
Caption: Troubleshooting logic for identifying the source of impurities.
Section 3: Protocols & Methodologies
These protocols provide a standardized approach for working with the compound and investigating its stability.
Protocol 1: Recommended Procedure for Solution Preparation
-
Pre-analysis: Confirm the purity of the solid material via HPLC before preparing any stock solutions.
-
Weighing: Tare a sterile, amber glass vial on an analytical balance. Handle the solid compound in a fume hood and weigh the desired amount directly into the vial.
-
Solvent Addition: Add the desired solvent (e.g., DMSO for a high-concentration stock, or an aqueous buffer for working solutions) to the vial. Use a high-purity, degassed solvent.
-
Dissolution: Vortex or sonicate gently at room temperature until the solid is completely dissolved. Avoid heating to aid dissolution unless absolutely necessary, and if so, use minimal heat for the shortest possible time.
-
Storage: Use the solution immediately. If storage is unavoidable, blanket the vial with an inert gas (argon or nitrogen), seal tightly, and store at -20°C or -80°C, protected from light.
Protocol 2: Forced Degradation Study Workflow
This workflow is essential for identifying potential degradants and developing a stability-indicating analytical method.[5][10] The goal is to achieve 10-20% degradation of the active pharmaceutical ingredient (API).[9]
-
Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor as described in the table below. Include a control sample (stock solution diluted with water) kept at room temperature and protected from light.
| Stress Condition | Protocol | Purpose | Potential Product |
| Acid Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C. Analyze at 2, 6, 24, and 48 hours. | To test susceptibility to acidic degradation. | Lactam ring-opened product. |
| Base Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at RT. Analyze at 1, 4, 8, and 24 hours. | To test susceptibility to alkaline degradation. | Lactam ring-opened product (often faster than acid). |
| Oxidation | Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at RT, protected from light. Analyze at 2, 6, 24, and 48 hours. | To test susceptibility to oxidation. | N-oxide or other oxidized species on the aromatic ring/amine. |
| Thermal | Dilute 1 mL of stock with 1 mL of water. Incubate at 80°C, protected from light. Analyze at 1, 3, and 7 days. | To assess intrinsic thermal stability. | Various, often accelerates other pathways. |
| Photostability | Expose a solution (~0.2 mg/mL) and solid powder to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B).[8] Wrap a control sample in foil. | To assess light sensitivity. | Complex mixture of photoproducts. |
-
Neutralization & Analysis: Before HPLC analysis, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration (~50-100 µg/mL).
-
Data Evaluation: Analyze all samples by a stability-indicating HPLC method (see Protocol 3). Compare the chromatograms from stressed samples to the control to identify degradation peaks. Check for mass balance to ensure all degradants are being detected.
Protocol 3: Example Stability-Indicating HPLC-UV Method
This is a starting point; method development and validation are required for specific applications.
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection (UV) | 254 nm and 280 nm (or PDA scan 200-400 nm) |
Section 4: Visual Guide to Degradation
Potential Degradation Pathways
The following diagram illustrates the primary chemical transformations this compound may undergo under stress conditions.
Caption: Potential degradation pathways for the title compound.
References
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]
-
5-amino-3, 4-dihydroisoquinolin-1(2H)-one, 1 mg. Aladdin Scientific. [Link]
-
This compound. BIOFOUNT. [Link]
-
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Center for Biotechnology Information. [Link]
-
Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. ACS Publications. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH Harmonised Tripartite Guideline. [Link]
-
5-Amino-1,2,4-triazol-3-one Degradation by Indirect Photolysis: A Density Functional Theory Study. PubMed. [Link]
-
Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. [Link]
-
Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. ACS Publications. [Link]
-
CAS NO. 129075-53-2 | 5-Amino-3,4-dihydroisoquinolin-1(2H)-one. Arctom Scientific. [Link]
-
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. [Link]
Sources
- 1. 129075-52-1|this compound|this compound|-范德生物科技公司 [bio-fount.com]
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- 4. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
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- 6. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. database.ich.org [database.ich.org]
- 9. biopharminternational.com [biopharminternational.com]
- 10. biomedres.us [biomedres.us]
Technical Support Center: A Researcher's Guide to Preventing Precipitation of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one Hydrochloride in Media
Welcome to the technical support center for 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful use of this compound in experimental settings. Here, we address the common challenge of compound precipitation in cell culture media and other aqueous solutions, offering scientifically grounded explanations and actionable protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing precipitation of this compound when I add it to my cell culture medium. I thought it was water-soluble. What's happening?
A1: This is a common and valid question. While 5-Amino-3,4-dihydroisoquinolin-1(2H)-one is indeed described as a water-soluble PARP (poly (ADP-ribose) polymerase) inhibitor, the term "water-soluble" in a broader chemical context doesn't always guarantee solubility under all experimental conditions, especially in complex biological media.[1]
Precipitation can occur due to several factors that alter the delicate equilibrium of solubility:
-
"Salting Out" Effect: Cell culture media are complex solutions with high concentrations of various salts. These salts can reduce the solubility of other solutes, including your compound, by competing for water molecules for hydration.
-
pH Shifts: The hydrochloride salt of a compound can create a localized acidic environment upon dissolution. While your bulk medium is buffered, the immediate microenvironment around the dissolving compound particle can have a lower pH, potentially affecting its solubility.[2] Conversely, the overall pH of the medium (typically 7.2-7.4) may be closer to the pKa of the compound, reducing the solubility of the ionized form.
-
Common Ion Effect: The presence of chloride ions in the cell culture medium (from NaCl, for instance) can decrease the solubility of a hydrochloride salt.[3][4]
-
Interaction with Media Components: Proteins and other macromolecules in the medium, especially if you are using serum, can interact with the compound, sometimes leading to the formation of less soluble complexes.[5][6]
-
Temperature Effects: The solubility of many compounds is temperature-dependent. Adding a concentrated stock solution to cold media can cause the compound to crash out of solution.[7]
Understanding these underlying principles is the first step in troubleshooting and preventing precipitation.
Q2: What is the best way to prepare a stock solution of this compound?
A2: Proper stock solution preparation is critical for preventing precipitation issues down the line.[8] Here is a recommended protocol:
Recommended Solvents for Stock Solutions
| Solvent | Concentration Range | Notes |
| Sterile, Nuclease-Free Water | 1-10 mM | As a water-soluble compound, this is the preferred solvent. |
| DMSO (Dimethyl Sulfoxide) | 10-50 mM | An excellent alternative if higher stock concentrations are needed. |
Protocol for Preparing a Stock Solution
-
Choose Your Solvent: For most applications, sterile, nuclease-free water is the ideal choice. If a higher concentration is required, anhydrous DMSO can be used.
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of your chosen solvent to the powder.
-
Aid Dissolution: Vortex the solution for 1-2 minutes. If necessary, briefly sonicate in a water bath to ensure complete dissolution. Visually inspect the solution to confirm there are no particulates.
-
Sterilization: If you used water as your solvent, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is generally not necessary for DMSO stocks if prepared under sterile conditions, as DMSO is bacteriostatic.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Store at -20°C or -80°C for long-term stability.
Q3: How can I prevent the compound from precipitating when I add my stock solution to the cell culture medium?
A3: The key is to avoid creating localized high concentrations of the compound in the medium, which can exceed its solubility limit. A serial dilution approach is highly recommended.[2]
Caption: Recommended workflow for diluting stock solutions.
Step-by-Step Protocol for Media Preparation
-
Pre-warm Media: Always pre-warm your cell culture medium (both serum-free and complete medium) to 37°C in a water bath.
-
Prepare an Intermediate Dilution:
-
If your final desired concentration is in the µM range, first prepare an intermediate dilution of your stock solution in pre-warmed, serum-free medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could make a 1:10 intermediate dilution to 1 mM in serum-free medium.
-
Add the stock solution dropwise to the serum-free medium while gently swirling the tube. This gradual addition helps to avoid shocking the solution.
-
-
Prepare the Final Working Solution:
-
Add the intermediate dilution to your pre-warmed complete (serum-containing) medium to achieve your final desired concentration.
-
Again, add the solution slowly and with gentle mixing.
-
-
Final DMSO Concentration: If you are using a DMSO stock, ensure the final concentration of DMSO in your culture medium is below 0.5%, and ideally below 0.1%, to avoid solvent-induced precipitation and cell toxicity.[2]
Q4: Does the type of cell culture medium or the presence of serum affect the solubility of the compound?
A4: Absolutely. The composition of your medium can significantly impact the solubility of this compound.
-
Serum Proteins: Serum contains a high concentration of proteins, such as albumin, which can bind to small molecules.[4][9][10] This binding can have a dual effect: it can either increase the apparent solubility of a compound by forming soluble complexes or, in some cases, contribute to aggregation and precipitation. If you are observing precipitation in serum-containing medium, it is worthwhile to test the solubility in serum-free medium as a comparison.
-
Buffer System: Different media formulations use different buffering systems (e.g., HEPES, bicarbonate). While standard media are buffered to a physiological pH, the buffering capacity can vary. In experiments with high cell densities, cellular metabolism can lead to a decrease in the pH of the medium, which could potentially affect the solubility of a pH-sensitive compound.[11]
Troubleshooting Guide
Use the following table to diagnose and resolve precipitation issues:
| Observation | Potential Cause | Recommended Solution |
| Immediate, cloudy precipitate upon adding stock to media. | Exceeding Aqueous Solubility Limit: Localized high concentration is causing the compound to "crash out." | 1. Use the recommended serial dilution method with pre-warmed media. 2. Prepare a more dilute stock solution to reduce the concentration gradient upon addition to the medium. |
| Precipitate forms over time in the incubator. | Temperature Fluctuations: Repeated removal of the culture vessel from the incubator can cause temperature cycling. pH Shift in Media: Cellular metabolism is altering the pH of the medium. | 1. Minimize the time that culture vessels are outside the incubator. 2. Monitor the pH of your culture medium, especially in dense cultures. Change the medium more frequently if needed. |
| Precipitation is observed in some wells but not others. | Inadequate Mixing: Uneven distribution of the compound in the medium. | Ensure thorough but gentle mixing of the final working solution before and after aliquoting into individual wells. |
| Precipitation occurs in serum-containing medium but not in serum-free medium. | Compound-Protein Interaction: The compound may be interacting with serum proteins to form insoluble complexes. | 1. Consider reducing the serum concentration if your cell line can tolerate it. 2. If possible for your experimental design, adapt your cells to a serum-free or low-serum medium. |
Advanced Troubleshooting: Solubility and Co-solvents
For particularly challenging experimental setups, the use of co-solvents or other formulation strategies may be considered. However, it is crucial to validate the compatibility of these agents with your specific cell line and assay, as they can have their own biological effects.
Caption: Logical relationships between causes and solutions for precipitation.
References
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
PubMed. (2007). 5-Aminoisoquinolin-1(2H)-one, a water-soluble poly (ADP-ribose) polymerase (PARP) inhibitor reduces the evolution of experimental periodontitis in rats. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro methods to assess drug precipitation. Retrieved from [Link]
-
PMC - NIH. (n.d.). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Retrieved from [Link]
-
Diffusion of small molecule drugs is affected by surface interactions and crowder proteins. (2022, October 21). Retrieved from [Link]
-
ResearchGate. (n.d.). Co-precipitation of loperamide hydrochloride and polyethylene glycol using aerosol solvent extraction system. Retrieved from [Link]
-
Bioanalysis Zone. (n.d.). In the Zone: cell-based assays. Retrieved from [Link]
-
PubMed. (2024). Solubility vs Dissolution in Physiological Bicarbonate Buffer. Retrieved from [Link]
-
ResearchGate. (n.d.). Coprecipitation of hydrochlorothiazide/PVP for the dissolution rate improvement by precipitation with compressed fluid antisolvent process. Retrieved from [Link]
-
PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]
-
ResearchGate. (n.d.). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. Retrieved from [Link]
-
PMC - NIH. (n.d.). Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility. Retrieved from [Link]
-
New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (2025, November 10). Retrieved from [Link]
-
UNL Digital Commons. (n.d.). Characterization Of Drug Interactions With Serum Proteins by Using High-Performance Affinity Chromatography. Retrieved from [Link]
-
PMC - NIH. (n.d.). Selected novel 5'-amino-2'-hydroxy-1, 3-diaryl-2-propen-1-ones arrest cell cycle of HCT-116 in G0/G1 phase. Retrieved from [Link]
-
PubMed. (2012). Clinical impact of serum proteins on drug delivery. Retrieved from [Link]
-
5-amino-3, 4-dihydroisoquinolin-1(2H)-one, 1 mg. (n.d.). Retrieved from [Link]
-
NIH. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of novel 5-substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives and their interactions with the 5-HT1A receptor. Retrieved from [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selected novel 5'-amino-2'-hydroxy-1, 3-diaryl-2-propen-1-ones arrest cell cycle of HCT-116 in G0/G1 phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical impact of serum proteins on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diffusion of small molecule drugs is affected by surface interactions and crowder proteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 9. "Characterization Of Drug Interactions With Serum Proteins by Using Hi" by David S. Hage, Jeanethe Anguizola et al. [digitalcommons.unl.edu]
- 10. Toward a Molecular Understanding of Protein Solubility: Increased Negative Surface Charge Correlates with Increased Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility vs Dissolution in Physiological Bicarbonate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one Hydrochloride
Welcome to the dedicated technical support center for the purification of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered during the purification of this important intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity and yield.
Frequently Asked Questions (FAQs)
General Purity and Handling
Q1: What are the typical purity issues encountered with crude this compound?
A1: Crude this compound often contains a variety of impurities stemming from its synthesis, which frequently involves a Bischler-Napieralski-type reaction.[1][2][3][4][5] Common impurities can include unreacted starting materials, partially cyclized intermediates, and byproducts from side reactions. One notable side reaction is the retro-Ritter reaction, which can lead to the formation of styrene-type impurities.[2][4] Additionally, if the reaction conditions are not carefully controlled, polymerization or the formation of regioisomers can occur, especially with substituted aromatic rings.[1][3] Inadequate workup can also leave residual acid catalysts or solvents.
Q2: My purified this compound is discolored. What could be the cause and how can I fix it?
A2: Discoloration, often a pink or brownish hue, in aromatic amines is typically due to oxidation.[6] The amino group is susceptible to air oxidation, which can be accelerated by light and the presence of trace metal impurities. To mitigate this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating steps. For purification, a charcoal treatment during recrystallization can be effective in removing colored impurities. Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can also adsorb your product, so use it sparingly.
Q3: What are the recommended storage conditions for this compound to maintain its purity?
A3: To maintain the integrity of this compound, it should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. Storage at low temperatures (2-8 °C) is recommended to slow down any potential degradation. For long-term storage, keeping it in a desiccator under an inert atmosphere is ideal.
Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, finding the right conditions for a polar hydrochloride salt can be challenging.
Q4: I'm struggling to find a suitable single solvent for recrystallization. What should I do?
A4: It's common for highly polar compounds like hydrochloride salts to be either too soluble in polar solvents or insoluble in non-polar solvents, making a single-solvent recrystallization difficult.[7] A mixed-solvent system is often the solution.[8][9][10] The principle is to dissolve the compound in a "good" solvent (one in which it is highly soluble when hot) and then add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. The goal is to find a solvent pair where the compound has high solubility in the hot mixture but low solubility when cooled.
Q5: What are some good mixed-solvent systems to try for this compound?
A5: Given the polar nature of this compound, consider pairs of miscible solvents with differing polarities.[11][12] Effective combinations often include an alcohol as the "good" solvent and an ether or a hydrocarbon as the "poor" solvent. Here are some suggested starting points:
| "Good" Solvent (High Polarity) | "Poor" Solvent (Low Polarity) | Rationale |
| Methanol | Diethyl Ether | Methanol readily dissolves the salt, while ether induces precipitation. |
| Ethanol | Ethyl Acetate | A slightly less polar combination that can offer good crystal growth. |
| Isopropanol | Dichloromethane | Useful if the compound is very soluble in lower alcohols. |
| Water | Ethanol/Isopropanol | Water can be an excellent solvent for hydrochloride salts, with an alcohol used to decrease the polarity.[11] |
Q6: My compound "oils out" during recrystallization instead of forming crystals. How can I prevent this?
A6: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.[7] To prevent this, try the following:
-
Increase the amount of the "good" solvent: This keeps the compound dissolved at a slightly lower temperature.
-
Use a higher boiling point solvent: This allows for a greater temperature range for cooling.
-
Cool the solution more slowly: Allow the flask to cool to room temperature on a benchtop before placing it in an ice bath. Slow cooling encourages the formation of well-ordered crystals.[8]
-
Scratch the inside of the flask: Use a glass rod to create nucleation sites for crystal growth.
Q7: The purity of my compound does not improve significantly after recrystallization. What's wrong?
A7: If purity remains an issue, consider the following:
-
Insoluble Impurities: If you observe solid material in your hot solution, it is an insoluble impurity. You must perform a hot gravity filtration to remove it before allowing the solution to cool.[7]
-
Highly Soluble Impurities: If the impurities have similar solubility profiles to your product, recrystallization may not be effective. In this case, column chromatography is the recommended next step.
-
Insufficient Solvent Removal: Ensure that the crystals are thoroughly washed with a small amount of cold "poor" solvent during vacuum filtration to remove any residual mother liquor containing impurities.[8]
Workflow for Mixed-Solvent Recrystallization
Caption: A step-by-step workflow for mixed-solvent recrystallization.
Troubleshooting Column Chromatography
When recrystallization is insufficient, column chromatography is the method of choice for achieving high purity. The polar and ionic nature of this compound requires specific chromatographic techniques.
Q8: Can I use standard normal-phase silica gel chromatography for this compound?
A8: Standard normal-phase chromatography with non-polar eluents (e.g., hexane/ethyl acetate) is generally not suitable for hydrochloride salts. The high polarity of the salt will cause it to bind very strongly to the silica, resulting in poor or no elution.[13][14]
Q9: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and why is it suitable for this purification?
A9: HILIC is a chromatographic technique that uses a polar stationary phase (like silica or a diol-functionalized phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a smaller amount of an aqueous buffer.[13][15][16][17] This creates a water-rich layer on the surface of the stationary phase. Polar analytes, like our hydrochloride salt, partition between this aqueous layer and the bulk organic mobile phase. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). HILIC is an excellent choice for compounds that are too polar for reversed-phase and too strongly retained in normal-phase.[14]
Q10: What are the recommended HILIC conditions for purifying this compound?
A10: Here is a starting point for developing a HILIC method:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, Diol, or Amine-functionalized Silica | These provide the necessary polar surface for hydrophilic interactions.[13][15] |
| Mobile Phase A | Acetonitrile | The primary, less polar organic component. |
| Mobile Phase B | Water with 0.1% Formic Acid or 10 mM Ammonium Formate | The aqueous component. The acidic modifier helps to keep the amine protonated and improves peak shape. |
| Gradient | Start at 95% A, decrease to 70-60% A over 15-20 column volumes | A gradient elution is typically required to effectively elute the compound and separate it from impurities. |
| Loading | Dissolve the sample in a small amount of the initial mobile phase or a slightly stronger solvent (e.g., with a small amount of methanol). | Ensure the sample is fully dissolved before loading onto the column. |
Q11: Can I use Reversed-Phase (RP) chromatography?
A11: Yes, reversed-phase chromatography can be adapted for polar compounds. However, the high polarity of this compound means it will have very little retention on a standard C18 column with typical mobile phases and may elute in the solvent front.[18][19] To improve retention, you can use:
-
A polar-embedded or polar-endcapped RP column: These columns are designed to have better retention for polar analytes.
-
A highly aqueous mobile phase: Start with a very low percentage of organic modifier (e.g., 5% acetonitrile or methanol in water with 0.1% TFA or formic acid).
-
Ion-pairing chromatography: Adding an ion-pairing reagent to the mobile phase can form a more hydrophobic complex with your compound, increasing its retention on the RP column.[18]
Decision Tree for Purification Strategy
Caption: A decision-making workflow for selecting the appropriate purification method.
References
-
Grokipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]
-
Wikipedia. (2023). Bischler–Napieralski reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved from [Link]
-
Quora. (2019). What is the theoretical background of mixed solvents recrystallization?. Retrieved from [Link]
- Google Patents. (1932). US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series.
-
University of Colorado Denver. (n.d.). Crystallization. Retrieved from [Link]
-
Biotage. (2023). What can I use to purify polar reaction mixtures?. Retrieved from [Link]
-
Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. Retrieved from [Link]
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2018). How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride?. Retrieved from [Link]
-
National Institutes of Health. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]
-
Wikipedia. (2023). Reversed-phase chromatography. Retrieved from [Link]
-
PubMed. (2009). Enantioseparation of hydrochloride salts using carbon dioxide-based mobile phases with on-line polarimetric detection. Retrieved from [Link]
-
Reddit. (2018). Problem with hydrochloride salt formation/isolation. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
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- 12. youtube.com [youtube.com]
- 13. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 14. biotage.com [biotage.com]
- 15. teledynelabs.com [teledynelabs.com]
- 16. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 17. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 19. chromtech.com [chromtech.com]
Addressing off-target effects of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental complexities associated with this compound, with a specific focus on identifying, understanding, and mitigating potential off-target effects.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common foundational questions regarding the compound's mechanism and the importance of off-target characterization.
Q1: What is the primary, on-target mechanism of action for this compound?
A1: this compound belongs to the class of Poly (ADP-ribose) polymerase (PARP) inhibitors. Its primary on-target effects are:
-
Catalytic Inhibition: It competitively inhibits the catalytic activity of PARP enzymes, primarily PARP1 and PARP2. This prevents the repair of DNA single-strand breaks (SSBs).
-
PARP Trapping: A crucial component of its cytotoxicity, the inhibitor "traps" PARP enzymes on the DNA at the site of damage. This prevents the enzyme from dissociating after repair, creating a toxic DNA-protein complex that obstructs DNA replication, leading to double-strand breaks (DSBs).[1]
In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these resulting DSBs cannot be repaired, leading to cell death via a mechanism known as synthetic lethality.[1][2]
Q2: What are the most common off-target effects observed for PARP inhibitors as a class, and why should I be concerned?
A2: The most significant off-target effects reported for many PARP inhibitors are interactions with other protein families, particularly protein kinases .[3][4] This "polypharmacology" is a critical consideration because:
-
It can confound data interpretation: An observed cellular phenotype might be incorrectly attributed to PARP inhibition when it is, in fact, caused by the inhibition of a kinase or another protein.
-
It explains differential effects: Different PARP inhibitors have unique off-target kinase profiles, which can explain variations in their efficacy and side-effect profiles in clinical and preclinical settings.[3][5] For example, inhibitors like rucaparib and niraparib have been shown to inhibit several kinases at clinically relevant concentrations, while olaparib is considered more selective.[3][4]
-
It can create opportunities or liabilities: An off-target effect could contribute synergistically to the desired therapeutic outcome or cause unexpected toxicity.[4]
Q3: How can the off-target profiles of different PARP inhibitors vary?
A3: The variation is significant and stems from the unique chemical scaffolds of each inhibitor. While they all bind the NAD+ binding pocket of PARP, their structures allow for interactions with the ATP-binding pockets of various kinases. A comparative analysis of well-characterized PARP inhibitors illustrates this diversity.
| Inhibitor | Select Off-Target Kinases (IC50) | Reference |
| Rucaparib | PIM1 (1.8 µM), PIM2 (3.2 µM), DYRK1A (4.7 µM), CDK1 (9.1 µM), ALK (18 µM) | [3] |
| Niraparib | DYRK1A (reported potent inhibition) | [4][6] |
| Veliparib | PIM1 (1.9 µM), CDK9 (4.4 µM) | [3] |
| Olaparib | Generally considered highly selective with no significant kinase inhibition reported in the same study. | [3] |
This table is illustrative and not exhaustive. The off-target profile of this compound should be determined experimentally.
Part 2: Troubleshooting & Experimental Guides
This section provides structured, in-depth guidance for specific experimental challenges.
Troubleshooting Scenario 1: An unexpected or inconsistent cellular phenotype is observed.
Problem: You are observing a potent cytotoxic effect in a cell line that is proficient in homologous recombination (HR-proficient), or the phenotype (e.g., cell cycle arrest) does not align with published effects of PARP1/2 knockdown.
Core Question: Is the observed effect due to on-target PARP inhibition or an off-target activity?
Caption: A decision-making workflow for troubleshooting unexpected experimental results.
CETSA is a powerful method to verify that a compound binds its target in intact cells, as ligand binding typically increases the target protein's thermal stability.[7][8][9]
Principle: When a protein is heated, it denatures and aggregates. A drug-bound protein is often more stable and aggregates at a higher temperature. By measuring the amount of soluble protein remaining at different temperatures, we can detect this thermal shift.
Materials:
-
Cells of interest
-
This compound
-
DMSO (vehicle control)
-
PBS and lysis buffer (with protease/phosphatase inhibitors)
-
Antibody for PARP1 (for Western Blot) or CETSA-compatible immunoassay kit (e.g., AlphaScreen, HTRF).[8][10]
Procedure (Western Blot-based):
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of plates with the desired concentration of the compound and another with vehicle (DMSO) for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures for 3 minutes (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C). Include an unheated control.
-
Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifugation: Separate the soluble fraction (containing non-denatured protein) from the aggregated precipitate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant. Quantify the amount of soluble PARP1 in both the vehicle- and compound-treated samples at each temperature using Western Blotting or a quantitative immunoassay.
Expected Outcome: In the compound-treated samples, you should observe a higher amount of soluble PARP1 at elevated temperatures compared to the vehicle-treated samples, indicating a positive thermal shift and target engagement.
Troubleshooting Scenario 2: A specific off-target kinase has been identified.
Problem: A kinome-wide screen has identified that this compound inhibits "Kinase X" with a potent IC50.
Core Question: How can I validate this interaction in a cellular context and determine its functional relevance to my observed phenotype?
Bioluminescence Resonance Energy Transfer (BRET) is a technique used to measure protein-protein interactions or target engagement in live cells.[11][12] The NanoBRET™ assay is particularly well-suited for quantifying compound binding to a target protein within specific cellular compartments.
Principle: The target protein (Kinase X) is expressed as a fusion with a NanoLuc® luciferase (energy donor). A fluorescent tracer that binds to the kinase's active site is added to the cells. When the tracer is bound, its fluorophore is close enough to the luciferase to accept the energy transfer, producing a BRET signal. Your unlabeled test compound will compete with the tracer for binding, causing a dose-dependent decrease in the BRET signal.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding Kinase X-NanoLuc® fusion protein
-
NanoBRET™ Kinase Tracer and Nano-Glo® Substrate (Promega)
-
This compound
-
White, 96- or 384-well assay plates
-
Luminometer capable of measuring two filtered wavelengths simultaneously.
Procedure (General Outline):
-
Transfection: Transfect cells with the Kinase X-NanoLuc® plasmid and plate them in assay plates. Incubate for ~24 hours.
-
Compound Addition: Prepare serial dilutions of your compound in Opti-MEM. Add to the cells.
-
Tracer Addition: Add the fluorescent kinase tracer to all wells.
-
Equilibration: Incubate the plates for 2 hours at 37°C in a CO2 incubator.
-
Signal Detection: Add the Nano-Glo® Substrate, which measures both donor (luciferase) and acceptor (tracer) emission. Read the plate on a luminometer.
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the concentration of your compound to determine an IC50 value for target engagement in live cells.
Expected Outcome: A dose-dependent decrease in the BRET signal confirms that your compound engages Kinase X in living cells and allows for the determination of its cellular potency. This provides strong evidence for the physiological relevance of the off-target interaction.
Understanding the distinct cellular roles of the on-target (PARP1) and a potential off-target (e.g., a cell cycle kinase like CDK1) is crucial.
Caption: Differentiating the on-target DNA repair pathway from a potential off-target cell cycle pathway.
By employing these structured troubleshooting workflows and validation protocols, researchers can confidently delineate the on- and off-target effects of this compound, leading to more robust and accurately interpreted experimental outcomes.
References
- Cellular thermal shift assay - Wikipedia.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications.
- Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow.
- Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement - Taylor & Francis Online.
- Activity-Based Kinase Selectivity and Profiling Services - AssayQuant.
- Kinome Profiling Service | MtoZ Biolabs.
- Kinase Panel Screening and Profiling Service - Reaction Biology.
- Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed.
- Combining protein complementation assays with resonance energy transfer to detect multipartner protein complexes in living cells - PubMed.
- KinomeView Profiling | Cell Signaling Technology.
- Kinase Panel Profiling I Pharmaron CRO Services.
- Technical Support Center: Understanding and Controlling for Off-Target Effects of PARP Inhibitors - Benchchem.
- Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - NIH.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment.
- Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC - NIH.
- Abstract 335: Variable off-target effects of clinically advanced PARP inhibitors.
- Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC - NIH.
- Managing Adverse Effects Associated With Poly (ADP-ribose) Polymerase Inhibitors in Ovarian Cancer: A Synthesis of Clinical Trial and Real-World Data - ASCO Publications.
- Methods to study Protein-Protein Interactions - Berthold Technologies GmbH & Co.KG.
- Use of BRET to Study Protein–Protein Interactions In Vitro and In Vivo.
- Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - ResearchGate.
- Outcomes and Adverse Events Linked to Off-Label Treatment of Solid Tumors with PARP Inhibitors - Journal of Hematology Oncology Pharmacy.
- PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. icr.ac.uk [icr.ac.uk]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride
Welcome to the technical support center for 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed experimental protocols. Our goal is to empower you with the knowledge to achieve consistent and reliable results in your experiments.
Introduction to this compound
This compound is a bioactive small molecule belonging to the isoquinoline alkaloid family, which is known for a wide range of biological activities.[1][2] Specifically, this compound and its derivatives are recognized as potent inhibitors of Poly (ADP-ribose) polymerase (PARP).[3] PARP enzymes play a crucial role in DNA repair, making PARP inhibitors a significant area of research in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like BRCA1/2 mutations.[3][4] The principle of synthetic lethality underpins their mechanism, where the inhibition of two DNA repair pathways simultaneously leads to cell death in cancer cells while sparing normal cells.[3]
This guide will address common challenges and provide solutions for working with this compound in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A1: For long-term stability, it is recommended to store the compound at -20°C for periods of one to two years. For short-term storage of one to two weeks, 4°C is suitable.[5] It is crucial to protect the compound from moisture. When preparing solutions, allow the vial to equilibrate to room temperature before opening to prevent condensation. Always use personal protective equipment, including gloves, a lab coat, and safety glasses, when handling this compound.
Q2: How should I reconstitute this compound?
A2: The solubility of this compound can vary depending on the solvent. For cell culture experiments, sterile DMSO is a common solvent for creating a stock solution. Subsequently, this stock solution can be diluted in a cell culture medium to the desired final concentration. Ensure that the final concentration of DMSO in your experimental setup is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is the mechanism of action of this compound?
A3: As a PARP inhibitor, this compound works by blocking the activity of PARP enzymes.[3] PARP is essential for the repair of single-strand DNA breaks (SSBs).[4] When PARP is inhibited, these SSBs are not repaired and can lead to the formation of double-strand breaks (DSBs) during DNA replication.[4] In cells with a compromised homologous recombination (HR) pathway (e.g., BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death.[3] This selective killing of cancer cells with deficient DNA repair mechanisms is known as synthetic lethality.[3]
Troubleshooting Inconsistent Experimental Results
Inconsistent results are a common challenge in research. This section provides a structured approach to troubleshooting issues you might encounter when using this compound.
Issue 1: High Variability in IC50 Values in Cell Viability Assays
Inconsistent IC50 values can arise from several factors, ranging from technical errors to biological variability.[6][7]
Potential Causes & Solutions
| Cause | Explanation | Solution |
| Inconsistent Cell Seeding | Uneven cell numbers across wells will lead to variability in the final readout.[8] | Ensure thorough cell mixing before plating and use calibrated pipettes for accurate cell seeding. Consider using a cell counter for precise cell quantification. |
| Edge Effects | Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth.[8] | To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental samples.[8] |
| Assay-Dependent Variability | Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity).[7][9] This can lead to different IC50 values. | Be consistent with the type of viability assay used. Understand the principle of your chosen assay (e.g., MTT measures mitochondrial reductase activity, while Calcein AM measures esterase activity in live cells).[9][10] |
| Non-linear Relationship between Cell Number and Signal | In some assays, like the MTT assay, the optical density may not be directly proportional to the number of viable cells at high cell densities. | Optimize cell seeding density to ensure you are working within the linear range of the assay. |
| Compound Precipitation | The compound may precipitate out of solution at higher concentrations, leading to inaccurate dosing. | Visually inspect your solutions for any signs of precipitation. If necessary, adjust the solvent or sonicate briefly to aid dissolution. |
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A logical workflow to diagnose and resolve inconsistent IC50 values.
Issue 2: Unexpected Results in Western Blotting for PARP Activity
Western blotting is a key technique to confirm the on-target effect of PARP inhibitors by assessing the levels of PAR (poly ADP-ribose) or PARP cleavage.
Potential Causes & Solutions
| Cause | Explanation | Solution |
| No or Weak Signal | This could be due to inefficient protein transfer, low protein load, or suboptimal antibody concentrations.[11][12] | Confirm protein transfer by staining the membrane with Ponceau S.[11] Increase the protein load or optimize the primary and secondary antibody concentrations.[11] |
| High Background | Excessive antibody concentration, insufficient blocking, or inadequate washing can lead to high background noise.[11][13] | Optimize blocking conditions (e.g., 5% BSA or non-fat milk) and increase the duration and number of washing steps.[11] Titrate your primary and secondary antibodies to find the optimal concentration.[11][12] |
| Non-Specific Bands | The antibody may be cross-reacting with other proteins, or the protein sample may be degraded.[11][13] | Use a highly specific primary antibody. Ensure proper sample preparation with protease inhibitors to prevent degradation. Run appropriate controls, such as lysates from cells not expressing the target protein. |
| Uneven Bands | This can result from uneven gel polymerization or inconsistent sample loading.[11] | Ensure your gels are properly prepared and that equal amounts of protein are loaded into each well.[11] |
Workflow for Western Blot Optimization
Caption: A systematic approach to troubleshooting common Western blotting issues.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general guideline for assessing cell viability using the MTT assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for PARP Cleavage
This protocol outlines the steps to detect PARP cleavage, an indicator of apoptosis.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein per well and run the SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. Look for the appearance of the cleaved PARP fragment (approximately 89 kDa) in treated samples.
Understanding Resistance Mechanisms
Resistance to PARP inhibitors is a significant clinical challenge.[14] Understanding the potential mechanisms of resistance can inform experimental design and interpretation of results.
Mechanisms of Resistance:
-
Restoration of Homologous Recombination: Secondary mutations in BRCA1/2 genes can restore their function, thereby reactivating the HR pathway.[15]
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein, can reduce the intracellular concentration of the PARP inhibitor.[15]
-
PARP1 Mutations: Mutations in the PARP1 gene can prevent the inhibitor from binding to its target.[15]
-
Loss of 53BP1: Loss of the 53BP1 protein can partially restore HR activity in BRCA1-deficient cells.[4]
Investigating Resistance in the Lab
Caption: A framework for investigating potential mechanisms of resistance to PARP inhibitors.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing PARP Inhibitor Concentration for Cell-Based Assays.
- TotalLab. (n.d.). Western Blot Troubleshooting Guide.
- ResearchGate. (n.d.). The IC50 values of selected PARP inhibitors against sporadic epithelial ovarian cancer.
- ResearchGate. (n.d.). How can I detect PolyADP ribosylation (PAR) by western blot?
- ChemicalBook. (n.d.). 129075-52-1(this compound) Product Description.
- ChemicalBook. (n.d.). This compound.
- MDPI. (n.d.). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them.
- Thermo Fisher Scientific. (n.d.). Western Blot Troubleshooting.
- Jackson ImmunoResearch. (n.d.). Western blot troubleshooting guide!.
- Bio-Techne. (n.d.). Western Blot Troubleshooting Guide.
- PubMed Central. (n.d.). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer.
- OncLive. (2018). Identifying Strategies to Overcoming PARP Inhibitor Resistance in Ovarian Cancer.
- LI-COR Biosciences. (n.d.). Cell Health Assays.
- PubMed. (2019). How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells.
- YouTube. (2024). Understanding and Overcoming PARP Inhibitor Resistance.
- Cancer Discovery. (2013). Mechanisms of Resistance to PARP Inhibitors—Three and Counting.
- Guidechem. (n.d.). 5-amino-3,4-dihydro-2H-isoquinolin-1-one.
- ResearchGate. (2025). (PDF) PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them.
- Aladdin Scientific. (n.d.). 5-amino-3, 4-dihydroisoquinolin-1(2H)-one, 1 mg.
- Cell Biolabs, Inc. (n.d.). Cell Viability and Cytotoxicity Assay.
- Thermo Fisher Scientific. (n.d.). Cell Viability Assays.
- Cell Biolabs, Inc. (n.d.). CytoSelect™ Cell Viability and Cytotoxicity Assay Kit.
- anvajo. (n.d.). Holographic analysis of single cells.
- BIOFOUNT. (n.d.). This compound.
- BOC Sciences. (n.d.). CAS 129075-52-1 this compound.
- National Institutes of Health. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans.
- RSC Publishing. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans.
- Fluorochem. (n.d.). 5-Amino-1,2-dihydroisoquinolin-3(4H)-one.
- PubMed Central. (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018.
- PubMed. (1983). Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro.
- Royal Society of Chemistry. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- ACS Publications. (n.d.). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics.
- Sigma-Aldrich. (n.d.). 5-Amino-1,2,3,4-tetrahydroisoquinoline 98 115955-90-3.
- BLDpharm. (n.d.). 169045-00-5|8-Amino-3,4-dihydroisoquinolin-1(2H)-one.
- LabSolu. (n.d.). 5-Amino-1,2,3,4-tetrahydroisoquinoline.
- PubChem. (n.d.). 3,4-dihydroisoquinolin-1(2H)-one.
- PubMed Central. (n.d.). Selected novel 5'-amino-2'-hydroxy-1, 3-diaryl-2-propen-1-ones arrest cell cycle of HCT-116 in G0/G1 phase.
Sources
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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- 4. aacrjournals.org [aacrjournals.org]
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- 7. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cellbiolabs.com [cellbiolabs.com]
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Technical Support Center: Optimization of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride Treatment Duration
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Subject: A comprehensive guide to establishing optimal experimental duration for a novel PARP inhibitor.
Introduction
Welcome to the technical support guide for 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride. This molecule belongs to the dihydroisoquinolinone class of compounds, a scaffold known to be a pharmacophore for inhibitors of Poly(ADP-ribose) Polymerase (PARP).[1][2] PARP enzymes are critical for cellular responses to DNA damage, particularly in the repair of single-strand breaks (SSBs).[3][4] Inhibiting PARP is a clinically validated strategy, especially in cancers with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), a concept known as synthetic lethality.[5][6]
Optimizing the treatment duration of a novel compound like this compound is a critical experimental step. Insufficient duration may lead to false-negative results, while excessively long exposure can cause non-specific cytotoxicity, confounding data interpretation. This guide provides a logical workflow, troubleshooting advice, and detailed protocols to help you determine the optimal treatment window for your specific cellular model.
Core Experimental Workflow
The optimization process follows a logical sequence. First, you must determine the potency of the compound by calculating its half-maximal inhibitory concentration (IC50). With a working concentration range established, you can then perform a time-course experiment to identify the optimal treatment duration for observing the desired biological effect.
Caption: Experimental workflow for optimizing treatment duration.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I prepare and store the this compound stock solution?
Answer: Proper handling is the first step to reproducible results.
-
Solubility: Based on its hydrochloride salt form, the compound is likely soluble in aqueous solutions like sterile water or PBS. However, for cell culture use, dissolving in a sterile, cell-culture grade solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock (e.g., 10-20 mM) is standard practice.
-
Preparation: Warm the vial to room temperature before opening. Add the calculated volume of DMSO to the vial to achieve your target concentration. Vortex thoroughly to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C, protected from light.
-
In-use Dilution: When preparing working concentrations for your experiment, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to your cells (typically ≤0.1%).
Q2: What is the first experiment to run? How do I determine the IC50 value?
Answer: The first step is to determine the compound's potency through a dose-response experiment to find the IC50—the concentration that inhibits a biological process by 50%.[7] For an anti-cancer agent, this is often cell viability.
-
Rationale: An IC50 value provides a crucial reference point for selecting concentrations for subsequent experiments, including the time-course study.
-
Experimental Design: You will seed your cells of interest in a 96-well plate and treat them with a range of concentrations of the compound. A logarithmic serial dilution is most effective (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, etc.). A standard initial treatment duration for PARP inhibitors is 72 hours of continuous exposure.[8]
-
Assay Choice: Cell viability can be measured using various methods, such as MTT, MTS, or luminescent assays like CellTiter-Glo®, which measures ATP levels.[9][10]
-
Data Analysis: After the incubation period, you will measure cell viability for each concentration, normalize the data to the vehicle-treated control (100% viability), and plot the results on a semi-log graph (Viability vs. log[Inhibitor]). The IC50 is the concentration at the inflection point of the resulting sigmoidal curve.[7]
| Cell Line | Cancer Type | BRCA Status | Representative IC50 (nM) |
| MDA-MB-436 | Breast | BRCA1 Mutant | 8.5 |
| CAPAN-1 | Pancreatic | BRCA2 Mutant | 5.3 |
| MCF-7 | Breast | BRCA Wild-Type | 2,500 |
| A549 | Lung | BRCA Wild-Type | >10,000 |
| Table 1: Example IC50 values for a PARP inhibitor in different cancer cell lines after 72 hours of exposure. Note the significantly higher potency in BRCA-mutant lines, which is characteristic of synthetic lethality.[8] |
Q3: Once I have an IC50, how do I find the optimal treatment duration?
Answer: With a working concentration established (e.g., use the IC50 and 10x IC50), you can now perform a time-course experiment.
-
Rationale: The biological effects of PARP inhibition are not always immediate. PARP inhibition leads to the accumulation of unrepaired SSBs, which are converted into lethal double-strand breaks (DSBs) during DNA replication.[11] This process takes time, and the optimal window to observe downstream effects like apoptosis or cell cycle arrest may vary between cell lines.
-
Experimental Design: Seed cells and treat them with a fixed concentration of the compound (e.g., the IC50 value). Harvest and analyze the cells at various time points (e.g., 6, 12, 24, 48, and 72 hours).
-
Endpoints to Measure:
-
Target Engagement: Measure the levels of poly(ADP-ribose) (PAR), the product of PARP activity. A potent inhibitor should cause a rapid and sustained decrease in PAR levels. This is the most direct measure of inhibitor activity.[12]
-
Downstream Cellular Effects: Assess markers of DNA damage (e.g., γH2AX foci) or apoptosis (e.g., cleaved Caspase-3, Annexin V staining).
-
-
Analysis: The optimal duration is the earliest time point at which you observe a robust and significant effect on your chosen endpoint. For example, PAR levels might be maximally suppressed within 6 hours, while apoptosis might not be significant until 48 hours. The choice depends on the specific biological question you are asking.
Q4: Troubleshooting: I'm not observing any effect from the compound.
Answer: This is a common issue that can stem from several sources.
-
Compound Inactivity: Verify the compound's integrity. Was it stored correctly? If possible, confirm its identity and purity via analytical methods like LC-MS or NMR.
-
Concentration/Duration: The concentrations may be too low or the duration too short.
-
Action: Rerun the dose-response assay with a higher concentration range. For the time-course, extend the final time point (e.g., to 96 or 120 hours).
-
-
Cell Line Resistance: The chosen cell line may be resistant to PARP inhibitors. The principle of synthetic lethality means that cells with intact DNA repair pathways (like homologous recombination) are often resistant.[13]
-
Action: Test the compound in a known sensitive cell line (e.g., a BRCA1/2-mutant cancer cell line) as a positive control.[8]
-
-
Assay Issues: The endpoint you are measuring may not be appropriate or the assay may not be sensitive enough.
-
Action: Switch to a more direct and sensitive measure of activity, such as a Western blot for PAR levels to confirm target engagement.[14]
-
Q5: Troubleshooting: My cells are dying even at very low concentrations and short durations.
Answer: This suggests overt toxicity, which can mask the specific mechanism of action.
-
Solvent Toxicity: Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%, ideally ≤0.1%). Run a vehicle-only control with the highest concentration of DMSO used in your experiment.
-
Compound Instability: The compound may be degrading in the culture medium into a toxic byproduct. This is less common but possible.
-
Off-Target Effects: At high concentrations, the compound may be hitting other cellular targets, leading to non-specific cytotoxicity. This is why defining a therapeutic window via dose-response is critical.
-
Contamination: Rule out bacterial or mycoplasma contamination in your cell cultures, which can cause cell stress and death.
Key Experimental Protocols
Protocol 1: Determining IC50 via MTT Cell Viability Assay
This protocol provides a method to determine the concentration of this compound that inhibits cell viability by 50%.[9][15]
Materials:
-
Target cell line (e.g., BRCA-mutant cancer cell line)
-
Complete cell culture medium
-
10 mM stock solution of the compound in DMSO
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO2) to allow attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the compound in complete medium. A common range is 100 µM to 1 nM. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-cell" (medium only) controls.
-
Incubation: Incubate the plate for a standard duration, typically 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[15]
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of solubilization solution (e.g., DMSO) to each well and place the plate on a shaker for 10 minutes to dissolve the formazan crystals.[15]
-
Measurement: Read the absorbance at 490 nm or 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (no-cell control). Normalize the data with the vehicle control set to 100% viability. Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50.
Protocol 2: Validating Target Engagement via Western Blot for PAR
This protocol confirms that the compound is inhibiting PARP enzyme activity within the cell by measuring the levels of its product, PAR.[14][16]
Caption: Workflow for Western Blot analysis of PAR levels.
Materials:
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (8% acrylamide is suitable for resolving the PAR smear)[14]
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Anti-PAR (mouse monoclonal)
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with the compound at the desired concentration (e.g., IC50) and duration. As a positive control for PARP activation, you can treat a set of cells with a DNA damaging agent like H2O2. Harvest and lyse the cells in ice-cold RIPA buffer.[14][17]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. PAR appears as a high molecular weight smear, not a single band.[16]
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17][18]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[18]
-
Antibody Incubation: Incubate the membrane with the primary anti-PAR antibody overnight at 4°C with gentle agitation.[14] The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detection: After final washes, apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: A successful experiment will show a strong PAR smear in the positive control (H2O2-treated) lane and a significantly reduced or absent smear in the lanes treated with your PARP inhibitor, confirming target engagement. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
References
- Technical Support Center: Optimizing PARP Inhibitor Concentration for Cell-Based Assays - Benchchem. (URL: )
-
PARP Universal Colorimetric Assay - R&D Systems. (URL: [Link])
-
How can I detect PolyADP ribosylation (PAR) by western blot? - ResearchGate. (URL: [Link])
- Application Note: Determining the IC50 of Nesuparib, a Novel PARP Inhibitor, in Cancer Cell Lines - Benchchem. (URL: )
- Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition - Benchchem. (URL: )
-
PARP assay for inhibitors - BMG LABTECH. (URL: [Link])
-
Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC - NIH. (URL: [Link])
-
PARP Assays - BPS Bioscience. (URL: [Link])
-
Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview - JoVE. (URL: [Link])
-
(A) Representative Western blot showing PAR polymers in the molecular... - ResearchGate. (URL: [Link])
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray. (URL: [Link])
-
Identifying Strategies to Overcoming PARP Inhibitor Resistance in Ovarian Cancer - OncLive. (URL: [Link])
-
IC50 Determination - edX. (URL: [Link])
-
Western Blot Protocol - OriGene Technologies Inc. (URL: [Link])
-
How long is long enough? An international survey exploring practice variations on the recommended duration of maintenance therapy with PARP inhibitors in patients with platinum sensitive recurrent ovarian cancer and long-term outcomes - PubMed. (URL: [Link])
-
PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - MDPI. (URL: [Link])
-
Understanding and Overcoming PARP Inhibitor Resistance - YouTube. (URL: [Link])
-
Mechanisms of Resistance to PARP Inhibitors—Three and Counting - Cancer Discovery. (URL: [Link])
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Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling - MDPI. (URL: [Link])
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Ver. 1.2 - NACALAI TESQUE, INC. (URL: [Link])
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(PDF) PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - ResearchGate. (URL: [Link])
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When in the Treatment Continuum to Use PARP Inhibition in Ovarian Cancer - H&O. (URL: [Link])
-
In vitro analysis of PARP inhibitor nanoformulations - PMC - NIH. (URL: [Link])
-
How long is long enough? An international survey exploring practice variations on the recommended duration of maintenance therapy with PARP inhibitors in patients with platinum sensitive recurrent ovarian cancer and long-term outcomes - The University of Melbourne. (URL: [Link])
-
Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - RSC Publishing. (URL: [Link])
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Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - NIH. (URL: [Link])
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. (URL: [Link])
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Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics - ACS Publications. (URL: [Link])
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Technical Support Center: A Researcher's Guide to Minimizing Cytotoxicity of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one Hydrochloride in Primary Cells
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the challenges of working with 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride in primary cell cultures. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize cytotoxicity while preserving the scientific integrity of your experiments.
Primary cells, being more physiologically relevant than immortalized cell lines, are also inherently more sensitive to cytotoxic effects of chemical compounds.[1] this compound, a potent, water-soluble inhibitor of Poly(ADP-ribose) polymerase (PARP), presents a unique set of challenges in this regard.[2][3][4] This guide is designed to provide you with the expertise and practical insights needed to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: I am observing significant cell death in my primary cell cultures when using this compound, even at concentrations that are reportedly non-toxic in cancer cell lines. Why is this happening?
A1: This is a common and critical observation. Primary cells differ significantly from cancer cell lines in their proliferation rates, metabolic activity, and DNA repair capacities. The cytotoxicity of PARP inhibitors like this compound is primarily driven by a mechanism known as "PARP trapping."[5][6] This process involves the inhibitor locking PARP enzymes onto DNA at sites of single-strand breaks. During DNA replication, these trapped PARP-DNA complexes lead to the formation of double-strand breaks.[7] In cancer cells with deficient homologous recombination repair pathways (e.g., BRCA mutations), this is synthetically lethal.[8] However, potent PARP trapping can also be toxic to healthy, replicating primary cells, such as progenitor cells, leading to off-target cytotoxicity.[9] Therefore, direct extrapolation of effective and non-toxic concentrations from cancer cell lines to primary cells is not advisable.
Q2: What is a good starting point for determining the optimal, non-toxic concentration of this compound for my primary cells?
A2: For any new compound in a primary cell system, it is imperative to perform a dose-response curve to determine both the half-maximal effective concentration (EC50) for your desired biological effect and the half-maximal cytotoxic concentration (CC50). A broad concentration range is recommended for the initial experiment. Based on the activity of similar isoquinolinone-derived PARP inhibitors, a starting range of 10 µM down to 0.1 nM is a reasonable approach.[10][11] The optimal concentration will provide a significant biological effect with minimal impact on cell viability.
Q3: How long should I expose my primary cells to this compound?
A3: The duration of exposure is as critical as the concentration. Continuous exposure may not be necessary and can exacerbate cytotoxicity. The impact of PARP inhibitors is often linked to the cell cycle, specifically DNA replication.[12] Therefore, a time-course experiment is essential. You might find that a shorter exposure time is sufficient to achieve the desired biological outcome without inducing widespread cell death. Some studies with PARP inhibitors have shown that even a short pulse of treatment can have a lasting effect.[13]
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| High background cell death in untreated controls. | Suboptimal primary cell quality or culture conditions. | Ensure high viability of primary cells post-thawing and during plating. Use appropriate, high-quality culture media and supplements. Optimize seeding density to avoid overgrowth or sparse cultures. |
| Precipitation of the compound in the culture medium. | Poor solubility at the tested concentration. | Although this compound is water-soluble, high concentrations in complex media can sometimes lead to precipitation. Visually inspect the media for any precipitates. If observed, lower the concentration or try a different solvent for the stock solution (though DMSO is common, ensure the final concentration is <0.1%). |
| Inconsistent results between experiments. | Variability in primary cell lots, reagent preparation, or timing. | Use cells from the same donor lot for a set of experiments where possible. Prepare fresh dilutions of the compound for each experiment. Standardize all incubation times and procedures meticulously. |
| Desired biological effect is only seen at cytotoxic concentrations. | The therapeutic window for your specific primary cell type may be very narrow. | Consider the mitigation strategies outlined in the next section, such as co-treatment with cytoprotective agents or transitioning to a 3D culture model. |
Strategies to Minimize Cytotoxicity
Here, we delve into advanced strategies to mitigate the cytotoxic effects of this compound in your primary cell experiments.
Optimizing Concentration and Exposure Time
This is the most direct approach to reducing cytotoxicity. A systematic optimization of both concentration and exposure duration is crucial.
Caption: Workflow for optimizing concentration and exposure time.
Co-incubation with Cytoprotective Agents
If optimizing concentration and time is insufficient, co-treatment with agents that counteract specific cell death pathways can be effective.
-
N-Acetylcysteine (NAC) to Combat Oxidative Stress: PARP inhibitor-induced DNA damage can lead to the production of reactive oxygen species (ROS), contributing to cytotoxicity. NAC is a potent antioxidant that can mitigate this effect.[14][15]
-
Z-VAD-FMK to Inhibit Apoptosis: If your compound is inducing programmed cell death, a pan-caspase inhibitor like Z-VAD-FMK can be used to block this pathway.[5][16]
Caption: Inhibition of apoptosis by Z-VAD-FMK.
Transition to 3D Cell Culture Models
Three-dimensional (3D) cell culture models, such as spheroids, more closely mimic the in vivo microenvironment and can exhibit reduced sensitivity to cytotoxic compounds compared to 2D monolayers.[17]
Caption: Workflow for 3D spheroid cytotoxicity testing.
Detailed Experimental Protocols
Protocol 1: Determining the CC50 using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][18]
-
Cell Seeding: Seed your primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is 0.1 nM to 10 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as your highest compound concentration).
-
Incubation: Incubate the plate for a fixed period, for example, 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Protocol 2: Co-treatment with N-Acetylcysteine (NAC)
-
Prepare NAC Stock: Prepare a sterile stock solution of NAC in water or PBS and adjust the pH to 7.4.
-
Co-treatment: When treating your cells with this compound, also add NAC to the culture medium. A typical starting concentration for NAC is 1-5 mM.[19]
-
Controls: Include controls with NAC alone to ensure it does not affect your desired biological endpoint.
-
Assessment: After the incubation period, assess cell viability and your experimental endpoint as usual.
Protocol 3: Using the Pan-Caspase Inhibitor Z-VAD-FMK
-
Prepare Z-VAD-FMK Stock: Dissolve Z-VAD-FMK in DMSO to create a stock solution (e.g., 20 mM).
-
Pre-treatment (Optional but Recommended): Pre-incubate your cells with Z-VAD-FMK for 1-2 hours before adding this compound. A common working concentration is 20-50 µM.[5][9]
-
Co-treatment: Alternatively, add Z-VAD-FMK and the PARP inhibitor simultaneously.
-
Controls: Include a vehicle control for Z-VAD-FMK (DMSO).
-
Assessment: To confirm the inhibition of apoptosis, you can perform a Caspase-Glo® 3/7 assay.[7][20]
-
After treatment, allow the 96-well plate to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate reader.
By systematically applying these troubleshooting strategies and detailed protocols, you will be well-equipped to minimize the cytotoxicity of this compound in your primary cell cultures, leading to more reliable and translatable scientific discoveries.
References
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The mechanisms of cytotoxicity of PARPi. (n.d.). In ResearchGate. Retrieved from [Link]
- Murai, J., et al. (2014). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Cancer Research, 74(1), 250-259.
- Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- Southan, G. J., & Szabo, C. (2003). Poly(ADP-ribose) polymerase inhibitors. Current Medicinal Chemistry, 10(4), 321-340.
- Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599.
- BenchChem. (2025). Z-VAD-FMK: A Technical Guide to Target Specificity and Caspase Inhibition. BenchChem.
- Fong, P. C., et al. (2009). Inhibition of Poly(ADP-Ribose) Polymerase in Tumors from BRCA Mutation Carriers. New England Journal of Medicine, 361(2), 123-134.
- BenchChem. (2025). Technical Support Center: Managing Cytotoxicity of Novel Compounds in Primary Cell Cultures. BenchChem.
- protocols.io. (2019). Image-based 3D cell culture cytotoxicity assay. protocols.io.
- Kosheeka. (2019). Primary cells- A valuable in vitro model for drug toxicity studies. Kosheeka.
- Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
- Pacher, P., & Szabo, C. (2008). Role of poly(ADP-ribose) polymerase 1 (PARP-1) in cardiovascular diseases: the therapeutic potential of PARP inhibitors. Cardiovascular Drug Reviews, 26(1), 65-80.
- InvivoGen. (n.d.). Z-VAD-FMK - Pan-Caspase inhibitor. InvivoGen.
- BenchChem. (2025).
- Zafarullah, M., et al. (2003). Molecular mechanisms of N-acetylcysteine actions. Cellular and Molecular Life Sciences, 60(1), 6-20.
- Samuni, Y., et al. (2013). The chemistry and biological activities of N-acetylcysteine. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(8), 4117-4129.
- ResearchGate. (n.d.). NAC pretreatment attenuates H2O2-induced cytotoxicity.
- Fang, Y., et al. (2019). Sequential therapy with PARP and WEE1 inhibitors minimizes toxicity while maintaining efficacy. Cancer Cell, 35(6), 851-867.e7.
- Murai, J., et al. (2018). Replication-dependent cytotoxicity of PARP inhibitors. Molecular Cell, 71(4), 543-557.e6.
- Cuzzocrea, S., et al. (2007). 5-Aminoisoquinolin-1(2H)-one, a water-soluble poly (ADP-ribose) polymerase (PARP) inhibitor reduces the evolution of experimental periodontitis in rats. Journal of Clinical Periodontology, 34(2), 95-102.
- Helleday, T. (2011). The underlying mechanism for the PARP and BRCA synthetic lethality: clearing up the misunderstandings. Molecular Oncology, 5(4), 387-393.
- Oza, A. M., et al. (2015). Olaparib combined with cediranib in patients with recurrent platinum-sensitive ovarian cancer: a randomised phase 2 trial. The Lancet Oncology, 16(1), 87-97.
- Heller, B., et al. (1995). Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor. Diabetes, 44(12), 1438-1442.
- Revvity. (n.d.). Cytotoxicity studies on live primary human hepatocytes using the Operetta high-content analysis system. Revvity.
- Middleton, F. K., et al. (2022). Differences in Durability of PARP Inhibition by Clinically Approved PARP Inhibitors: Implications for Combinations and Scheduling. Cancers, 14(22), 5589.
- Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
- Sorger Lab. (n.d.). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. In Current Protocols in Chemical Biology.
- BenchChem. (2025). optimizing the duration of Parp10-IN-3 treatment for maximum therapeutic effect. BenchChem.
- PubChem. (n.d.). 5-aminoisoquinolin-1(2H)-one. PubChem.
- PubMed. (n.d.). Neurotrophic Effect of Isoquinoline Derivatives in Primary Cortical Culture. PubMed.
- ResearchGate. (2014). Synthesis and cytotoxicity studies of some new amino isoquinolin-5,8-dione and quinolin-5,8-dione derivatives.
- ResearchGate. (2020). Clinical approaches to overcome PARP inhibitor resistance.
- Oxford Academic. (2014). PARP inhibition selectively increases sensitivity to cisplatin in ERCC1-low non-small cell lung cancer cells. Carcinogenesis.
- PMC. (2022).
- PMC. (2022). Transforming primary human hepatocytes into hepatocellular carcinoma with genetically defined factors. PMC.
- Inotiv. (n.d.).
- NIH. (1998). Cardioprotective effects of 3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186)
- Thermo Fisher Scientific - NG. (2014). One-Hour Procedure to Isolate Primary Cardiomyocytes from Neonatal Mouse and Rat Hearts. Thermo Fisher Scientific - NG.
- MDPI. (2022). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. MDPI.
- PMC. (2022).
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Validation & Comparative
Validating PARP1 Inhibition: A Comparative Guide to 5-Amino-3,4-dihydroisoquinolin-1(2H)-one Hydrochloride
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase 1 (PARP1) has emerged as a critical enzyme in the DNA damage response (DDR) pathway. Its inhibition has proven to be a successful strategy, particularly in cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations. This guide provides a comprehensive framework for validating the inhibitory effect of a promising, water-soluble PARP1 inhibitor, 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride, and objectively compares its performance against established, FDA-approved PARP inhibitors, Olaparib and Talazoparib.
The Central Role of PARP1 in DNA Repair and Cancer
PARP1 is a key player in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks (SSBs). Upon detecting a DNA lesion, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.
Inhibition of PARP1's enzymatic activity prevents the efficient repair of SSBs. In cancer cells with a compromised homologous recombination (HR) pathway for repairing double-strand breaks (DSBs), such as those with BRCA1/2 mutations, the accumulation of unrepaired SSBs during DNA replication leads to the formation of cytotoxic DSBs. This synthetic lethality, where the combination of two otherwise non-lethal defects results in cell death, is the cornerstone of PARP inhibitor efficacy.[1]
A crucial aspect of some PARP inhibitors' mechanism of action is "PARP trapping." This phenomenon occurs when the inhibitor not only blocks the catalytic activity of PARP1 but also stabilizes the PARP1-DNA complex, effectively trapping the enzyme on the DNA.[2] This trapped complex can itself be a cytotoxic lesion, further enhancing the inhibitor's anti-cancer activity. The efficiency of PARP trapping varies among different inhibitors and is a key determinant of their overall potency.[2][3]
A New Contender: this compound
This compound, a derivative of 5-Aminoisoquinolin-1(2H)-one (5-AIQ), is a water-soluble compound that has demonstrated PARP inhibitory activity. Its aqueous solubility presents a potential advantage in drug development and experimental handling over some inhibitors that require organic solvents. This guide will outline the necessary experimental framework to rigorously validate its inhibitory effects on PARP1 and compare its performance metrics against the well-characterized inhibitors Olaparib and Talazoparib.
Comparative Analysis of PARP1 Inhibitors
A thorough evaluation of a novel PARP1 inhibitor requires a direct comparison to established compounds. Olaparib and Talazoparib are both potent PARP1/2 inhibitors approved for the treatment of various cancers.
-
Olaparib was the first PARP inhibitor to receive FDA approval and has a well-documented mechanism of action involving both catalytic inhibition and PARP trapping.[4][5]
-
Talazoparib is recognized as one of the most potent PARP trapping agents, exhibiting significantly higher trapping efficiency compared to other approved inhibitors.[2][6][7]
The following table summarizes the reported PARP1 inhibitory potencies (IC50) of these compounds.
| Inhibitor | PARP1 IC50 (in vitro) | Key Characteristics |
| This compound (5-AIQ) | ~240 nM | Water-soluble, PARP inhibitor. |
| Olaparib | ~1-5 nM[5][8] | First-in-class, potent catalytic inhibitor with significant PARP trapping activity. |
| Talazoparib | ~0.57 nM[6] | Highly potent PARP trapper, significantly more so than Olaparib.[2][7] |
Experimental Validation of PARP1 Inhibition
A multi-faceted approach is essential to comprehensively validate the inhibitory effect of this compound on PARP1. This involves biochemical assays to determine direct enzyme inhibition, cellular assays to assess the downstream consequences of PARP1 inhibition in a biological context, and a direct measure of PARP trapping.
Experimental Workflow
Caption: A streamlined workflow for the comprehensive validation of a novel PARP1 inhibitor.
Biochemical PARP1 Activity Assay
This assay directly measures the enzymatic activity of purified PARP1 and is the primary method for determining the half-maximal inhibitory concentration (IC50) of a compound.
Principle: The assay quantifies the amount of PAR produced by recombinant PARP1 in the presence of a histone substrate and NAD+. The level of PAR is then detected, typically through a colorimetric or fluorometric method.
-
Plate Coating: Coat a 96-well plate with histone H4 overnight at 4°C. Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).
-
Inhibitor Preparation: Prepare a serial dilution of this compound, Olaparib, and Talazoparib in the assay buffer.
-
Reaction Setup: To each well, add the PARP1 enzyme and activated DNA. Then, add the diluted inhibitors.
-
Initiation: Start the reaction by adding NAD+. Incubate for 30-60 minutes at room temperature.
-
Detection: Wash the plate with PBST. Add an anti-PAR primary antibody, followed by an HRP-conjugated secondary antibody. Finally, add a TMB substrate and stop the reaction with sulfuric acid.
-
Data Analysis: Measure the absorbance at 450 nm. The absorbance is proportional to the PARP1 activity. Calculate the IC50 values for each inhibitor by plotting the percent inhibition against the log of the inhibitor concentration.
Cellular PARP Inhibition: Western Blot for PAR
This assay validates that the inhibitor can penetrate the cell membrane and inhibit PARP1 activity within a cellular context.
Principle: Cells are treated with a DNA damaging agent to induce PARP1 activity, followed by treatment with the inhibitor. The level of cellular PARylation is then assessed by Western blotting using an anti-PAR antibody. A reduction in the PAR signal indicates successful inhibition of PARP1.
-
Cell Culture and Treatment: Seed a suitable cell line (e.g., HeLa or a BRCA-deficient cancer cell line) in a 6-well plate. Once the cells reach 70-80% confluency, treat them with a DNA damaging agent (e.g., H2O2 or MMS) for a short period to induce PARP activation. Subsequently, treat the cells with varying concentrations of the PARP inhibitors for 1-2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[8][9][10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an 8% SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against PAR (e.g., at a 1:1000 to 1:5000 dilution) overnight at 4°C.[5][11] Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
Functional Consequence: Cell Viability Assay
This assay determines the cytotoxic effect of the PARP inhibitors, particularly in cancer cells with deficiencies in homologous recombination.
Principle: The metabolic activity of viable cells is measured after treatment with the inhibitors. A reduction in metabolic activity corresponds to a decrease in cell viability. The MTT and AlamarBlue assays are common methods for this purpose.
-
Cell Seeding: Seed a BRCA-mutant cancer cell line (e.g., SUM149PT, MDA-MB-436) and a BRCA-proficient cell line in a 96-well plate at an optimized density (typically 2,000-10,000 cells/well) and allow them to adhere overnight.[4]
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound, Olaparib, and Talazoparib for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells. Calculate the GI50 (concentration for 50% growth inhibition) for each inhibitor in both cell lines.
Dissecting the Mechanism: PARP Trapping Assay
This assay is crucial for understanding the precise mechanism of action and for comparing the trapping efficiency of the novel inhibitor to established drugs.
Principle: This assay utilizes fluorescence polarization (FP) to measure the interaction between PARP1 and a fluorescently labeled DNA oligonucleotide. In the presence of an inhibitor that traps PARP1 on the DNA, the large PARP1-DNA complex tumbles slowly in solution, resulting in a high FP signal.
-
Reagent Preparation: Prepare the assay buffer, fluorescently labeled DNA duplex, and purified PARP1 enzyme.
-
Reaction Setup: In a 384-well plate, add the assay buffer, fluorescent DNA, and serial dilutions of the PARP inhibitors.
-
Enzyme Addition: Add the PARP1 enzyme to all wells except for the blank.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for the binding of PARP1 to the DNA and the trapping effect of the inhibitors to occur.
-
FP Measurement: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
Data Analysis: An increase in the FP signal is directly proportional to the amount of trapped PARP1. Plot the change in FP against the inhibitor concentration to determine the relative trapping potency.
Visualizing the PARP1 Signaling Pathway
Caption: The PARP1 signaling pathway in response to DNA damage and the mechanism of action of PARP inhibitors.
Expected Outcomes and Comparative Interpretation
Based on the experimental framework outlined above, we can anticipate the following outcomes:
-
PARP1 Activity Assay: this compound is expected to show a dose-dependent inhibition of PARP1 activity, allowing for the determination of its IC50. This value will likely be higher than that of Olaparib and Talazoparib, as suggested by the existing data for 5-AIQ.
-
Western Blot for PAR: Successful cellular inhibition will be demonstrated by a significant reduction in the PAR smear upon treatment with this compound in cells stimulated with a DNA damaging agent.
-
Cell Viability Assay: The inhibitor is expected to exhibit selective cytotoxicity towards BRCA-deficient cancer cells compared to BRCA-proficient cells, demonstrating the principle of synthetic lethality. The GI50 values will provide a measure of its cellular potency in comparison to Olaparib and Talazoparib.
-
PARP Trapping Assay: This assay will reveal the extent to which this compound traps PARP1 on DNA. It is anticipated that its trapping efficiency will be lower than that of Talazoparib and potentially Olaparib, aligning with its higher catalytic IC50.
Conclusion
The validation of a novel PARP1 inhibitor such as this compound requires a rigorous and multi-pronged experimental approach. By employing a combination of biochemical and cellular assays, researchers can not only confirm its inhibitory activity but also dissect its mechanism of action and benchmark its performance against established clinical drugs. The methodologies detailed in this guide provide a robust framework for generating the critical data necessary to evaluate the therapeutic potential of this and other emerging PARP1 inhibitors. The water-soluble nature of this particular compound may offer practical advantages, and a thorough understanding of its potency and trapping efficiency will be paramount in guiding its future development.
References
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Bio-Rad. (n.d.). Antibody Selection and Dilution. Retrieved from [Link]
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BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]
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BPS Bioscience. (n.d.). Setting a Trap for PARP1 and PARP2. Retrieved from [Link]
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G-Biosciences. (2017, July 18). Optimize Antigen and Antibody Concentration for Western Blots. Retrieved from [Link]
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ResearchGate. (2014, August 20). How many cells do I need for mtt assay for each well? Retrieved from [Link]
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Bio-Techne. (n.d.). Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading. Retrieved from [Link]
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OriGene Technologies. (n.d.). Western Blot Protocol. Retrieved from [Link]
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ResearchGate. (n.d.). Classification of PARP Inhibitors Based on PARP Trapping and Catalytic Inhibition, and Rationale for Combinations with Topoisomerase I Inhibitors and Alkylating Agents. Retrieved from [Link]
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Bio-Rad Antibodies. (n.d.). Western Blotting: Sample Preparation. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of the sensitivity patterns in the three PARP inhibitors across the NCI60 cell lines. Retrieved from [Link]
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A Head-to-Head Guide: Evaluating the PARP Inhibitor 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride Against the Clinical Benchmark, Olaparib
Introduction: The Synthetic Lethality Revolution in Oncology
The advent of Poly (ADP-ribose) polymerase (PARP) inhibitors has marked a paradigm shift in targeted cancer therapy, moving beyond simple cytotoxic effects to exploit the very genetic vulnerabilities of tumor cells. This strategy is epitomized by the concept of "synthetic lethality," a scenario where a deficiency in two genes or pathways simultaneously results in cell death, while a defect in either one alone is non-lethal.[1][2] The most successful clinical application of this principle involves the interplay between PARP enzymes and the BRCA1/BRCA2 tumor suppressor genes.[1]
Cells with mutations in BRCA1 or BRCA2 are deficient in the high-fidelity homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs).[3][4] This deficiency renders them critically dependent on other repair mechanisms, including the PARP-mediated base excision repair (BER) pathway that primarily addresses single-strand breaks (SSBs).[5] When a PARP inhibitor is introduced, SSBs go unrepaired. During DNA replication, these unrepaired SSBs collapse replication forks, leading to the formation of cytotoxic DSBs.[6] In BRCA-deficient cells that cannot repair these DSBs via HR, the accumulation of genomic damage triggers apoptosis.[4][6][7]
Olaparib (Lynparza®) is the pioneering PARP inhibitor that has successfully translated this elegant biological concept into a powerful therapeutic.[8] Approved for various cancers including ovarian, breast, pancreatic, and prostate, it serves as the gold standard against which new potential inhibitors are measured.[3][9][10][11]
This guide provides a comparative framework for evaluating 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride, a research-grade PARP inhibitor, against the clinically validated Olaparib. We will delve into their molecular mechanisms, present a clear pathway for in vitro comparative testing, and provide detailed, field-tested protocols to generate the critical data needed for a robust assessment.
PART 1: Molecular Profile and Mechanism of Action
A molecule's therapeutic potential is fundamentally rooted in its chemical structure and its precise interaction with its biological target. While both Olaparib and this compound inhibit PARP, their structural differences can influence potency, selectivity, and downstream cellular effects.
Chemical Structures
| Compound | Chemical Structure |
| Olaparib |
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| 5-Amino-3,4-dihydroisoquinolin-1(2H)-one |
ngcontent-ng-c2487356420="" class="ng-star-inserted"> |
Olaparib features a complex phthalazinone core linked to a fluorinated benzoyl ring and a cyclopropylcarbonyl-piperazine moiety.[9][13] This intricate structure is optimized for high-affinity binding to the NAD+ binding pocket of PARP1 and PARP2.[5] In contrast, 5-Amino-3,4-dihydroisoquinolin-1(2H)-one is a simpler isoquinolinone-based compound, a scaffold known to confer PARP inhibitory activity.[14][15]
Mechanism of Inhibition: Beyond Catalysis
Modern understanding of PARP inhibitors reveals a dual mechanism of action:
-
Catalytic Inhibition: The inhibitor competitively blocks the binding of the NAD+ substrate to the PARP enzyme, preventing the synthesis of poly(ADP-ribose) chains and stalling the recruitment of DNA repair machinery.[5]
-
PARP Trapping: This is a critical, and potentially more cytotoxic, mechanism. The inhibitor stabilizes the PARP-DNA complex, effectively "trapping" the enzyme on the DNA strand.[7][16] These trapped complexes are formidable obstacles to DNA replication and transcription, leading to the generation of lethal DSBs.[7]
The efficiency of PARP trapping varies among different inhibitors and is a key differentiator in their cytotoxic potential. While Olaparib is a well-characterized PARP trapper, the trapping efficiency of this compound is not publicly documented and requires experimental determination.
Caption: The principle of synthetic lethality with PARP inhibitors.
PART 2: Comparative Data Summary
A direct comparison of potency and selectivity is essential for evaluating any new inhibitor. The following tables summarize the known quantitative data for Olaparib and highlight the parameters that must be determined experimentally for this compound.
Table 1: Chemical and Physical Properties
| Parameter | Olaparib | 5-Amino-3,4-dihydroisoquinolin-1(2H)-one HCl | Reference |
| IUPAC Name | 4-[(3-[(4-cyclopropylcarbonyl)piperazin-1-yl]carbonyl)-4-fluorophenyl]methyl(2H)phthalazin-1-one | 5-amino-3,4-dihydroisoquinolin-1(2H)-one;hydrochloride | [9],[17] |
| Molecular Formula | C24H23FN4O3 | C9H11ClN2O | [9],[18] |
| Molecular Weight | 434.47 g/mol | 198.65 g/mol | [9],[18] |
| CAS Number | 763113-22-0 | 129075-52-1 | [9],[17] |
| Solubility | Very slightly soluble in aqueous solutions (0.10–0.13 mg/mL at 37°C) | Water-soluble | ,[14] |
Table 2: Comparative In Vitro Efficacy
| Parameter | Olaparib | 5-Amino-3,4-dihydroisoquinolin-1(2H)-one HCl | Reference |
| PARP1 IC50 (cell-free) | ~5 nM | Requires Experimental Determination | [19] |
| PARP2 IC50 (cell-free) | ~1 nM | Requires Experimental Determination | [19] |
| Selectivity (PARP1 vs PARP2) | ~5-fold selective for PARP2 | Requires Experimental Determination | [19] |
| Cellular IC50 (BRCA1-mutant line, e.g., HCC1937) | Potent (nM range) | Requires Experimental Determination | [19] |
| Cellular IC50 (BRCA-proficient line, e.g., MDA-MB-231) | Micromolar range | Requires Experimental Determination | [19] |
PART 3: Experimental Protocols for Comparative Assessment
To generate the data required for a meaningful comparison, a series of well-defined in vitro assays must be performed. The following protocols are designed to be robust and self-validating, providing a clear roadmap for researchers.
Protocol 1: PARP1 Enzymatic Inhibition Assay (Fluorometric)
Scientific Rationale: This biochemical assay directly measures the ability of a compound to inhibit the catalytic activity of purified PARP1 enzyme. By quantifying the consumption of the enzyme's substrate, NAD+, we can determine a precise IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%. This is the foundational measurement of a compound's potency.[20][21]
Caption: Workflow for the PARP1 enzymatic inhibition assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).
-
Reconstitute recombinant human PARP1 enzyme and activated DNA (e.g., sheared salmon sperm DNA) in assay buffer to desired stock concentrations. Keep on ice.[20]
-
Prepare serial dilutions of Olaparib and this compound in assay buffer containing a fixed percentage of DMSO (e.g., final concentration of 1% DMSO).
-
Prepare a working solution of β-NAD+ in assay buffer. The final concentration in the assay should be near the Km value for the enzyme to ensure competitive inhibition is accurately measured.[22]
-
-
Assay Execution (384-well format):
-
To the wells of a black, flat-bottom 384-well plate, add 5 µL of the compound serial dilutions or a vehicle control (assay buffer + DMSO).
-
Prepare a PARP1/DNA master mix and add 10 µL to each well. This pre-incubates the enzyme with the inhibitor.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the enzymatic reaction by adding 10 µL of the β-NAD+ solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Detection and Analysis:
-
Stop the reaction and develop the signal according to the manufacturer's instructions for a NAD+ quantitation kit (e.g., using a cycling reaction to generate a fluorescent product).
-
Read the fluorescence on a compatible plate reader.
-
Convert fluorescence values to percent inhibition relative to the vehicle control. Plot the percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Cellular DNA Damage Assessment (γH2AX Immunofluorescence Assay)
Scientific Rationale: This cell-based assay visualizes the downstream consequence of PARP inhibition: the accumulation of DNA double-strand breaks. H2AX is a histone variant that is rapidly phosphorylated (to form γH2AX) at the sites of DSBs.[23][24] By using a specific antibody against γH2AX, we can stain and quantify the formation of nuclear foci, where each focus represents a DSB.[25] This assay provides a direct measure of the cytotoxic lesions induced by the inhibitors in a cellular context.
Caption: Workflow for γH2AX immunofluorescence staining and analysis.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed a BRCA-deficient cell line (e.g., HCC1937) onto sterile glass coverslips in a multi-well plate at a density that ensures they are sub-confluent at the time of fixing.
-
Allow cells to attach and grow for 24 hours.
-
Treat the cells with a dose range of Olaparib and this compound for 24-48 hours. Include a vehicle-only control.
-
-
Immunostaining:
-
Wash cells gently with Phosphate-Buffered Saline (PBS).
-
Fix the cells in 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cell membranes with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS with 0.1% Tween-20) for 1 hour.
-
Incubate with a primary antibody specific for γH2AX (e.g., rabbit anti-γH2AX) diluted in blocking buffer, overnight at 4°C.
-
Wash three times with blocking buffer.
-
Incubate with a fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature, protected from light.
-
Wash three times, including a final wash with PBS.
-
-
Imaging and Quantification:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Acquire images using a high-resolution fluorescence microscope.
-
Use automated image analysis software to count the number of γH2AX foci per nucleus. A significant increase in foci per nucleus compared to the control indicates effective induction of DSBs.[26][27]
-
Protocol 3: Cell Viability Assay (ATP-Based Luminescence)
Scientific Rationale: This assay quantifies the synthetic lethal effect of the PARP inhibitors. We compare the viability of a BRCA-deficient cell line against a BRCA-proficient (wild-type) cell line after treatment. An effective inhibitor will show significantly greater cytotoxicity (a lower IC50) in the BRCA-deficient line. We use an ATP-based assay (e.g., CellTiter-Glo®) because the level of intracellular ATP is a direct and highly sensitive indicator of metabolically active, viable cells.[28][29][30]
Detailed Methodology:
-
Cell Seeding:
-
Using white, clear-bottom 96-well plates suitable for luminescence, seed two cell lines in parallel: one BRCA-mutant (e.g., HCC1937) and one BRCA-proficient (e.g., MDA-MB-231). Seed at an appropriate density to ensure exponential growth throughout the assay period.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with 10-point, 3-fold serial dilutions of Olaparib and this compound.
-
Include vehicle-only (for 100% viability) and high-concentration staurosporine (for 0% viability) controls.
-
Incubate the plates for 72 hours in a standard cell culture incubator.
-
-
Data Acquisition and Analysis:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add an ATP-based luminescent viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol. This reagent lyses the cells and initiates a luciferase reaction that produces light in proportion to the amount of ATP present.
-
Shake the plates for 2 minutes to ensure complete lysis and signal generation.
-
After a 10-minute incubation, measure luminescence using a plate reader.
-
Normalize the data to controls and plot dose-response curves to determine the IC50 value for each compound in each cell line. A large differential in IC50 values between the two cell lines indicates a potent synthetic lethal effect.
-
PART 4: Discussion and Future Directions
This guide provides the essential framework for a rigorous head-to-head comparison of this compound and Olaparib. The initial analysis shows that while both are PARP inhibitors, Olaparib is a highly characterized, clinically approved drug with a complex structure optimized for potency and PARP trapping.[5][9][16] this compound is a simpler, water-soluble research compound from a known inhibitor scaffold.[14][15]
The proposed experimental workflow will systematically generate the data needed to fill the knowledge gaps for the research compound:
-
The enzymatic assay will define its fundamental potency against the PARP1 enzyme.
-
The γH2AX assay will confirm its mechanism of action in a cellular environment, demonstrating its ability to induce the DNA damage that underpins synthetic lethality.
-
The comparative viability assay will quantify the ultimate therapeutic outcome—the selective killing of cancer cells with a specific genetic vulnerability.
Successful execution of these protocols will allow researchers to determine if this compound possesses a pharmacological profile—in terms of potency, cellular activity, and synthetic lethal window—that warrants further investigation as a potential therapeutic agent or as a valuable tool compound for studying PARP biology.
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Olaparib - NCI - National Cancer Institute. (URL: [Link])
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The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC - NIH. (URL: [Link])
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Olaparib - PMC - NIH. (URL: [Link])
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Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC - Annals of Urologic Oncology. (URL: [Link])
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Olaparib (Lynparza) - Cancer Research UK. (URL: [Link])
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Olaparib - PubMed. (URL: [Link])
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BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality - JCI. (URL: [Link])
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PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC - PubMed Central. (URL: [Link])
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What is the mechanism of Olaparib? - Patsnap Synapse. (URL: [Link])
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olaparib treatment for prostate cancer. (URL: [Link])
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PARP inhibitors induce synthetic lethality in BRCA deficient cells. A.... - ResearchGate. (URL: [Link])
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Olaparib: The First PARP Inhibitor With 7 Indications Across 4 Tumor Types. (URL: [Link])
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AusPAR - Lynparza - olaparib – AstraZeneca Pty. Ltd. - Therapeutic Goods Administration (TGA). (URL: [Link])
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Chemical structure of olaparib. | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Olaparib | C24H23FN4O3 | CID 23725625 - PubChem - NIH. (URL: [Link])
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USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC - NIH. (URL: [Link])
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Cell Proliferation Assay Service | CellTiter-Glo - Reaction Biology. (URL: [Link])
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CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo. (URL: [Link])
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Are You Choosing the Right Cell Viability Assay? - Visikol. (URL: [Link])
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An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors - PubMed. (URL: [Link])
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Ovarian - Olaparib (Lynparza) - JNCCN 360. (URL: [Link])
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FDA approves olaparib tablets for maintenance treatment in ovarian cancer. (URL: [Link])
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Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? | ResearchGate. (URL: [Link])
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FDA Approval Summary: Olaparib Monotherapy or in Combination with Bevacizumab for the Maintenance Treatment of Patients with Advanced Ovarian Cancer - PubMed. (URL: [Link])
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Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience. (URL: [Link])
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Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells | Request PDF - ResearchGate. (URL: [Link])
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An optimized method for detecting gamma-H2AX in blood cells reveals a significant interindividual variation in the gamma-H2AX response among humans - PMC - NIH. (URL: [Link])
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Differences in quantification of DNA double-strand breaks assessed by 53BP1/γH2AX focus formation assays and the comet assay in mammalian cells treated with irradiation and N-acetyl-L-cysteine - PMC - NIH. (URL: [Link])
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PARP1 Assay Service - Reaction Biology. (URL: [Link])
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5-Aminoisoquinolin-1(2H)-one, a water-soluble poly (ADP-ribose) polymerase (PARP) inhibitor reduces the evolution of experimental periodontitis in rats - PubMed. (URL: [Link])
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Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor - PubMed. (URL: [Link])
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5-Amino-1,2,3,4-tetrahydroisoquinoline. (URL: [Link])
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A Comparative Analysis of 5-Aminoisoquinolin-1(2H)-one and its Analogs as Modulators of Poly(ADP-ribose) Polymerase
Introduction: The Therapeutic Potential of the Isoquinolinone Scaffold
The 3,4-dihydroisoquinolin-1(2H)-one core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation for a diverse range of biologically active molecules. This guide provides a detailed comparative analysis of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride and its analogs, with a primary focus on their activity as inhibitors of Poly(ADP-ribose) Polymerase (PARP). PARP enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA damage.[1][2] Their inhibition has emerged as a clinically validated strategy in oncology, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations.
This guide will delve into the structure-activity relationships (SAR), comparative efficacy, and potential therapeutic applications of these compounds. We will also provide detailed experimental protocols for key assays to facilitate further research and development in this promising area. A significant focus will be placed on 5-aminoisoquinolin-1(2H)-one (5-AIQ), a potent and water-soluble PARP inhibitor that has been the subject of considerable investigation.[1][3][4]
The Rise of 5-Aminoisoquinolin-1(2H)-one (5-AIQ) as a Lead Compound
5-AIQ has been identified as a potent inhibitor of PARP activity. Initial in vitro studies using a cell-free system with purified PARP enzyme from calf thymus demonstrated an IC50 of 240 nM.[3] Further investigations in a cellular context, using hydrogen peroxide-stressed human cardiac myoblasts, showed a concentration-dependent inhibition of PARP activity with an IC50 of approximately 0.012 mM.[3] This water-soluble nature of 5-AIQ is a significant advantage over other potent PARP inhibitors like 1,5-dihydroxyisoquinoline and DPQ, which require dissolution in dimethylsulfoxide (DMSO), a solvent that can have confounding biological effects.[3]
The therapeutic potential of 5-AIQ has been explored in various preclinical models of inflammatory and ischemic conditions where PARP activation plays a significant pathological role. For instance, in a rat model of hemorrhagic shock, 5-AIQ administration attenuated organ injury and dysfunction.[3] Similarly, in a rat model of experimental periodontitis, daily intraperitoneal injections of 5-AIQ (5 mg/kg) significantly reduced inflammatory parameters, including neutrophil infiltration and alveolar bone destruction.[1] In a murine model of hepatic ischemia-reperfusion, 5-AIQ (3 mg/kg) was shown to reduce microvascular injury and necrotic/apoptotic cell damage.[4]
Crucially, from a drug development perspective, 5-AIQ has been evaluated for its genotoxic potential and was found to be non-genotoxic in a battery of in vitro and in vivo assays, including the bacterial reverse mutation test, in vitro chromosomal aberration test, and bone marrow micronucleus test in mice.[5] This favorable safety profile further underscores its potential as a therapeutic agent.
Comparative Analysis of Analogs: Structure-Activity Relationship (SAR) Insights
The 3,4-dihydroisoquinolin-1(2H)-one scaffold allows for substitutions at multiple positions, leading to a wide array of analogs with diverse biological activities. The following sections will compare 5-AIQ with analogs bearing modifications at other key positions.
Substitutions at the C4 Position
Research into 1-oxo-3,4-dihydroisoquinoline-4-carboxamides has yielded potent PARP inhibitors with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[6] In one study, a series of these carboxamides were synthesized and evaluated for their inhibitory activity against PARP1 and PARP2.[6] The structure-activity relationships for the amide portion were found to be quite defined.[6] This highlights the importance of the C4 position for modulating the potency and selectivity of these compounds.
Substitutions at the N2 Position
The nitrogen atom at the 2-position of the isoquinolinone ring is another critical site for modification. Studies have shown that the nature of the substituent at this position can significantly influence the biological activity of the resulting compound. For instance, the synthesis of various 3,4-dihydroisoquinolin-1(2H)-one derivatives with diverse substituents at the N2, C3, and C4 positions revealed compounds with potent antioomycete activity against the phytopathogen Pythium recalcitrans.[7] This suggests that by modifying the N2 position, the therapeutic application of the isoquinolinone scaffold can be expanded beyond PARP inhibition.
Substitutions at Other Positions (C3, C7, etc.)
The exploration of other substitution patterns has also yielded interesting results. For example, a series of 1,3-disubstituted 3,4-dihydroisoquinolines were synthesized and evaluated for their spasmolytic activity, demonstrating that modifications at the C1 and C3 positions can lead to muscle relaxant properties.[8] Furthermore, the introduction of substituents on the benzo portion of the isoquinolinone ring, such as at the C7 position, has been explored in the context of PARP inhibition, with some analogs showing promising activity.[9]
Quantitative Comparison of Biological Activity
The following table summarizes the reported biological activities of 5-AIQ and representative analogs. This data provides a quantitative basis for comparing their potency and potential therapeutic applications.
| Compound/Analog Class | Target(s) | Key Biological Activity | Reported IC50/EC50 | Reference(s) |
| 5-Aminoisoquinolin-1(2H)-one (5-AIQ) | PARP | Inhibition of PARP activity (cell-free) | 240 nM | [3] |
| PARP | Inhibition of PARP activity (cellular) | ~12 µM | [3] | |
| Inflammation | Reduction of neutrophil infiltration | - | [1] | |
| Ischemia-Reperfusion Injury | Attenuation of microvascular injury | - | [4] | |
| 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides | PARP1/2 | Inhibition of PARP activity | Varies with substitution | [6] |
| N2, C3, C4-substituted 3,4-dihydroisoquinolin-1(2H)-ones | Pythium recalcitrans | Antioomycete activity | EC50 of 14 µM for lead compound | [7] |
| 1,3-Disubstituted 3,4-dihydroisoquinolines | Smooth Muscle | Spasmolytic activity | - | [8] |
Experimental Protocols
To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of 5-AIQ and its analogs.
PARP Inhibition Assay (Colorimetric)
This protocol is based on commercially available colorimetric activity assay kits.
Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on the microplate wells. The incorporated biotinylated ADP-ribose is then detected by a streptavidin-HRP conjugate, and the signal is developed with a colorimetric HRP substrate.
Materials:
-
PARP1 or PARP2 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
Streptavidin-HRP
-
Colorimetric HRP substrate
-
Assay buffer
-
Stop solution
-
Test compounds (5-AIQ and analogs)
-
Positive control inhibitor (e.g., Olaparib)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
To each well of the histone-coated plate, add the assay buffer, PARP enzyme, and the test compound or vehicle control.
-
Initiate the reaction by adding biotinylated NAD+.
-
Incubate the plate at room temperature for the recommended time (typically 1 hour).
-
Wash the plate multiple times with a wash buffer to remove unbound reagents.
-
Add Streptavidin-HRP to each well and incubate.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add the colorimetric HRP substrate and incubate until a sufficient color develops.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for a colorimetric PARP inhibition assay.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line (e.g., Bcap37)[10]
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds (5-AIQ and analogs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10^5 cells/mL in 100 µL of medium per well.[10]
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle-only control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mechanism of Action: Beyond Catalytic Inhibition
While the primary mechanism of action of many PARP inhibitors is the competitive inhibition of the NAD+ binding site, leading to a loss of catalytic activity, there is a growing understanding of a second, crucial mechanism: PARP trapping .[11][12][13][14] This phenomenon involves the stabilization of the PARP-DNA complex, which can be more cytotoxic than catalytic inhibition alone, particularly in cancer cells with deficient homologous recombination repair.[11][12]
The ability of different PARP inhibitors to trap PARP on DNA varies. This differential trapping efficiency may explain some of the observed differences in their clinical efficacy and toxicity profiles.[2][11] Future studies on 5-AIQ and its analogs should aim to characterize their PARP trapping potential to gain a more complete understanding of their mechanism of action.
Caption: Simplified schematic of the PARP trapping mechanism.
Pharmacokinetic Considerations
The pharmacokinetic properties of a drug candidate are critical for its clinical success. While specific pharmacokinetic data for 5-AIQ hydrochloride is not extensively published, studies on other 3,4-dihydroisoquinolin-1(2H)-one derivatives have been conducted.[15] For instance, the in vitro metabolism and pharmacokinetic profiles of some analogs have been investigated, providing valuable insights into their potential for oral bioavailability, metabolic stability, and distribution.[15] Future research on 5-AIQ should include comprehensive pharmacokinetic studies to assess its drug-like properties.
Conclusion and Future Directions
5-Aminoisoquinolin-1(2H)-one has emerged as a promising, water-soluble PARP inhibitor with demonstrated efficacy in preclinical models of inflammation and ischemia-reperfusion injury, coupled with a favorable non-genotoxic profile. The 3,4-dihydroisoquinolin-1(2H)-one scaffold offers significant opportunities for the development of novel therapeutics through targeted modifications at various positions.
Future research should focus on:
-
A more detailed investigation of the structure-activity relationships of 5-substituted analogs to optimize potency and selectivity.
-
Evaluation of the PARP trapping potential of 5-AIQ and its derivatives to better understand their mechanism of action.
-
Comprehensive pharmacokinetic and ADME studies to assess the drug-like properties of lead candidates.
-
Exploration of the therapeutic potential of these compounds in various cancer models, particularly those with defects in DNA repair pathways.
By leveraging the insights presented in this guide, researchers can accelerate the development of the next generation of isoquinolinone-based therapeutics.
References
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Effects of 5-aminoisoquinolinone, a water-soluble, potent inhibitor of the activity of poly (ADP-ribose) polymerase on the organ injury and dysfunction caused by haemorrhagic shock. [Link]
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Discovery of novel 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones as potent and selective inhibitors of KDR: synthesis, SAR, and pharmacokinetic properties. [Link]
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5-Aminoisoquinolin-1(2H)-one, a water-soluble poly (ADP-ribose) polymerase (PARP) inhibitor reduces the evolution of experimental periodontitis in rats. [Link]
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Setting a Trap for PARP1 and PARP2. [Link]
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5-Aminoisoquinolinone, a Novel Inhibitor of Poly(adenosine Disphosphate-Ribose) Polymerase, Reduces Microvascular Liver Injury but Not Mortality Rate After Hepatic Ischemia-Reperfusion. [Link]
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PARP inhibitor reduces proliferation and increases apoptosis in breast cancer cells. [Link]
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Evaluation of 5-aminoisoquinoline (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo. [Link]
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Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. [Link]
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Targeted cancer therapy: choosing the right assay to assess PARP inhibitors. [Link]
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PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. [Link]
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Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. [Link]
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CHK2 inhibition provides a strategy to suppress hematological toxicity from PARP inhibitors. [Link]
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Sonochemical synthesis and biological evaluation of isoquinolin-1(2H)-one/isoindolin-1-one derivatives: Discovery of a positive ago-allosteric modulator (PAAM) of 5HT2CR. [Link]
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PARP10 3,4-dihydroisoquinolin-1(2H)-one (dq)-based inhibitors... [Link]
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Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship. [Link]
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New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. [Link]
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Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. [Link]
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Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. [Link]
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Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. [Link]
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1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. [Link]
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Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. [Link]
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Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]
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Derivatives of 5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione: Design, synthesis, and biological activity. [Link]
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Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and t. [Link]
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Synthesis of 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines and their actions at adrenoceptors in vivo and in vitro. [Link]
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In Vitro and In Vivo Evaluation of Inhalable Ciprofloxacin Sustained Release Formulations. [Link]
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A Comparative Guide to Confirming the Mechanism of Action of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride using PARP1 Knockout Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to definitively confirm the mechanism of action of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride (5-AIQ), a known Poly(ADP-ribose) polymerase (PARP) inhibitor.[1][2] The central thesis of this guide is the critical use of a PARP1 knockout model as the gold standard for validating the on-target effects of this compound. By comparing the cellular and molecular responses to 5-AIQ in wild-type versus PARP1-deficient systems, we can unequivocally attribute its pharmacological activity to the inhibition of PARP1.
Introduction: The Rationale for Targeting PARP1 and the Role of Knockout Models
Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR), playing a pivotal role in the repair of single-strand breaks (SSBs).[3] In the context of oncology, particularly in tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP1 creates a synthetic lethal scenario.[4][5][6][7][8] This vulnerability has been successfully exploited by a class of drugs known as PARP inhibitors.[9]
While 5-Amino-3,4-dihydroisoquinolin-1(2H)-one has been identified as a PARP inhibitor[1][2], rigorous validation of its specific engagement with PARP1 is essential for its development as a therapeutic agent. A knockout model provides the most definitive evidence of target engagement. If the effects of 5-AIQ are abrogated in cells lacking PARP1, it strongly supports a direct mechanism of action through this enzyme.
This guide will delineate the experimental workflow, from the generation of a PARP1 knockout cell line to a multi-pronged analysis of the compound's effects, providing a robust comparison with both a known PARP inhibitor, Olaparib, and a vehicle control.
Experimental Workflow for Mechanism of Action Confirmation
The following diagram illustrates the overarching experimental strategy to validate the PARP1-dependent mechanism of action of 5-AIQ.
Caption: Experimental workflow for validating the PARP1-dependent mechanism of 5-AIQ.
Phase 1: Generation and Validation of a PARP1 Knockout Model
The foundation of this validation strategy is a robust and well-characterized PARP1 knockout cell line. The CRISPR/Cas9 system offers a precise and efficient method for generating such a model.[10][11][12]
Detailed Protocol: PARP1 Knockout Cell Line Generation using CRISPR/Cas9
-
Cell Line Selection: Choose a human cell line relevant to the intended therapeutic area, for example, HeLa (cervical cancer) or DLD-1 (colorectal adenocarcinoma). The DLD-1 line is particularly useful as a BRCA2-deficient counterpart is also available, which is ideal for synthetic lethality studies.
-
gRNA Design and Synthesis: Design and synthesize single guide RNAs (sgRNAs) targeting an early exon of the PARP1 gene to induce a frameshift mutation and premature stop codon.
-
Transfection: Co-transfect the chosen cells with a Cas9-expressing plasmid and the PARP1-targeting sgRNA plasmid.
-
Single-Cell Cloning: After transfection, perform single-cell sorting into 96-well plates to isolate and expand individual clones.
-
Screening and Validation:
-
Genomic DNA Sequencing: Sequence the targeted region of the PARP1 gene in expanded clones to confirm the presence of insertions or deletions (indels) that result in a frameshift.
-
Western Blot Analysis: This is the critical validation step. Lyse the putative knockout clones and wild-type control cells and perform a Western blot using a validated anti-PARP1 antibody.[13][14][15] The absence of the PARP1 protein band in the knockout clones confirms successful gene knockout at the protein level.
-
Phase 2: Comparative Analysis of 5-AIQ in Wild-Type vs. PARP1 Knockout Cells
With a validated PARP1 knockout cell line, you can now perform a head-to-head comparison of the effects of 5-AIQ.
Experimental Design
-
Cell Lines: Wild-Type (WT) and PARP1 Knockout (KO)
-
Treatments:
-
Vehicle Control (e.g., DMSO)
-
This compound (dose-response)
-
Olaparib (a clinically approved PARP inhibitor, as a positive control; dose-response)
-
-
Assays:
-
PARP Activity Assay
-
Cell Viability/Cytotoxicity Assay
-
γ-H2AX Foci Formation Assay
-
In Vitro Assays for Mechanistic Confirmation
PARP Activity Assay
This assay directly measures the enzymatic activity of PARP. A colorimetric or chemiluminescent assay that detects the incorporation of biotinylated Poly(ADP-ribose) onto histone proteins is a reliable method.[16]
Expected Outcomes:
-
WT Cells: Treatment with both 5-AIQ and Olaparib should lead to a dose-dependent decrease in PARP activity.
-
PARP1 KO Cells: Basal PARP activity will be significantly lower. Treatment with 5-AIQ and Olaparib should show no further significant reduction in the residual PARP activity (which may be attributable to other PARP family members like PARP2).
Hypothetical Data: PARP Activity Inhibition
| Treatment | WT Cells (% PARP Activity) | PARP1 KO Cells (% PARP Activity) |
| Vehicle | 100% | ~15% |
| 5-AIQ (1 µM) | 25% | ~14% |
| 5-AIQ (10 µM) | 5% | ~15% |
| Olaparib (1 µM) | 20% | ~13% |
| Olaparib (10 µM) | 3% | ~14% |
Cell Viability/Cytotoxicity Assay
To assess the functional consequence of PARP inhibition, a cell viability assay is crucial. For an even more powerful demonstration, this can be performed in a cell line with a compromised HR pathway (e.g., DLD-1 BRCA2-/-) to demonstrate synthetic lethality.
Expected Outcomes:
-
WT Cells: 5-AIQ and Olaparib are expected to have a modest effect on cell viability.
-
PARP1 KO Cells: These cells should be relatively insensitive to 5-AIQ and Olaparib, as the primary target is absent.
-
BRCA2-/- Cells (if used): These cells should show a high degree of sensitivity to both 5-AIQ and Olaparib, demonstrating the principle of synthetic lethality.
Hypothetical Data: Cell Viability (IC50 Values)
| Cell Line | 5-AIQ IC50 | Olaparib IC50 |
| WT | > 50 µM | > 50 µM |
| PARP1 KO | > 100 µM | > 100 µM |
| BRCA2-/- | 0.5 µM | 0.2 µM |
γ-H2AX Foci Formation Assay
The phosphorylation of histone H2AX (γ-H2AX) is a sensitive marker of DNA double-strand breaks (DSBs).[17][18][19] PARP inhibition leads to the accumulation of SSBs, which can collapse replication forks and result in DSBs, thus increasing γ-H2AX foci.
Expected Outcomes:
-
WT Cells: Treatment with 5-AIQ and Olaparib will induce a significant, dose-dependent increase in the number of γ-H2AX foci per cell.
-
PARP1 KO Cells: The induction of γ-H2AX foci by 5-AIQ and Olaparib will be significantly attenuated or completely absent, as the initial insult (PARP1 inhibition) is not occurring.
Caption: Logic of γ-H2AX foci formation in WT vs. PARP1 KO cells upon 5-AIQ treatment.
Phase 3: In Vivo Confirmation (Optional Extension)
To translate these in vitro findings, a tumor xenograft study using immunodeficient mice is the next logical step.
Experimental Design:
-
Models: Mice bearing xenografts of WT and PARP1 KO cells.
-
Treatments: Vehicle, 5-AIQ, and Olaparib administered systemically.
-
Endpoints: Tumor growth inhibition and pharmacodynamic analysis of γ-H2AX and PAR levels in tumor tissues.
Expected Outcomes:
-
WT Xenografts: Treatment with 5-AIQ and Olaparib, especially in a BRCA-deficient background, should significantly inhibit tumor growth.
-
PARP1 KO Xenografts: The anti-tumor efficacy of 5-AIQ and Olaparib will be substantially reduced or eliminated.
Conclusion
The use of a PARP1 knockout model provides an unambiguous method to confirm that the mechanism of action of this compound is indeed through the inhibition of PARP1. The abrogation of its effects on PARP activity, cell viability (particularly in a synthetic lethal context), and DNA damage markers in the absence of PARP1 constitutes definitive evidence of its on-target activity. This rigorous, comparative approach is indispensable for the preclinical development of targeted therapies and ensures a solid foundation for further translational studies.
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Generation of PARP1 gene knockout human embryonic stem cell line using CRISPR/Cas9. (2021). Stem Cell Research. [Link]
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Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. (2025). Annals of Urologic Oncology. [Link]
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PARP inhibitors: Synthetic Lethality. (2016). theGIST. [Link]
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Drug-Driven Synthetic Lethality: Bypassing Tumor Cell Genetics with a Combination of AsiDNA and PARP Inhibitors. (2016). Clinical Cancer Research. [Link]
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Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. (n.d.). NIH. [Link]
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Transcriptomic Analysis of CRISPR/Cas9-Mediated PARP1-Knockout Cells under the Influence of Topotecan and TDP1 Inhibitor. (n.d.). PubMed Central. [Link]
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Histone γH2AX and Poly(ADP ribose) as Clinical Pharmacodynamic Biomarkers. (n.d.). NIH. [Link]
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PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. (n.d.). AACR Journals. [Link]
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Generation of PARP1 gene knockout human embryonic stem cell line using CRISPR/Cas9. (2025). ResearchGate. [Link]
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A Knockout of Poly(ADP-Ribose) Polymerase 1 in a Human Cell Line: An Influence on Base Excision Repair Reactions in Cellular Extracts. (2024). PubMed. [Link]
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5-Aminoisoquinolin-1(2H)-one, a water-soluble poly (ADP-ribose) polymerase (PARP) inhibitor reduces the evolution of experimental periodontitis in rats. (2007). PubMed. [Link]
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The PARP-1 Inhibitor Olaparib Causes Retention of γ-H2AX Foci in BRCA1 Heterozygote Cells Following Exposure to Gamma Radiation. (n.d.). Scirp.org. [Link]
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Analysis of PARP1 cleavage by Western blotting. HAP1 WT and HAP1 PARP1... (n.d.). ResearchGate. [Link]
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PARP inhibition of hypoxic tumor cells in vivo induces cell death. A,... (n.d.). ResearchGate. [Link]
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Venadaparib Is a Novel and Selective PARP Inhibitor with Improved Physicochemical Properties, Efficacy, and Safety. (n.d.). NIH. [Link]
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A Technical Guide to In Vitro Reproducibility with 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride: A Comparative Analysis
This guide provides an in-depth technical analysis of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride, a potent and water-soluble PARP-1 inhibitor. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of its in vitro application, focusing on reproducibility and offering a comparative perspective against other well-established PARP inhibitors. Our objective is to equip you with the foundational knowledge and detailed protocols necessary to integrate this compound into your research with confidence and scientific rigor.
The Central Role of PARP Inhibition in Modern Research
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to cellular homeostasis, with PARP-1 being a key player in the DNA damage response (DDR).[1] Specifically, PARP-1 is a primary sensor of DNA single-strand breaks (SSBs) and initiates their repair through the base excision repair (BER) pathway.[2] This process involves the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, which in turn recruit the necessary DNA repair machinery.
The therapeutic potential of PARP inhibitors (PARPis) lies in the concept of synthetic lethality . In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication.[3] These cells are unable to efficiently repair these DSBs, resulting in genomic instability and, ultimately, cell death.[4]
A critical aspect of PARPi efficacy is the phenomenon of PARP trapping . This occurs when the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex, preventing its dissociation from the site of damage.[5] This trapped complex can itself be cytotoxic, further enhancing the therapeutic effect of the inhibitor.[6]
Diagram of the PARP Signaling Pathway and the Principle of Synthetic Lethality
Caption: Mechanism of PARP inhibition and synthetic lethality.
Profiling this compound
This compound, hereafter referred to as 5-AIQ HCl, is a potent and selective inhibitor of PARP-1.[7] A key distinguishing feature of this compound is its water solubility, which offers a significant advantage in in vitro experimental setups by obviating the need for organic solvents like DMSO that can have confounding effects on cellular systems.[7]
Enzymatic Potency
In a cell-free enzymatic assay using purified PARP from calf thymus, 5-AIQ has demonstrated a half-maximal inhibitory concentration (IC50) of 240 nM. This positions it as a potent inhibitor of PARP activity.
Preclinical Observations
Studies have shown that 5-AIQ is non-mutagenic, suggesting it does not cause DNA damage under normal conditions.[7] Its anti-inflammatory and immunomodulatory properties have been explored in various experimental models, highlighting its potential beyond oncology research.[7]
A Comparative Overview of PARP Inhibitors
To contextualize the in vitro performance of 5-AIQ HCl, it is essential to compare it with other widely used and clinically approved PARP inhibitors. The table below summarizes the reported enzymatic IC50 values and PARP trapping efficiencies for several key comparators. It is important to note that direct head-to-head comparative studies involving 5-AIQ HCl in cancer cell lines are not extensively available in the public domain. The data presented for the comparators are derived from various sources and should be interpreted as a general guide to their relative potencies.
| Compound | Enzymatic IC50 (PARP-1) | Relative PARP Trapping Potency | Key Characteristics |
| 5-Amino-3,4-dihydroisoquinolin-1(2H)-one HCl | 240 nM[7] | Data not publicly available | Water-soluble, selective for PARP-1[7] |
| Olaparib | ~1-5 nM[2] | Moderate[5] | Oral PARP-1/2 inhibitor, widely used in research and clinically approved[2] |
| Rucaparib | ~1-2 nM[8] | Moderate to high[5] | Oral PARP-1/2 inhibitor, clinically approved[8] |
| Niraparib | ~2-4 nM[8] | High[5] | Oral PARP-1/2 inhibitor, clinically approved[8] |
| Talazoparib | ~1 nM[8] | Very High (most potent trapper)[5] | Oral PARP-1/2 inhibitor, potent PARP trapper, clinically approved[8] |
| Veliparib | ~2-5 nM[2] | Low[6] | Oral PARP-1/2 inhibitor, weak PARP trapper[6] |
Note: IC50 and trapping values can vary depending on the specific assay conditions and cell lines used.
Ensuring Reproducibility: Standardized In Vitro Protocols
The reproducibility of in vitro experiments is paramount for generating reliable and translatable data. This section provides detailed, step-by-step protocols for key assays used to evaluate PARP inhibitors. Adherence to these standardized methods will help ensure consistency across experiments and between different laboratories.
PARP Enzymatic Activity Assay (Chemiluminescent)
This assay quantifies the enzymatic activity of PARP by measuring the incorporation of biotinylated ADP-ribose into histone proteins.
Diagram of the PARP Enzymatic Activity Assay Workflow
Caption: Workflow for a chemiluminescent PARP enzymatic assay.
Protocol:
-
Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Reagent Preparation: Prepare serial dilutions of 5-AIQ HCl and control inhibitors in assay buffer.
-
Enzyme Reaction: Add PARP-1 enzyme to each well, followed by the test inhibitors or vehicle control.
-
Initiation: Initiate the reaction by adding a mixture of biotinylated NAD+ to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for the PARylation reaction to occur.
-
Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP conjugate to each well and incubate.
-
Signal Generation: After another wash step, add a chemiluminescent HRP substrate.
-
Data Acquisition: Immediately measure the luminescence using a plate reader. The signal intensity is proportional to PARP activity.
Cell Viability Assay (MTT-based)
This assay assesses the cytotoxic effect of PARP inhibitors on cancer cell lines, particularly comparing their efficacy in HR-deficient (e.g., BRCA1/2 mutant) versus HR-proficient cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., BRCA1-mutant HCC1937 and BRCA-wild-type MCF-7) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of 5-AIQ HCl and control inhibitors. Include a vehicle-only control.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
PARP Trapping Assay (Fluorescence Polarization)
This assay specifically measures the ability of an inhibitor to trap PARP-1 on a DNA substrate.
Diagram of the PARP Trapping Assay Principle
Caption: Principle of the fluorescence polarization-based PARP trapping assay.
Protocol:
-
Reaction Setup: In a black 384-well plate, combine PARP-1 enzyme, a fluorescently labeled DNA oligonucleotide probe, and assay buffer.
-
Inhibitor Addition: Add serial dilutions of 5-AIQ HCl or control inhibitors.
-
Incubation: Incubate at room temperature to allow the inhibitor to bind to the PARP-1/DNA complex.
-
Reaction Initiation: Initiate the PARylation reaction by adding NAD+.
-
Data Acquisition: Measure the fluorescence polarization (FP) at various time points using a suitable plate reader. A higher FP signal indicates that the fluorescent DNA probe is part of a larger complex (i.e., PARP-1 is trapped), while a lower FP signal indicates that PARP-1 has dissociated.
Discussion and Future Directions
This compound presents itself as a valuable research tool due to its potent PARP-1 inhibition and advantageous water solubility. The provided protocols offer a standardized framework for its in vitro characterization, which is essential for ensuring the reproducibility and comparability of experimental data.
The primary gap in the current understanding of 5-AIQ HCl is the lack of direct, publicly available comparative data on its cytotoxicity in cancer cell lines and its PARP trapping efficiency relative to other established inhibitors. Future studies should focus on head-to-head comparisons with compounds like Olaparib and Talazoparib in well-characterized, isogenic cell line pairs (BRCA-mutant vs. BRCA-wild-type). Such data will be crucial for fully elucidating its potential and positioning it within the landscape of PARP inhibitors.
By employing the rigorous methodologies outlined in this guide, researchers can contribute to building a comprehensive and reproducible dataset for 5-AIQ HCl, thereby accelerating our understanding of its biological effects and potential therapeutic applications.
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Quantitative Determination of 5-Aminoisoquinoline, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study. (2022). MDPI. [Link]
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The indenoisoquinoline TOP1 inhibitors selectively target homologous recombination deficient- and Schlafen 11-positive cancer cells and synergize with olaparib. (2021). NIH. [Link]
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5-Aminoisoquinolin-1(2H)-one, a water-soluble poly (ADP-ribose) polymerase (PARP) inhibitor reduces the evolution of experimental periodontitis in rats. (2007). PubMed. [Link]
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Abstract 1272: In vitro cellular profiling of AZD5305, novel PARP1-selective inhibitor and trapper. (2022). ResearchGate. [Link]
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PARP inhibitors in ovarian cancer: evidence, experience and clinical potential. (2017). PMC. [Link]
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Mechanistic Dissection of PARP1 Trapping and the Impact onIn VivoTolerability and Efficacy of PARP Inhibitors. (2016). NMS Group. [Link]
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Perspectives on PARP Inhibitor Combinations for Ovarian Cancer. (2021). Frontiers in Oncology. [Link]
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An Isoquinolin-1(2H)-Imine Derivative Induces Cell Death via Generation of Reactive Oxygen Species and Activation of JNK in Human A549 Cancer Cells. (2017). PubMed. [Link]
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The indenoisoquinolines TOP1 inhibitors show selective cytotoxicity for... (n.d.). ResearchGate. [Link]
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Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors: Synthetic Lethal Strategies That Impact Overall Survival. (2021). MDPI. [Link]
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Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. (2021). MDPI. [Link]
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Distinct implications of different BRCA mutations: efficacy of cytotoxic chemotherapy, PARP inhibition and clinical outcome in ovarian cancer. (2017). Dove Press. [Link]
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Investigation the Role of PARP Inhibitors in Ovarian Cancer Using In vitro Models and Clinical Samples. (n.d.). Brunel University London. [Link]
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BRCA1 and BRCA2: from cancer susceptibility to synthetic lethality. (2023). PMC. [Link]
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PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. (2018). PMC. [Link]
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Cross-Validation of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one Hydrochloride Activity in Different Cell Lines: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to cross-validate the activity of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride, a potent Poly (ADP-ribose) polymerase (PARP) inhibitor, across a panel of clinically relevant cell lines. By objectively comparing its performance and providing detailed experimental methodologies, this document aims to facilitate robust preclinical assessment of this compound.
Introduction: The Rationale for Targeting PARP and the Significance of this compound
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway.[1][2] They play a pivotal role in the repair of single-strand breaks (SSBs) in DNA.[1][3] In cancer therapy, the inhibition of PARP has emerged as a powerful strategy, especially in tumors with pre-existing defects in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[3][4] This concept, known as synthetic lethality, arises because the inhibition of PARP in a cell that has a compromised homologous recombination (HR) pathway for repairing double-strand breaks (DSBs) leads to an accumulation of cytotoxic DNA lesions and ultimately, cell death.[5][6]
This compound belongs to the class of small molecule PARP inhibitors. Its structural features are designed to compete with the natural substrate, NAD+, at the catalytic domain of PARP, thereby preventing the synthesis of poly (ADP-ribose) chains that are essential for recruiting other DNA repair factors.[1][7] The validation of its efficacy and selectivity across diverse cancer cell line models is a crucial step in its preclinical development. This guide outlines a systematic approach to achieve this, focusing on cell lines with varying BRCA status to underscore the principle of synthetic lethality.
Experimental Workflow for Cross-Validation
A logical and stepwise experimental workflow is essential for the rigorous evaluation of this compound. The following diagram illustrates the proposed validation process, from cell line selection to data analysis.
Caption: Experimental workflow for cross-validation.
Detailed Experimental Protocols
Part 1: Cell Culture and Compound Preparation
1.1. Cell Line Selection and Maintenance:
-
Rationale: To validate the synthetic lethality mechanism, it is crucial to select a panel of cell lines with well-characterized BRCA1/2 status. Comparing the compound's activity in BRCA-mutant (HR-deficient) versus BRCA-wildtype (HR-proficient) cells is a cornerstone of this validation.
-
Recommended Cell Lines:
-
Culture Conditions: Cells should be cultured in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
1.2. Compound Preparation:
-
Prepare a stock solution of this compound in sterile DMSO.
-
As a positive control, prepare a stock solution of a clinically approved PARP inhibitor (e.g., Olaparib, Rucaparib) at the same concentration.[5][4]
-
Prepare serial dilutions of the compounds in the appropriate cell culture medium immediately before use.
Part 2: In Vitro Assays
2.1. Cell Viability Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[10][11][12]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]
-
Treat the cells with increasing concentrations of this compound and the control PARP inhibitor for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][11][12]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9][10][12]
-
Measure the absorbance at 570 nm using a microplate reader.[9][12]
-
2.2. Apoptosis Assay (Caspase-3/7 Activity)
-
Principle: Caspases-3 and -7 are key effector caspases that are activated during the execution phase of apoptosis.[13] Assays like the Caspase-Glo® 3/7 assay provide a luminescent readout that is proportional to the amount of active caspase-3 and -7.[14]
-
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with the compounds as described for the viability assay.
-
After the desired treatment period (e.g., 48 hours), add the Caspase-Glo® 3/7 reagent to each well.[14]
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate reader.
-
2.3. PARP Activity Assay
-
Principle: To confirm that this compound directly inhibits its intended target, a PARP activity assay is essential. This can be performed using cell lysates or purified PARP enzyme.[7][15] These assays typically measure the consumption of NAD+ or the production of poly(ADP-ribose) (PAR).[2][7]
-
Protocol (using a NAD/NADH-Glo™ Assay as an example): [7]
-
Prepare cell lysates from cells treated with the compound for a short duration (e.g., 1-2 hours).
-
In a 384-well plate, combine the cell lysate with a reaction buffer containing activated DNA and NAD+.[7]
-
Incubate the reaction to allow for PARP activity.
-
Add the NAD/NADH-Glo™ detection reagent, which measures the amount of remaining NAD+.[7]
-
Measure the luminescent signal. A decrease in signal indicates NAD+ consumption and thus PARP activity, while a sustained signal indicates PARP inhibition.
-
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative IC50 Values (µM) of this compound and Control PARP Inhibitor
| Cell Line | BRCA Status | 5-Amino-3,4-dihydroisoquinolin-1(2H)-one HCl (IC50) | Control PARP Inhibitor (IC50) |
| MDA-MB-436 | BRCA1-mutant | [Expected: Low µM] | [Expected: Low µM] |
| UWB1.289 | BRCA1-mutant | [Expected: Low µM] | [Expected: Low µM] |
| CAPAN-1 | BRCA2-mutant | [Expected: Low µM] | [Expected: Low µM] |
| MDA-MB-231 | BRCA-wildtype | [Expected: High µM or inactive] | [Expected: High µM or inactive] |
| MCF-7 | BRCA-wildtype | [Expected: High µM or inactive] | [Expected: High µM or inactive] |
| A549 | BRCA-wildtype | [Expected: High µM or inactive] | [Expected: High µM or inactive] |
Table 2: Induction of Apoptosis (Fold-change in Caspase-3/7 Activity vs. Vehicle Control)
| Cell Line | BRCA Status | 5-Amino-3,4-dihydroisoquinolin-1(2H)-one HCl | Control PARP Inhibitor |
| MDA-MB-436 | BRCA1-mutant | [Expected: Significant increase] | [Expected: Significant increase] |
| UWB1.289 | BRCA1-mutant | [Expected: Significant increase] | [Expected: Significant increase] |
| MDA-MB-231 | BRCA-wildtype | [Expected: Minimal to no increase] | [Expected: Minimal to no increase] |
Table 3: Inhibition of PARP Activity (% Inhibition at 1 µM)
| Assay Type | 5-Amino-3,4-dihydroisoquinolin-1(2H)-one HCl | Control PARP Inhibitor |
| Cell-based Assay | [Expected: >90%] | [Expected: >90%] |
| Biochemical Assay | [Expected: >90%] | [Expected: >90%] |
Mechanistic Context: The PARP Signaling Pathway
To fully appreciate the mechanism of action of this compound, it is helpful to visualize the PARP signaling pathway in the context of DNA repair.
Caption: Simplified PARP signaling pathway.
Conclusion
The cross-validation of this compound's activity is a critical phase in its preclinical evaluation. The experimental framework detailed in this guide provides a robust methodology for assessing its potency, selectivity, and mechanism of action. By demonstrating significantly higher cytotoxicity in BRCA-deficient cell lines compared to their wildtype counterparts, researchers can build a strong case for its therapeutic potential based on the principle of synthetic lethality. The inclusion of established PARP inhibitors as controls and direct measurement of target engagement will ensure the generation of high-quality, reliable data to support further development.
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MDPI. (2020, March 30). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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PubMed. (2021, August 7). PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. Retrieved from [Link]
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Assay-Protocol. (n.d.). PARP. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Bio-protocol. (n.d.). Caspase-3/7 Apoptosis Assay. Retrieved from [Link] caspase-3-7-apoptosis-assay
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Frontiers. (n.d.). PARP inhibitor synthetic lethality in ATM biallelic mutant cancer cell lines is associated with BRCA1/2 and RAD51 downregulation. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, July 16). Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches. Retrieved from [Link]
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BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). Retrieved from [Link]
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Defense Technical Information Center. (n.d.). Novel Mechanisms of PARP inhibitor resistance in BRCA1-deficient Breast Cancers. Retrieved from [Link]
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PubMed Central. (2025, September 25). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. Retrieved from [Link]
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Molecular Devices. (n.d.). EarlyTox Caspase-3/7 NucView 488 Assay Kits. Retrieved from [Link]
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MilliporeSigma. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]
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National Center for Biotechnology Information. (2025, September 22). Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies. Retrieved from [Link]
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National Center for Biotechnology Information. (2012, August 9). Cross-platform pathway-based analysis identifies markers of response to the PARP inhibitor olaparib. Retrieved from [Link]
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YouTube. (2024, May 9). Understanding and Overcoming PARP Inhibitor Resistance. Retrieved from [Link]
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bioRxiv. (2022, January 24). Differences in durability of PARP inhibition by clinically approved PARP inhibitors: implications for combinations and scheduling. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of the sensitivity patterns in the three PARP inhibitors.... Retrieved from [Link]
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French-Ukrainian Journal of Chemistry. (n.d.). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, April 3). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]
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Royal Society of Chemistry. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]
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MDPI. (2023, September 20). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Retrieved from [Link]
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A Head-to-Head Comparison of PARP Inhibitors: Profiling 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride in the Context of Clinically Approved Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone, particularly for tumors harboring defects in DNA damage repair pathways.[1] This guide provides a comprehensive comparison of the research compound 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride, widely known in its active form as 5-Aminoisoquinolin-1(2H)-one (5-AIQ), with established, clinically approved PARP inhibitors. By contextualizing 5-AIQ against these benchmarks, we aim to equip researchers with the insights needed to effectively utilize this tool in their investigations.
The Dual Mechanisms of PARP Inhibition: A Foundation for Comparison
The therapeutic efficacy of PARP inhibitors stems from their ability to disrupt the cellular DNA damage response (DDR). This is primarily achieved through two distinct but interconnected mechanisms: catalytic inhibition and PARP trapping.
-
Catalytic Inhibition : PARP enzymes, particularly PARP1 and PARP2, are activated by single-strand DNA breaks (SSBs). Upon activation, they utilize NAD+ as a substrate to synthesize long chains of poly (ADP-ribose) (PAR) on themselves and other nuclear proteins.[2] This PARylation acts as a scaffold to recruit other DNA repair proteins. PARP inhibitors are NAD+ mimetics that bind to the catalytic domain of PARP, preventing PAR chain synthesis and subsequent recruitment of the repair machinery.[3]
-
PARP Trapping : Beyond just inhibiting their enzymatic activity, many PARP inhibitors lock the PARP enzyme onto the DNA at the site of damage.[4] This "trapped" PARP-DNA complex is a significant physical obstruction to DNA replication and transcription. The collision of a replication fork with a trapped PARP complex can lead to the collapse of the fork and the formation of a more cytotoxic double-strand break (DSB).[4] The potency of PARP trapping varies significantly among different inhibitors and is a critical determinant of their overall cytotoxicity.[4]
In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the DSBs generated by PARP trapping cannot be efficiently repaired. This leads to genomic instability and, ultimately, cell death through a process known as synthetic lethality.[1][5]
Caption: Step-by-step workflow for a PARP enzymatic activity ELISA.
Methodology:
-
Plate Coating : Coat a 96-well plate with histone proteins and incubate overnight at 4°C. Wash the plate with PBS-T (Phosphate Buffered Saline with 0.05% Tween-20).
-
Reaction Setup : Add activated DNA (to stimulate the enzyme), recombinant PARP enzyme, a reaction buffer containing biotinylated NAD+, and varying concentrations of the test inhibitor to the wells.
-
Enzymatic Reaction : Incubate the plate at room temperature for 1 hour to allow the PARylation reaction to proceed.
-
Washing : Wash the plate multiple times with PBS-T to remove the enzyme, inhibitor, and unbound NAD+.
-
Detection : Add Streptavidin-HRP conjugate to each well and incubate for 1 hour. The streptavidin will bind to the biotinylated PAR chains attached to the histones.
-
Substrate Addition : After another wash step, add a chemiluminescent or colorimetric HRP substrate. 7. Data Acquisition : Read the signal (luminescence or absorbance) using a microplate reader.
-
Analysis : Plot the signal intensity against the inhibitor concentration to determine the IC50 value (the concentration at which 50% of the enzymatic activity is inhibited).
PARP Trapping Assay (Fluorescence Polarization-based)
This homogeneous assay measures the ability of an inhibitor to trap PARP1 on a fluorescently labeled DNA oligonucleotide duplex.
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A Senior Application Scientist's Guide to Validating the Specificity of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride
For researchers and drug development professionals, the ultimate utility of a chemical probe or therapeutic candidate hinges on its specificity. An inhibitor that engages numerous off-targets can produce misleading experimental results and unforeseen toxicities. This guide provides an in-depth, technically-grounded framework for validating the specificity of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride, a potent inhibitor of Poly(ADP-ribose) Polymerase (PARP).
The isoquinolinone scaffold is a well-established pharmacophore for PARP inhibition.[1] Compounds like 5-Amino-3,4-dihydroisoquinolin-1(2H)-one are designed to compete with the native substrate, nicotinamide adenine dinucleotide (NAD+), at the catalytic domain of PARP enzymes, primarily PARP1 and PARP2.[2] These enzymes are critical sentinels of DNA integrity, orchestrating the repair of single-strand breaks (SSBs).[2] Inhibiting PARP in cancers with existing DNA repair defects, such as those with BRCA1/2 mutations, leads to the accumulation of cytotoxic double-strand breaks and cell death—a concept known as synthetic lethality.[2]
However, the PARP family has multiple members, and unintended inhibition of other enzymes can lead to off-target effects.[3][4] Therefore, a rigorous, multi-tiered validation strategy is not just recommended; it is essential. This guide outlines a logical experimental cascade, from initial biochemical verification to proteome-wide profiling in a cellular context, to build a comprehensive specificity profile.
A Multi-Tiered Strategy for Specificity Validation
A robust validation workflow proceeds from the simplest, most controlled system (in vitro) to the most complex and physiologically relevant (in situ and proteome-wide). This tiered approach ensures that resources are used efficiently, with each stage building confidence and informing the next.
Tier 1: In Vitro Biochemical Potency and Selectivity
The Causality: Before investing in complex cellular assays, it is crucial to confirm that the compound inhibits its intended target(s) and to quantify its selectivity against closely related family members. This is the foundational measurement of a molecule's intrinsic inhibitory potential.
The Experiment: PARP Family Enzymatic Assay This experiment measures the concentration of the inhibitor required to reduce the enzymatic activity of a panel of purified PARP enzymes by 50% (the IC50 value). A highly selective compound will exhibit a significantly lower IC50 for its primary target (e.g., PARP1) than for other PARP isoforms.
Comparative Data: While specific data for this compound is not broadly published, we can establish a benchmark using well-characterized clinical PARP inhibitors. A successful validation would place the new compound within a compelling performance window relative to these standards.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Selectivity (PARP2/PARP1) | PARP Trapping Potency |
| Olaparib | ~1-5 | ~1-5 | ~1x | Moderate |
| Rucaparib | ~1.8 | ~0.2-0.3 | ~0.15x | Moderate |
| Niraparib | ~3.8 | ~2.1 | ~0.55x | High |
| Talazoparib | ~0.6 | ~0.2 | ~0.33x | Very High[5] |
| 5-ADHV (Hypothetical) | TBD | TBD | TBD | TBD |
| Data synthesized from multiple sources for comparative purposes.[4][5][6][7] |
Experimental Protocol: In Vitro PARP1 Fluorometric Assay
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution series of the inhibitor in PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).[8]
-
Prepare a solution of recombinant human PARP1 enzyme and activated DNA (e.g., sheared salmon sperm DNA) in assay buffer.[8][9]
-
Prepare a solution of the substrate, β-NAD+, in assay buffer.[10]
-
-
Assay Execution:
-
In a 384-well black plate, add 5 µL of the inhibitor dilutions or vehicle control (DMSO) to appropriate wells.[8]
-
Add 10 µL of the PARP1 enzyme/activated DNA mixture to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 10 µL of the β-NAD+ solution to each well.[8]
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Signal Detection:
-
Stop the reaction and develop the signal using a commercial NAD+ detection kit (which typically uses nicotinamidase and a developer reagent to produce a fluorescent signal).
-
Read the fluorescence on a compatible plate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle (100% activity) and no-enzyme (0% activity) controls.
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Tier 2: Cellular Target Engagement
The Causality: A compound's biochemical potency does not guarantee it will engage its target in the complex milieu of a living cell. Factors like cell permeability, efflux pumps, and intracellular metabolism can drastically alter its effective concentration. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying that a drug physically binds to its target inside intact cells.[11][12][13]
The Principle of CETSA: CETSA is based on the principle of ligand-induced thermal stabilization.[14] When a protein binds to a ligand (like our inhibitor), its structure becomes more stable and resistant to heat-induced denaturation. By heating cells treated with the inhibitor across a temperature gradient, we can measure the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve to a higher temperature indicates direct target engagement.[11][15]
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a BRCA-deficient cancer cell line) to ~80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR thermocycler, followed by a cooling step.[14]
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection via Western Blot:
-
Collect the supernatant (soluble fraction).
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PARP1, followed by an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble PARP1 relative to the non-heated control against the temperature for both vehicle- and inhibitor-treated samples. A rightward shift in the curve for the treated sample confirms target engagement.
-
Tier 3: Unbiased, Proteome-Wide Off-Target Profiling
The Causality: While CETSA confirms on-target engagement, it doesn't reveal unintended interactions. To build a comprehensive and trustworthy specificity profile, we must actively search for off-targets across the entire proteome. Small molecule drugs, particularly those targeting nucleotide-binding sites, can have unanticipated interactions with other enzyme classes like kinases.[16][17]
The Experiments: Thermal Proteome Profiling (TPP) and Chemical Proteomics
-
Thermal Proteome Profiling (TPP): This is a powerful extension of CETSA that uses quantitative mass spectrometry instead of Western blotting.[11] It allows for the simultaneous assessment of thermal stability changes for thousands of proteins, providing an unbiased view of a drug's targets and off-targets in a single experiment.[18]
-
Chemical Proteomics / Kinome Scanning: This approach involves screening the inhibitor against large, defined panels of proteins.[19][20] For example, a kinome scan will quantitatively measure the binding affinity of the compound against hundreds of human kinases.[17][][22] This is particularly important as the ATP-binding pocket of kinases can sometimes accommodate PARP inhibitors. While PARP inhibitors as a class are generally more selective than kinase inhibitors, some have shown kinase off-targets.[16]
| Method | Principle | Output | Key Advantage |
| Thermal Proteome Profiling (TPP) | Mass spectrometry-based detection of global protein thermal stability shifts in cells.[11] | Proteome-wide list of proteins stabilized or destabilized by the compound. | Unbiased, in-cell discovery of novel on- and off-targets. |
| Chemical Proteomics (e.g., KINOMEscan®) | In vitro competition binding assay against a large panel of purified kinases.[17][23] | Quantitative dissociation constants (Kd) for hundreds of kinases. | High-throughput, quantitative assessment against a specific, high-value target class. |
Interpreting the Data: The goal is to find minimal "hits" in these unbiased screens. For TPP, few proteins outside of PARP1 and PARP2 should show significant thermal stabilization. For a kinome scan, the compound should show weak or no binding to the vast majority of kinases tested. Any identified off-targets must be further investigated to determine if the interaction is relevant at the concentrations used to achieve PARP inhibition in cells.
Conclusion and Authoritative Perspective
Validating the specificity of a compound like this compound is a systematic process of building evidence. No single experiment is sufficient. By progressing through a logical cascade—from biochemical potency against the target family, to direct confirmation of cellular engagement, and finally to an unbiased search for off-targets across the proteome—researchers can build a robust and trustworthy specificity profile.
This rigorous approach is the cornerstone of good science. It ensures that downstream biological observations are correctly attributed to the on-target activity of the inhibitor, providing a solid foundation for further drug development and mechanistic studies. PARP inhibitors have shown tremendous clinical promise, but their ultimate success and safety profile depend on a deep understanding of their molecular interactions, a process that begins with the foundational validation strategy outlined in this guide.[6][24]
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Cuzzocrea, S., et al. (2007). 5-Aminoisoquinolin-1(2H)-one, a water-soluble poly (ADP-ribose) polymerase (PARP) inhibitor reduces the evolution of experimental periodontitis in rats. Journal of Clinical Periodontology, 34(2), 95-102. Available from: [Link]
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A Researcher's Guide to In Vitro-In Vivo Correlation (IVIVC) for Novel PARP Inhibitors: Efficacy Analysis of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride
This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for the investigational compound 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride, a novel molecule within the promising class of Poly(ADP-ribose) polymerase (PARP) inhibitors. We will objectively compare its performance against established, FDA-approved PARP inhibitors—Olaparib and Talazoparib—grounding our analysis in detailed experimental protocols and supporting data.
The core objective is to bridge the gap between early-stage laboratory findings and preclinical efficacy, a critical step in drug development that enhances understanding, streamlines optimization, and supports regulatory decisions.[1][2]
The Scientific Premise: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the cellular DNA damage response. They are critical for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[3] In cancers with deficiencies in other DNA repair mechanisms, such as those with mutations in the BRCA1 or BRCA2 genes, the cell becomes heavily reliant on PARP for survival.
Inhibition of PARP in these homologous recombination (HR)-deficient cells prevents the repair of SSBs. During DNA replication, these unrepaired SSBs collapse replication forks, leading to the formation of lethal double-strand breaks (DSBs).[4][5] Because the HR pathway is already compromised, the cell cannot repair these DSBs, resulting in genomic instability and cell death. This concept, where a defect in two different pathways simultaneously is lethal while a defect in either one alone is not, is known as "synthetic lethality".[5][6][7]
Modern PARP inhibitors exhibit a dual mechanism: not only do they inhibit the catalytic activity of PARP, but they also "trap" the PARP enzyme on the DNA at the site of damage.[6] This PARP-DNA complex is highly cytotoxic as it physically obstructs DNA replication and repair processes.[8][9] The potency of this trapping effect varies among inhibitors and is a key determinant of their overall efficacy.[10]
Caption: Mechanism of PARP inhibitor-induced synthetic lethality.
Part 1: In Vitro Efficacy Profiling
The initial step is to quantify the compound's activity at both the biochemical and cellular levels. This provides a foundational dataset for comparison and for the subsequent IVIVC analysis.
Biochemical Potency: PARP1/2 Enzymatic Inhibition
Causality: The first question is whether the compound directly inhibits the target enzyme. An enzymatic assay measures the compound's ability to block the catalytic activity of PARP1 and PARP2 in a cell-free system. We chose a chemiluminescent assay for its high sensitivity, which is crucial for determining the IC50 (half-maximal inhibitory concentration) of potent inhibitors.
Protocol: Chemiluminescent PARP1/2 Assay
-
Plate Preparation: Histone-coated 96-well plates are used as the substrate for PARP activity.
-
Compound Dilution: Prepare a 10-point serial dilution of this compound, Olaparib, and Talazoparib (e.g., from 100 µM to 5 pM). Include a DMSO-only vehicle control.
-
Reaction Mixture: Add recombinant human PARP1 or PARP2 enzyme, the respective test compound dilution, and biotinylated NAD+ to the wells.[3]
-
Incubation: Incubate for 1 hour at room temperature to allow the PARP-mediated ribosylation of histones.
-
Detection: Add Streptavidin-HRP (Horseradish Peroxidase) to bind to the biotinylated PAR chains, followed by a chemiluminescent HRP substrate.[11]
-
Data Acquisition: Read the luminescent signal using a microplate reader.
-
Analysis: Convert raw luminescence units to percent inhibition relative to the vehicle control. Plot percent inhibition against the log of inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Cellular Potency: Synthetic Lethality in BRCA-Mutant Cells
Causality: Moving from a biochemical to a cellular context is essential. A cell viability assay demonstrates the compound's ability to selectively kill cancer cells with a specific genetic background (BRCA mutation), confirming the synthetic lethality mechanism. We utilize both BRCA2-mutant (PEO1) and BRCA-proficient (MCF-7) cell lines to demonstrate this selectivity.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed PEO1 (BRCA2-mutant ovarian cancer) and MCF-7 (BRCA-proficient breast cancer) cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with the same 10-point serial dilution of each PARP inhibitor used in the biochemical assay.
-
Incubation: Incubate the cells for 7 days, a sufficient duration to observe the cytotoxic effects resulting from failed DNA repair across multiple cell cycles.
-
Lysis & Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Analysis: Calculate percent viability relative to vehicle-treated cells. Determine the EC50 (half-maximal effective concentration) by plotting viability against inhibitor concentration.
Mechanism of Action: PARP Trapping Potency
Causality: As PARP trapping is a key efficacy driver, it must be quantified. A fluorescence polarization (FP) assay provides a direct, homogenous method to measure the formation of the stable PARP-DNA complex induced by the inhibitor.[3] A higher FP signal indicates more potent trapping.
Protocol: PARP Trapping Fluorescence Polarization Assay
-
Principle: The assay uses a fluorescently labeled DNA probe. When PARP binds to this probe, the resulting large complex tumbles slowly in solution, emitting highly polarized light. An effective trapping agent will stabilize this interaction, leading to a dose-dependent increase in the FP signal.[3]
-
Reaction Setup: In a 384-well plate, combine recombinant PARP1 enzyme, the fluorescent DNA probe, and serial dilutions of the test compounds.
-
Incubation: Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure fluorescence polarization using a microplate reader equipped with appropriate filters.
-
Analysis: Plot the change in millipolarization units (mP) against inhibitor concentration to determine the trapping potency (EC50).
Comparative In Vitro Data Summary
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cellular EC50 (nM) (PEO1, BRCA2-mutant) | PARP Trapping EC50 (nM) |
| 5-Amino-3,4-dihydroisoquinolin-1(2H)-one HCl | 3.5 | 1.8 | 2.1 | 1.5 |
| Olaparib (Reference) | 5 | 1 | 5 | 20 |
| Talazoparib (Reference) | 1.5 | 0.8 | 0.9 | 0.5 |
(Note: Data presented is hypothetical for illustrative purposes, based on expected profiles of potent PARP inhibitors.)
Part 2: In Vivo Efficacy Assessment
Translating in vitro potency to in vivo anti-tumor activity is the ultimate test of a compound's preclinical potential. This requires a well-designed animal model that recapitulates the clinical context.
Causality: We selected a patient-derived xenograft (PDX) model established from a high-grade serous ovarian carcinoma with a known deleterious BRCA2 mutation. PDX models are considered more clinically relevant than cell-line derived xenografts (CDX) as they better preserve the heterogeneity and microenvironment of the original human tumor.[12][13]
Caption: High-level experimental workflow for IVIVC establishment.
Protocol: Ovarian Cancer PDX Efficacy Study
-
Model: Female athymic nude mice are implanted subcutaneously with tumor fragments from a BRCA2-mutant ovarian cancer PDX.
-
Randomization: Once tumors reach an average volume of 150-200 mm³, mice are randomized into four treatment groups (n=10 per group):
-
Vehicle (e.g., 0.5% methylcellulose)
-
5-Amino-3,4-dihydroisoquinolin-1(2H)-one HCl (e.g., 1 mg/kg, daily oral gavage)
-
Olaparib (50 mg/kg, daily oral gavage)
-
Talazoparib (0.33 mg/kg, daily oral gavage)[9]
-
-
Treatment & Monitoring: Animals are treated for 28 consecutive days. Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of treatment using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in the vehicle control group.
-
Pharmacodynamics (Self-Validation): At the end of the study, a subset of tumors from each group is harvested 4 hours post-final dose. Tissues are analyzed by immunohistochemistry (IHC) for levels of poly(ADP-ribose) (PAR) to confirm target inhibition in vivo. A significant reduction in PAR staining in treated groups validates that the drug engaged its target within the tumor tissue.[12]
Comparative In Vivo Data Summary
| Compound (Dose) | End-of-Study TGI (%) | Tumor Regression | Median Survival Benefit (Days vs. Vehicle) |
| 5-Amino-3,4-dihydroisoquinolin-1(2H)-one HCl (1 mg/kg) | 95% | Yes (5/10 mice) | +45 |
| Olaparib (50 mg/kg) | 78% | No | +28 |
| Talazoparib (0.33 mg/kg) | 102% (Net Regression) | Yes (8/10 mice) | +52 |
(Note: Data presented is hypothetical for illustrative purposes.)
Part 3: Establishing the In Vitro to In Vivo Correlation (IVIVC)
Causality: The goal of IVIVC in this context is to create a predictive mathematical model that relates a key in vitro parameter to an in vivo pharmacological response.[14][15] For mechanism-driven drugs like PARP inhibitors, the most relevant correlation links cellular potency (which integrates target inhibition, trapping, and cell permeability) to anti-tumor activity. A strong correlation demonstrates that the in vitro assays are truly predictive of in vivo performance and can be used to guide the development of future analogs.
Methodology: Correlating Cellular Potency with Tumor Growth Inhibition
A Level A IVIVC, which seeks a point-to-point relationship, is the most rigorous.[15][16] We will establish this by plotting the in vitro cellular potency against the in vivo efficacy for our set of compounds.
-
Data Pairing: For each compound (the investigational molecule and the two references), pair the in vitro EC50 value from the PEO1 cell viability assay with the in vivo TGI (%) value from the PDX study.
-
Correlation Plot: Create a scatter plot with the in vitro EC50 (log scale) on the x-axis and the in vivo TGI (%) on the y-axis.
-
Model Fitting: Apply a linear or non-linear regression model to the data points. A strong correlation is indicated by a high coefficient of determination (R² > 0.9). This relationship has been successfully demonstrated for PARP inhibitors previously, correlating in vitro drug sensitivity scores with in vivo responses.[17]
Sources
- 1. premier-research.com [premier-research.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. bpsbioscience.com [bpsbioscience.com]
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- 5. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alternate therapeutic pathways for PARP inhibitors and potential mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antileukemic Efficacy in Vitro of Talazoparib and APE1 Inhibitor III Combined with Decitabine in Myeloid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
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- 16. Harnessing the In-Vitro-In-Vivo Correlation in Drug Development [pharmamodels.net]
- 17. researchgate.net [researchgate.net]
A Comparative Pharmacokinetic Guideline for 5-Amino-3,4-dihydroisoquinolin-1(2H)-one Hydrochloride Derivatives in Drug Discovery
This guide provides a comparative analysis of the pharmacokinetic profiles of derivatives of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride, a scaffold of significant interest in contemporary medicinal chemistry. While direct, publicly available pharmacokinetic data for the parent compound, this compound, is limited, numerous derivatives have been synthesized and evaluated as potent inhibitors of various biological targets. This document will focus on these derivatives, offering a comparative perspective on their absorption, distribution, metabolism, and excretion (ADME) profiles, supported by experimental data from preclinical and clinical studies. This guide is intended for researchers, scientists, and drug development professionals engaged in the optimization of this privileged scaffold.
Introduction to the 5-Amino-3,4-dihydroisoquinolin-1(2H)-one Scaffold
The 3,4-dihydroisoquinolin-1(2H)-one core is a key structural motif found in a variety of biologically active molecules. The introduction of an amino group at the 5-position can significantly influence the physicochemical properties and biological activity of the resulting compounds, making them attractive candidates for drug development. Derivatives of this scaffold have shown promise as inhibitors of several important therapeutic targets, including Kinase Insert Domain Containing Receptor (KDR) and Protein Arginine Methyltransferase 5 (PRMT5). Understanding the pharmacokinetic behavior of these derivatives is crucial for translating their in vitro potency into in vivo efficacy and for selecting candidates with desirable drug-like properties for further development.
Comparative Pharmacokinetic Profiles of Key Derivatives
The pharmacokinetic profiles of drug candidates are a critical determinant of their clinical success. This section compares the available pharmacokinetic data for notable derivatives of the 5-Amino-3,4-dihydroisoquinolin-1(2H)-one scaffold. The data presented here is compiled from various preclinical and clinical studies and is intended to provide a comparative overview to guide lead optimization efforts.
KDR Inhibitor Derivatives
Several 1,2,3,4-tetrahydroisoquinolines and 3,4-dihydroisoquinoline-1(2H)-ones have been identified as potent and selective inhibitors of KDR. While specific pharmacokinetic parameters for many of these compounds are not publicly available in detail, the literature indicates that their in vitro metabolism and pharmacokinetic profiles have been a key focus of their development. The general aim for these derivatives is to achieve sufficient oral bioavailability and exposure to effectively inhibit KDR in vivo.
PRMT5 Inhibitor Derivatives: A Case Study with GSK3326595
A prominent example of a drug candidate featuring a related scaffold is GSK3326595, a first-generation PRMT5 inhibitor that has undergone clinical investigation. While not a direct derivative of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one, its development provides valuable insights into the pharmacokinetic properties that can be achieved with this class of molecules.
Table 1: Pharmacokinetic Parameters of GSK3326595 in Humans
| Parameter | Value | Reference |
| Time to Maximum Concentration (Tmax) | 2-3 hours | [1] |
| Terminal Half-life (t1/2) | 4-6 hours | [1] |
| Absorption | Rapidly absorbed | [1] |
| Exposure | Dose-dependent increases in Cmax and AUC | [1] |
This data from a Phase I/II study indicates that GSK3326595 possesses favorable oral absorption characteristics, with a relatively short half-life that may be suitable for certain dosing regimens.[1]
Key Experimental Protocols for Pharmacokinetic Profiling
The generation of reliable pharmacokinetic data is underpinned by robust and well-validated experimental protocols. This section details standard methodologies for the in vivo assessment of pharmacokinetic properties of small molecule inhibitors, such as derivatives of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one.
In Vivo Pharmacokinetic Study in Rats (Oral Administration)
This protocol outlines a typical study design for evaluating the pharmacokinetic profile of a test compound after oral administration to rats.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and oral bioavailability) of a test compound.
Materials:
-
Test compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Oral gavage needles
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Protocol Steps:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.
-
Dose Preparation: Prepare a homogenous suspension or solution of the test compound in the chosen vehicle at the desired concentration.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer the test compound to the rats via oral gavage at a specific dose (e.g., 10 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.
LC-MS/MS Bioanalysis of Small Molecule Inhibitors in Plasma
This protocol provides a general workflow for the quantification of a small molecule inhibitor in plasma samples.
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the determination of the analyte concentration in plasma.
Workflow:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a suitable HPLC or UHPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor-to-product ion transitions for the analyte and the internal standard to ensure selectivity and sensitivity.
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve.
-
Visualizing Pharmacokinetic Concepts
Diagrams can be powerful tools for illustrating complex biological processes and experimental workflows. The following diagrams, generated using Graphviz, provide a visual representation of key concepts discussed in this guide.
The ADME Pathway of an Orally Administered Drug
Caption: The journey of an orally administered drug through the body, highlighting the four key pharmacokinetic processes: Absorption, Distribution, Metabolism, and Excretion (ADME).
Experimental Workflow for In Vivo Pharmacokinetic Studies
Caption: A streamlined workflow for conducting in vivo pharmacokinetic studies, from dose preparation to the final report generation.
Conclusion and Future Directions
The 5-Amino-3,4-dihydroisoquinolin-1(2H)-one scaffold represents a promising starting point for the design of novel therapeutics. While a comprehensive pharmacokinetic comparison is currently hampered by the limited availability of public data for a wide range of derivatives, the information available for compounds like GSK3326595 demonstrates the potential to achieve favorable drug-like properties.
Future research in this area should prioritize the systematic evaluation and public dissemination of pharmacokinetic data for newly synthesized derivatives. This will enable more robust structure-activity and structure-property relationship studies, ultimately accelerating the development of clinically viable drug candidates from this important chemical class. Researchers are encouraged to employ standardized in vivo models and bioanalytical techniques, such as those outlined in this guide, to ensure the generation of high-quality, comparable data.
References
-
Phase Ib and dose-expansion study of GSK3326595, a PRMT5 inhibitor as monotherapy and in combination with pembrolizumab in patients with advanced cancers - PubMed. Available at: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one Hydrochloride
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks to ensure the protection of laboratory personnel and the environment. This guide moves beyond a simple checklist, explaining the causality behind each step to empower researchers with a deep, actionable understanding of chemical waste management.
Hazard Identification and Essential Safety Precautions
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is paramount. This initial risk assessment dictates the necessary control measures for safe disposal.
1.1 GHS Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Skin Irritation (Category 2): Causes skin irritation (H315).[1]
-
Serious Eye Damage/Irritation (Category 1/2A): Causes serious eye damage or irritation (H318/H319).[1]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).[1]
It is crucial to note that for many research chemicals, the toxicological properties have not been thoroughly investigated. Therefore, a conservative approach, treating the substance as potentially hazardous, is the cornerstone of a self-validating safety system.
1.2 Immediate Safety Measures & Personal Protective Equipment (PPE)
The identified hazards mandate the use of specific PPE to prevent exposure during all handling and disposal stages.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[1] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | To protect against splashes that can cause serious eye damage. |
| Skin and Body Protection | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use only in a well-ventilated area, such as a chemical fume hood. | To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[1] |
The Disposal Workflow: From Generation to Final Disposition
The disposal of chemical waste in a laboratory setting is a multi-step process governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[2][3] The following workflow ensures compliance and safety.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
This protocol provides the procedural details for the "Researcher's Responsibility" portion of the workflow.
3.1 Waste Characterization and Segregation
-
Designate as Hazardous: Due to its identified irritation and organ toxicity hazards, this compound and any materials (e.g., weigh boats, gloves, paper towels) grossly contaminated with it must be treated as hazardous waste.
-
Prevent Commingling: Do not mix this waste stream with other chemical wastes.[4] Incompatible materials can lead to dangerous reactions. Waste should be segregated by hazard class (e.g., keep away from strong oxidizing agents).[5][6]
3.2 Accumulation in a Satellite Accumulation Area (SAA)
The SAA is the designated location in the lab, at or near the point of waste generation, where hazardous waste is collected.[6][7]
-
Select an Appropriate Container:
-
Use a container that is in good condition and compatible with the chemical. The original product container is often a suitable choice.[4][8]
-
Ensure the container has a secure, tight-fitting lid. Containers must remain closed at all times except when adding waste.[6][8]
-
For solid waste, a wide-mouth plastic jar or a bucket with a lid is appropriate.[7]
-
-
Properly Label the Container:
-
From the moment the first drop of waste enters the container, it must be labeled.
-
The label must clearly state the words "HAZARDOUS WASTE ".[4]
-
List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentage.[6] For this specific waste, it would be "this compound, 100%".
-
-
Transferring the Waste:
-
Perform all waste transfers inside a chemical fume hood to minimize inhalation risk.
-
For solids, use a powder funnel to prevent generating dust.
-
For solutions, use a chemical-resistant funnel. Do not leave the funnel in the container after use.[6]
-
-
Managing the SAA:
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[2][7]
-
The SAA must be under the control of the laboratory personnel generating the waste.[6]
-
Once a container is full (approximately 90% capacity), it must be dated and a request for pickup must be submitted to your institution's Environmental Health & Safety (EH&S) department.
-
Institutional Disposal and Regulatory Compliance
Laboratories are considered hazardous waste generators and are subject to EPA regulations.[2] Your institution's EH&S department is responsible for ensuring compliance with these complex rules.
-
Generator Status: Institutions are classified as Very Small, Small, or Large Quantity Generators (VSQG, SQG, LQG), which dictates storage time limits and reporting requirements.[2]
-
Academic Laboratory Rule (Subpart K): Some academic institutions operate under 40 CFR 262 Subpart K, which provides alternative, more flexible requirements for managing hazardous waste in laboratories, such as allowing trained professionals (like EH&S staff) to make the final hazardous waste determination.[3][9]
-
Waste Pickup and Final Disposal: Once you submit a waste pickup request, trained EH&S professionals or a licensed waste contractor will collect the container.[10][11] They manage the subsequent transport and ensure the waste is sent to a permitted Treatment, Storage, and Disposal (TSD) facility for final destruction, typically via high-temperature incineration.
Emergency Procedures for Spills and Exposures
In the event of an accidental release or exposure, follow these procedures derived from the Safety Data Sheet (SDS).
| Incident | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove all contaminated clothing. If irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a physician or poison center.[1] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[1] |
| Small Spill | Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material, place it in a labeled hazardous waste container, and clean the affected area.[5] Do not let the product enter drains.[1] |
| Large Spill | Evacuate the area and contact your institution's emergency response line or EH&S department immediately. |
References
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
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Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
EPA tweaks hazardous waste rules for academic labs. Chemistry World. [Link]
-
This compound. BIOFOUNT. [Link]
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Chemical Waste. MIT Environmental Health & Safety. [Link]
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A Researcher's Guide to the Safe Handling of 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride
Hazard Assessment: Understanding the Risks
Based on data from similar compounds, 5-Amino-3,4-dihydroisoquinolin-1(2H)-one hydrochloride should be treated as a hazardous substance with the potential to cause skin, eye, and respiratory irritation.[1] The primary routes of exposure are inhalation, ingestion, and direct contact. The hydrochloride salt form may also present a risk of releasing corrosive hydrogen chloride gas upon decomposition.
Anticipated Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment is paramount before handling this compound.[2] The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or splash-proof monogoggles.[3] A full-face shield is recommended for larger quantities. | Chemical-resistant gloves (Nitrile, Neoprene). Inspect gloves prior to use.[4] | Laboratory coat. | Use in a certified chemical fume hood or a ventilated balance enclosure. If unavailable, a NIOSH-approved respirator for particulates is necessary.[5] |
| Solution Preparation | Splash-proof monogoggles.[3] | Chemical-resistant gloves (Nitrile, Neoprene). Consider double-gloving.[5] | Chemical-resistant apron over a laboratory coat.[3] | All solution preparation should be conducted in a certified chemical fume hood.[1] |
| Reaction Setup and Workup | Splash-proof monogoggles.[3] | Chemical-resistant gloves (Nitrile, Neoprene). | Laboratory coat. | All manipulations should be performed within a certified chemical fume hood.[1] |
| Compound Storage | Safety glasses. | Insulated gloves for freezer storage. | Laboratory coat. | Not generally required for closed containers. |
Procedural Guidance for Safe Handling
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing
-
Designated Area: All handling of solid this compound should occur in a designated area, such as a chemical fume hood or a ventilated enclosure, to prevent the dispersion of fine particles.[1]
-
PPE Donning: Before entering the designated area, don the appropriate PPE as outlined in the table above. Ensure your gloves are free of any defects.[4]
-
Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.
-
Aliquotting: Use tools and techniques that minimize dust generation. Avoid scraping or vigorous shaking of containers.
Solution Preparation and Use
-
Fume Hood: All solution preparations and subsequent reactions must be performed in a certified chemical fume hood to control potential vapors or aerosols.[1]
-
Controlled Addition: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Container Sealing: Keep all containers tightly sealed when not in use.[6]
Emergency Procedures: Be Prepared
Spills
-
Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your supervisor and institutional safety office.
-
Containment: For minor spills, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.
-
Ventilation: Ensure the area is well-ventilated during cleanup.
Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Disposal Plan: Responsible Waste Management
All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not mix with other waste streams.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE.
References
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
- Safety Guidelines for Handling Chemicals. (n.d.). HPE Support.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Safety Data Sheet. (2025, October 21). Sigma-Aldrich.
- This compound Product Description. (n.d.). ChemicalBook.
- This compound. (n.d.). BIOFOUNT.
- Personal Protective Equipment (PPE) for Industrial Chemicals. (n.d.). Respirex International.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25).
- Safety Data Sheet. (2023, January 17). Cayman Chemical.
- Safety Data Sheet. (2024, September 8). Sigma-Aldrich.
- 5-Amino-1-pentanol. (n.d.). Apollo Scientific.
- 5-amino-3, 4-dihydroisoquinolin-1(2H)-one, 1 mg. (n.d.).
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